molecular formula C63H57N5O9 B1447407 Fmoc-Phe-Lys(Trt)-PAB-PNP

Fmoc-Phe-Lys(Trt)-PAB-PNP

Katalognummer: B1447407
Molekulargewicht: 1028.2 g/mol
InChI-Schlüssel: LOGURWMJSNXIEZ-YQOHNZFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fmoc-Phe-Lys(Trt)-PAB-PNP is a useful research compound. Its molecular formula is C63H57N5O9 and its molecular weight is 1028.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[4-[[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H57N5O9/c64-59(69)58(31-17-18-40-65-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)67(49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)60(70)57(41-44-19-5-1-6-20-44)66-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,65H,17-18,31,40-43H2,(H2,64,69)(H,66,71)/t57-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGURWMJSNXIEZ-YQOHNZFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H57N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1028.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Fmoc-Phe-Lys(Trt)-PAB-PNP: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and key experimental considerations for the enzyme-cleavable linker, Fmoc-Phe-Lys(Trt)-PAB-PNP. This linker is a critical component in the development of advanced Antibody-Drug Conjugates (ADCs), enabling targeted delivery and controlled release of cytotoxic payloads to cancer cells.

Introduction to this compound

This compound is a sophisticated chemical entity designed for targeted cancer therapy. It belongs to the class of cleavable linkers, which are engineered to be stable in systemic circulation but are selectively cleaved under specific conditions within the tumor microenvironment or inside cancer cells. The strategic design of this linker, incorporating a dipeptide sequence, a self-immolative spacer, and an activated carbonate, allows for the precise release of a conjugated drug, thereby maximizing its therapeutic efficacy while minimizing off-target toxicity.

The core components of this compound are:

  • Fmoc-Phe-Lys(Trt)-: A dipeptide composed of Phenylalanine (Phe) and Lysine (B10760008) (Lys). This sequence is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[1][] The N-terminus is protected by a Fluorenylmethyloxycarbonyl (Fmoc) group, and the lysine side chain is protected by a trityl (Trt) group, both of which are instrumental during the synthesis process.

  • -PAB- (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the dipeptide, this spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the active drug.[3]

  • -PNP (p-nitrophenyl): This moiety forms a p-nitrophenyl carbonate, which is a highly reactive group used for the covalent attachment of the cytotoxic payload to the linker. During the conjugation process, the p-nitrophenolate acts as a good leaving group.[4][5]

Mechanism of Action: From Systemic Circulation to Intracellular Drug Release

The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that ensures targeted drug delivery and activation.

  • Targeting and Internalization: The ADC circulates in the bloodstream and selectively binds to a specific antigen expressed on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized into the cell, typically via endocytosis.

  • Lysosomal Trafficking: The internalized ADC is transported to the lysosome, an acidic organelle rich in hydrolytic enzymes.

  • Enzymatic Cleavage: Within the lysosome, the Phe-Lys dipeptide of the linker is recognized and cleaved by proteases, primarily Cathepsin B.[1][] This enzymatic action is the key trigger for drug release.

  • Self-Immolation and Payload Release: The cleavage of the dipeptide exposes an amine group on the PAB spacer, initiating a rapid, spontaneous 1,6-electronic cascade elimination. This self-immolative process results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and a quinone methide by-product.[3]

Signaling Pathway Diagram

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) CancerCell Cancer Cell ADC->CancerCell 1. Binding Endosome Endosome CancerCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Cleavage Dipeptide Cleavage CathepsinB->Cleavage 4. Enzymatic Action SelfImmolation PAB Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation 5. Triggers ActiveDrug Active Drug SelfImmolation->ActiveDrug 6. Release CellDeath Cell Death ActiveDrug->CellDeath 7. Cytotoxicity

Caption: Workflow of ADC action from binding to cell death.

PAB Self-Immolation Mechanism

Self_Immolation Start Phe-Lys-NH-PAB-O-CO-Drug Post-Cathepsin B Cleavage Intermediate H₂N-PAB-O-CO-Drug Unstable Intermediate Start->Intermediate Cleavage exposes amine Transition Electron Cascade Intermediate->Transition Initiates 1,6-elimination Products Active Drug CO₂ Quinone Methide Transition->Products:drug Release Transition->Products:co2 Release Transition->Products:qm Release Synthesis_Workflow Resin Solid Support Resin AttachLys 1. Attach Fmoc-Lys(Trt)-OH to Resin Resin->AttachLys DeprotectLys 2. Fmoc Deprotection (e.g., Piperidine) AttachLys->DeprotectLys CouplePhe 3. Couple Fmoc-Phe-OH DeprotectLys->CouplePhe DeprotectPhe 4. Fmoc Deprotection CouplePhe->DeprotectPhe AttachPAB 5. Couple PAB-PNP precursor DeprotectPhe->AttachPAB CleaveResin 6. Cleave from Resin (e.g., TFA) AttachPAB->CleaveResin PurifyLinker 7. Purify Linker (HPLC) CleaveResin->PurifyLinker ConjugateDrug 8. Conjugate Drug to PNP-activated Linker PurifyLinker->ConjugateDrug PurifyFinal 9. Purify Final Linker-Payload (HPLC) ConjugateDrug->PurifyFinal

References

A Comprehensive Technical Guide to the Physicochemical Properties of Fmoc-Phe-Lys(Trt)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Phe-Lys(Trt)-PAB-PNP, a critical linker molecule used in the development of advanced therapeutics. The document details its core physicochemical properties, experimental protocols for its application, and visual diagrams illustrating its mechanism and synthesis workflow.

Introduction to this compound

This compound is a complex, synthetic peptide derivative that serves as a cleavable linker, primarily in the construction of Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells, minimizing systemic toxicity.[3] The linker component is crucial for the stability and efficacy of an ADC.

The structure of this compound is meticulously designed for its role:

  • Fmoc (Fluorenylmethyloxycarbonyl) and Trt (Trityl): These are protecting groups for the N-terminus of phenylalanine and the side chain of lysine (B10760008), respectively. They are essential during the chemical synthesis process to prevent unwanted side reactions.[3]

  • Phe-Lys (Phenylalanine-Lysine): This dipeptide sequence acts as a recognition site for specific proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[3] This enzymatic cleavage is the key to the linker's targeted release mechanism.

  • PAB (p-aminobenzyl): This moiety is a self-immolative spacer. Once the Phe-Lys sequence is cleaved, the PAB group undergoes a spontaneous 1,6-elimination reaction, ensuring the complete and unmodified release of the conjugated drug payload.[3]

  • PNP (p-nitrophenyl): The para-nitrophenyl (B135317) group serves as an activated carbonate, facilitating the covalent attachment of the linker to a drug molecule containing a suitable nucleophile (e.g., a hydroxyl or amino group).[3]

This molecule is a cornerstone in the synthesis of ADCs, enabling the creation of stable conjugates that release their cytotoxic payload only upon internalization into the target cell.[4]

Physicochemical and Computational Properties

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
CAS Number 1116086-09-9[1][5][6][7]
Molecular Formula C₆₃H₅₇N₅O₉[5][6]
Molecular Weight 1028.15 g/mol (also reported as 1028.18)[1][5][6]
Purity Typically ≥95% or ≥98%[1][6]
Appearance White to off-white solid
Storage Conditions Recommended storage at 4°C or -20°C[6][8]
Topological Polar Surface Area (TPSA) 192.43 Ų[6]
logP (Octanol-Water Partition Coefficient) 11.3993[6]
Hydrogen Bond Donors 3[6]
Hydrogen Bond Acceptors 10[6]
Rotatable Bonds 22[6]

Experimental Protocols

The synthesis and application of this compound involve standard but precise chemical procedures. The following sections outline the methodologies for its synthesis, purification, and characterization.

The synthesis of the peptide backbone of this linker is typically achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3]

Objective: To assemble the Fmoc-Phe-Lys(Trt) peptide sequence on a solid support resin.

Materials:

  • Pre-loaded Wang resin or Rink Amide resin

  • Fmoc-Lys(Trt)-OH

  • Fmoc-Phe-OH

  • Deprotection Solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) or similar carbodiimide, and an additive like Hydroxybenzotriazole (HOBt)

  • Solvents: DMF, Dichloromethane (DCM)

  • Automated peptide synthesizer or manual synthesis vessel

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Loading (if not pre-loaded): Couple Fmoc-Lys(Trt)-OH to the resin using DIC/HOBt in DMF. Allow the reaction to proceed for 2-4 hours.

  • Fmoc Deprotection: Remove the Fmoc group from the lysine residue by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF followed by DCM to remove excess reagents and byproducts.

  • Second Amino Acid Coupling: Couple Fmoc-Phe-OH to the newly free amine of the lysine residue using DIC/HOBt in DMF. Monitor coupling efficiency with a qualitative test (e.g., Kaiser test).

  • Final Washing: Wash the resin extensively with DMF and DCM.

  • Cleavage and PAB-PNP Addition: The subsequent steps involve cleaving the dipeptide from the resin and solution-phase chemistry to add the PAB-PNP moiety. This is a multi-step process often involving the protection and deprotection of the PAB group before activating it with p-nitrophenyl chloroformate.

Objective: To purify the crude product to ≥98% purity.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

Protocol:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as DMF or a mixture of acetonitrile (B52724) and water.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution: Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30-40 minutes.

  • Detection: Monitor the elution at a wavelength of approximately 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent via lyophilization to obtain the final product as a white powder.

Objective: To confirm the identity and purity of the final product.

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry to confirm the molecular weight of the compound. The expected mass should correspond to the molecular formula C₆₃H₅₇N₅O₉.

  • Nuclear Magnetic Resonance (NMR): While specific spectra are not publicly available, ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure, ensuring the presence of all constituent parts (Fmoc, Phe, Lys, Trt, PAB, PNP) and the correct connectivity.

  • Analytical HPLC: Use an analytical C18 column with a fast gradient to confirm the purity of the final product, which should be ≥98%.

Visualizations: Workflow and Mechanism of Action

The following diagrams, generated using DOT language, illustrate the key processes involving this compound.

spss_workflow start_end start_end process process decision decision wash wash start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/HOBt) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 check Final Residue? wash2->check check->deprotection No cleavage Cleavage & Modification (Add PAB-PNP) check->cleavage Yes

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of the peptide backbone.

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lysosome) extracellular extracellular intracellular intracellular process process release release enzyme enzyme drug drug adc 1. ADC binds to Tumor Cell Receptor internalization 2. Internalization of ADC adc->internalization cleavage 3. Proteolytic Cleavage of Phe-Lys Linker internalization->cleavage cathepsin Cathepsin B cathepsin->cleavage immolation 4. Self-Immolation of PAB Spacer cleavage->immolation drug_release 5. Active Drug Released immolation->drug_release

Caption: Mechanism of Action for an ADC utilizing a Phe-Lys-PAB cleavable linker.

References

The Role of the p-Aminobenzyl (PAB) Spacer in Self-Immolative Linkers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of targeted therapeutics, particularly within the domain of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the potent cytotoxic payload is a critical determinant of both efficacy and safety. Self-immolative linkers are a sophisticated class of chemical constructs designed to degrade in a controlled manner upon a specific triggering event, leading to the release of an unmodified active drug.[1][2] Among these, the p-aminobenzyl (PAB) spacer has emerged as a cornerstone technology, integral to the design of numerous clinically successful ADCs.[3][4]

This technical guide provides a comprehensive overview of the PAB spacer's fundamental role, mechanism of action, and practical applications in the development of self-immolative drug delivery systems. It is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of next-generation targeted therapies.

Core Principle: The 1,6-Elimination Cascade

The PAB spacer functions as an electronic cascade system.[5] Its utility is rooted in the principle of a 1,6-elimination reaction, a spontaneous chemical fragmentation process. This process remains dormant until a specific trigger unmasks a key functional group, initiating the cascade. In a typical ADC construct, the PAB spacer is positioned between a trigger moiety (often an enzyme-cleavable peptide) and the drug payload.[6]

The sequence of events is as follows:

  • Trigger Activation: The ADC is internalized into the target cancer cell, often into the lysosome.[7] Within this acidic and enzyme-rich environment, a specific protease, such as Cathepsin B, cleaves a designated peptide sequence (e.g., valine-citrulline) linked to the PAB spacer.[6][7]

  • Initiation of 1,6-Elimination: The enzymatic cleavage exposes the aniline (B41778) amine of the PAB unit. This newly freed amine is a potent electron-donating group.[5] It initiates a rapid, through-bond electronic rearrangement within the PAB's aromatic system.

  • Self-Immolation and Payload Release: The electronic cascade culminates in the spontaneous fragmentation of the linker. This involves the formation of an unstable intermediate, an azaquinone methide, which promptly decomposes.[7] This "self-immolation" results in the traceless release of the payload in its original, fully active form, along with benign byproducts like carbon dioxide.[8][9]

The elegance of this system lies in its ability to ensure that the highly potent drug is released only after the ADC has reached its intended cellular destination, thereby minimizing off-target toxicity.[10]

PAB_Mechanism cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cell (Lysosome) cluster_Release Payload Release ADC Antibody-Peptide-PAB-Drug Trigger Enzymatic Cleavage (e.g., Cathepsin B) ADC->Trigger Internalization Cleaved_Linker Antibody-Peptide + HO-PAB-Drug (Unstable Intermediate) Trigger->Cleaved_Linker Cleaves Peptide Elimination Spontaneous 1,6-Elimination Cleaved_Linker->Elimination Initiates Cascade Drug Active Drug Elimination->Drug Byproducts Spacer Byproducts (CO2 + Azaquinone Methide) Elimination->Byproducts

Fig. 1: PAB self-immolation pathway.
Structural Components and Key Variants

A PAB-based self-immolative linker system is modular, consisting of three main parts: the trigger, the PAB core, and the payload attachment point.

  • The Trigger: The most common trigger is an enzyme-cleavable dipeptide, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[6][11] These sequences are substrates for lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[7] Other triggers can include moieties sensitive to pH or the reducing environment of the cell.[2][12]

  • The PAB Core: The central component is p-aminobenzyl alcohol (PABOH).[7] Its aromatic ring and benzylic alcohol are essential for the 1,6-elimination mechanism. Modifications to the aromatic ring, such as the introduction of electron-withdrawing groups, can be used to modulate the rate of immolation and the stability of the linker.[4][13]

  • Payload Attachment: The cytotoxic drug is covalently attached to the benzylic position of the PAB spacer. The nature of this linkage depends on the available functional group on the payload:

    • PABC (p-Aminobenzyl Carbamate): For drugs with an amine group, a carbamate (B1207046) linkage is formed. This is the most common and well-validated configuration, used in ADCs like Adcetris® (brentuximab vedotin).[6][14]

    • PABE (p-Aminobenzyl Ether): For drugs with a phenolic hydroxyl group, an ether linkage can be used.[13][15] Studies have shown that the rate of immolation for PABE linkers can be slower and is influenced by the acidity of the phenol. Electron-withdrawing groups on the payload can accelerate release.[4][16]

    • PABC Carbonate: For payloads with an alcohol group, a carbonate linkage can be formed. However, simple carbonates can be unstable in plasma. The inclusion of the PAB spacer enhances stability compared to a direct carbonate linkage.[12][17][18]

Fig. 2: A typical ADC construct with a PAB linker.

Quantitative Data on PAB Spacer Performance

The performance of a PAB-based linker is assessed through its stability in circulation and its efficiency of cleavage at the target site. The tables below summarize key quantitative data from various studies.

Table 1: Stability of PAB-based Linker-Payloads in Serum/Plasma

Linker-Payload ConstructSerum/Plasma SourceIncubation Time (h)% Drug Release / DegradationReference
Unsubstituted PABC Linker-PayloadMouse Serum24100%[10]
Unsubstituted PABC Linker-PayloadHuman Serum24Stable[10]
m-Amide PABC (MA-PABC) LinkerMouse Serum24< 5%[10]
Carbonate Linker with PAB SpacerHuman Serum30-36~50%[18]
Simple Carbonate Linker (No PAB)Human Serum15-20~50%[18]
N-acyl carbamate (pH-responsive)Plasma24>84% stable[19]

Table 2: Enzymatic Cleavage and Payload Release

Linker SubstrateEnzymeConditionOutcomeReference
Val-Cit-PABC-DoxorubicinCathepsin BLysosomal pHEfficient release of Doxorubicin[6][9]
Val-Cit-PABE-PhenolCathepsin BLysosomal pHSlow immolation[4][13]
Val-Cit-PABE-Phenol (with EWG*)Cathepsin BLysosomal pHAccelerated immolation[4][16]
m-Amide PABC (MA-PABC) LinkerCathepsin BLysosomal pHEfficiently cleaved[10]

*EWG: Electron-Withdrawing Group

Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of PAB-based linkers. Below are representative protocols for key experiments.

Synthesis of a Val-Cit-PAB Linker

A modified route for the synthesis of the widely used Mc-Val-Cit-PABOH linker has been reported to be high-yielding and reproducible.[20]

  • Objective: To synthesize the maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol (Mc-Val-Cit-PABOH) linker.

  • Methodology:

    • The synthesis begins with L-Citrulline.

    • The p-aminobenzyl alcohol (PABOH) spacer is incorporated via a HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) coupling reaction.

    • This is followed by the sequential formation of the dipeptide by coupling with Fmoc-protected valine.

    • After deprotection, the maleimidocaproyl (Mc) group is introduced.

    • The entire synthesis involves six steps and proceeds with a reported overall yield of 50%.[20]

  • Key Advantage: This route avoids potential racemization at the citrulline stereogenic center, ensuring high diastereoselectivity.[20]

In Vitro Linker Cleavage Assay

This assay evaluates the rate and extent of payload release from an ADC in the presence of a specific enzyme.[21]

  • Objective: To quantify the release of a payload from an ADC catalyzed by Cathepsin B.

  • Methodology:

    • Reaction Mixture Preparation: Prepare a solution of the ADC (e.g., 1-5 µM) in an appropriate reaction buffer (e.g., 100 mM acetate (B1210297) buffer, pH 5.0, containing DTT as a reducing agent for enzyme activation).

    • Enzyme Addition: Initiate the reaction by adding a purified enzyme (e.g., human Cathepsin B) to the ADC solution. A control sample without the enzyme should be run in parallel.

    • Incubation: Incubate the reaction mixture at 37°C.

    • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

    • Quenching: Immediately quench the enzymatic reaction by adding an excess of cold organic solvent (e.g., acetonitrile) or a specific enzyme inhibitor.

    • Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the intact ADC, cleaved linker-payload intermediates, and the released free payload. The rate of release is determined by monitoring the decrease in the ADC peak area and the increase in the free drug peak area over time.[21][22]

Plasma Stability Assay

This protocol assesses the stability of the ADC in a biological matrix, simulating its time in systemic circulation.

  • Objective: To determine the rate of premature payload release from an ADC in plasma.

  • Methodology:

    • Incubation: Incubate the ADC at a defined concentration (e.g., 10-100 µg/mL) in fresh human or animal plasma at 37°C.

    • Time Points: Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).

    • Sample Preparation: Process the plasma samples to isolate the ADC and any released payload. This may involve protein precipitation (e.g., with acetonitrile) or affinity capture of the antibody component using protein A/G beads.

    • Analysis: Quantify the amount of intact ADC and/or released payload using techniques like ELISA (for conjugated antibody), Hydrophobic Interaction Chromatography (HIC) (for drug-to-antibody ratio), or LC-MS (for free payload).

    • Data Interpretation: The stability is often reported as the half-life (t½) of the conjugate in plasma.[10]

Experimental_Workflow cluster_Synthesis Synthesis & Characterization cluster_Evaluation In Vitro Evaluation S1 Linker-Payload Synthesis S2 ADC Conjugation S1->S2 S3 Purification & QC (HIC, SEC, LC-MS) S2->S3 E1 Plasma Stability Assay S3->E1 E2 Enzymatic Cleavage Assay E3 Cell Cytotoxicity Assay (IC50 Determination) E1->E3 E2->E3

Fig. 3: Experimental workflow for ADC evaluation.

Conclusion

The p-aminobenzyl (PAB) spacer is a powerful and versatile tool in the design of self-immolative linkers for targeted drug delivery. Its mechanism, based on a triggered 1,6-elimination, provides a reliable method for the controlled and traceless release of active pharmaceutical ingredients inside target cells. The modularity of the PAB system, allowing for different triggers and payload attachment strategies, has made it a central component in the linker technology of several FDA-approved and clinical-stage ADCs.[14] A thorough understanding of the factors governing its stability and cleavage kinetics, supported by robust experimental evaluation, is essential for the continued development of safer and more effective targeted therapies. Future innovations may focus on modifying the PAB core to further tune release rates, enhance stability, and broaden the scope of compatible payloads.[1][23]

References

cathepsin-cleavable linkers for ADCs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cathepsin-Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the high specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker, a chemical bridge connecting these two components, is a critical element that dictates the overall efficacy and safety of the ADC. An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature release of the toxic payload, yet be labile enough to efficiently release the drug upon reaching the target cancer cell.

Among the most successful strategies employed in ADC design are enzyme-cleavable linkers, particularly those sensitive to lysosomal proteases like cathepsins. Cathepsins are often overexpressed in the tumor microenvironment and are highly active within the acidic confines of the lysosome, making them an excellent trigger for tumor-specific drug release. This guide provides a comprehensive technical overview of cathepsin-cleavable linkers, focusing on their mechanism, quantitative performance metrics, and the experimental protocols used for their evaluation.

Mechanism of Action: Lysosomal Cleavage

The therapeutic action of an ADC equipped with a cathepsin-cleavable linker is a multi-step process that ensures payload delivery is confined to the target cell, thereby minimizing systemic toxicity.

  • Binding and Internalization: The ADC circulates through the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Endocytosis and Lysosomal Trafficking: Following binding, the entire ADC-antigen complex is internalized by the cell via receptor-mediated endocytosis, initially forming an endosome. This endosome is then trafficked and fuses with a lysosome.

  • Enzymatic Cleavage: The interior of the lysosome is characterized by a low pH (4.5-5.5) and a high concentration of hydrolytic enzymes, including cathepsin B.[1] This environment activates cathepsin B, which recognizes and cleaves a specific peptide sequence within the ADC's linker.

  • Payload Release: The most common cathepsin-cleavable linkers, such as those based on the valine-citrulline (Val-Cit) dipeptide, are connected to a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[2] Once cathepsin B cleaves the dipeptide, the PABC spacer spontaneously undergoes a 1,6-elimination reaction, releasing the cytotoxic payload in its unmodified, fully active form.[3]

  • Cytotoxicity: The released payload can then diffuse out of the lysosome and exert its cell-killing effect, for instance, by disrupting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC ADC Circulating in Bloodstream Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (pH 4.5-5.5) Cathepsin B Active Endosome->Lysosome 3. Lysosomal Fusion Payload Active Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: ADC mechanism of action via lysosomal cleavage.

Core Components and Key Linker Types

The archetypal cathepsin-cleavable linker system is the Val-Cit-PABC construct, which has been successfully incorporated into several FDA-approved ADCs.[4][5]

  • Dipeptide Sequence: The Val-Cit sequence is the most common recognition motif for cathepsin B. Valine occupies the P2 position and citrulline the P1 position, fitting into the S2 and S1 subsites of the enzyme's active site, respectively.[1] Other dipeptides like valine-alanine (Val-Ala) and phenylalanine-lysine (Phe-Lys) are also used.[4][6] Val-Ala offers improved hydrophilicity compared to Val-Cit, which can be advantageous when working with lipophilic payloads to reduce aggregation.[6][7]

  • Self-Immolative Spacer: The p-aminobenzyl carbamate (PABC) spacer is crucial for ensuring that the payload does not sterically hinder the enzyme's access to the cleavage site and for enabling the "traceless" release of the drug.[1]

  • Antibody Conjugation Handle: A group like maleimidocaproyl (mc) is often included to provide a stable covalent attachment point to the thiol groups of reduced cysteine residues on the antibody.[8]

Caption: Cathepsin B cleavage and self-immolation of a Val-Cit-PABC linker.

Data Presentation: Linker Performance Comparison

The choice of linker significantly impacts the stability, efficacy, and therapeutic window of an ADC. Next-generation linkers have been developed to address specific challenges, such as the poor stability of traditional Val-Cit linkers in mouse plasma, which complicates preclinical evaluation.

Table 1: Plasma Stability of Various Cathepsin-Cleavable Linkers

A major challenge with the standard Val-Cit linker is its susceptibility to premature cleavage in rodent plasma by the carboxylesterase Ces1c, leading to poor stability in mouse models.[9][10] Modifications, such as adding a glutamic acid residue to create an EVCit (Glu-Val-Cit) linker, dramatically improve stability in mice while retaining stability in human plasma.[9]

Linker TypeADC ConstructSpeciesStability MetricResultReference(s)
Val-Cit (VCit) anti-HER2-MMAFHuman% Intact ADC (28 days)No significant degradation[9][11]
anti-HER2-MMAFMouse% Payload Lost (14 days)> 95%[9][11]
cAC10-MMAEMouseLinker Half-Life (t½)~144 hours (6.0 days)[2][12][13]
cAC10-MMAEMonkeyLinker Half-Life (t½)~230 hours (9.6 days)[2][12][13]
Ser-Val-Cit (SVCit) anti-HER2-MMAFMouse% Payload Lost (14 days)~70%[9][11][13]
Glu-Val-Cit (EVCit) anti-HER2-MMAFHuman% Intact ADC (28 days)No significant degradation[9]
anti-HER2-MMAFMouse% Payload Lost (14 days)Almost none[9][13]
Pyrene ProbeMouseLinker Half-Life (t½)19.1 hours[9]
Glu-Gly-Cit (EGCit) Pyrene ProbeMouse% Intact Probe (4 days)~45%[14]
Pyrene ProbeHuman% Intact Probe~100%[14]
Phe-Lys Dipeptide-MMAEMouseLinker Half-Life (t½)12.5 hours[10]
Dipeptide-MMAEHumanLinker Half-Life (t½)30 days[10]
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

The efficiency of linker cleavage and payload release directly impacts the potency of the ADC. Comparing the half-maximal inhibitory concentration (IC50) of ADCs with different linkers against target cancer cell lines provides a quantitative measure of their relative effectiveness.

ADC / Linker TypePayloadCell LineIC50 ValueReference(s)
Sulfatase-Cleavable MMAEBT474 (HER2+)61 pM[7][15]
Val-Ala MMAEBT474 (HER2+)92 pM[7][15]
Non-Cleavable MMAEBT474 (HER2+)609 pM[7][15]
β-Galactosidase-Cleavable MMAEN/A8.8 pM[7]
Val-Cit MMAEN/A14.3 pM[7]

Experimental Protocols

The development and validation of cathepsin-cleavable linkers rely on a suite of standardized biochemical and cell-based assays.

Protocol 1: Synthesis of Mc-Val-Cit-PABC Linker

This protocol describes a representative synthesis for the widely used Mc-Val-Cit-PABC linker, which can then be activated for conjugation to a payload. The methodology is designed to be high-yielding and to prevent epimerization at the citrulline stereocenter.[2]

  • Protection of L-Citrulline: React L-Citrulline with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) in a solvent mixture (e.g., THF/water) with a base like sodium bicarbonate to yield Fmoc-L-Citrulline.

  • Coupling of PABC Spacer: Couple Fmoc-L-Citrulline to p-aminobenzyl alcohol (PABOH) using a peptide coupling agent such as HATU in an anhydrous solvent like DMF with a non-nucleophilic base (e.g., DIPEA) to form Fmoc-Cit-PABOH.

  • Fmoc Deprotection (Citrulline): Remove the Fmoc protecting group from Fmoc-Cit-PABOH using a solution of 20% piperidine (B6355638) in DMF.

  • Dipeptide Formation: Couple the resulting Cit-PABOH with an activated valine derivative, such as Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine), in DMF to yield Fmoc-Val-Cit-PABOH. This step typically proceeds with yields of 85-95% as a single diastereomer.[2][16]

  • Fmoc Deprotection (Valine): Remove the final Fmoc group using 20% piperidine in DMF to yield H₂N-Val-Cit-PABOH.

  • Addition of Maleimide Handle: React the deprotected dipeptide with an activated form of 6-maleimidohexanoic acid (e.g., Mc-OSu) in DMF to yield the final product, Mc-Val-Cit-PABOH.

  • Purification: Purify the final product at necessary steps using flash column chromatography or reversed-phase HPLC.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the premature release of its payload in plasma from different species.

  • Preparation: Prepare stock solutions of the ADC in a suitable buffer (e.g., PBS). Obtain commercially available frozen plasma (e.g., human, mouse, rat, monkey). Thaw plasma at 37°C and centrifuge to remove cryoprecipitates.

  • Incubation: In a 96-well or 384-well plate, add the ADC to the plasma to a final concentration (e.g., 1 µg/mL).[17] Incubate the plate at 37°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, 144 hours), collect aliquots of the plasma-ADC mixture. Immediately stop any reaction by freezing the samples at -80°C until analysis.[18][19]

  • Analysis Method 1 (ELISA for Conjugated ADC):

    • Coat a high-binding 96-well plate with a capture antibody (e.g., anti-human IgG).

    • Add the plasma samples and incubate to allow the ADC to bind.

    • Add a detection antibody that specifically recognizes the payload (e.g., anti-MMAE antibody).

    • Use a secondary HRP-conjugated antibody and a colorimetric substrate to quantify the amount of intact, payload-conjugated ADC remaining at each time point.

  • Analysis Method 2 (LC-MS/MS for Free Payload): [13]

    • To the plasma samples, add an organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Centrifuge to pellet the proteins and collect the supernatant.

    • Analyze the supernatant using LC-MS/MS to quantify the concentration of the free payload that has been released into the plasma.

    • Calculate the percentage of drug loss or the linker half-life from the data.

Protocol 3: In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.[20][21]

  • Cell Seeding: Harvest target (antigen-positive) and control (antigen-negative) cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) in 50 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[21][22]

  • ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Add 50 µL of the diluted ADC solutions to the appropriate wells. Include "cells only" (untreated) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for a period that allows for ADC processing and cytotoxicity, typically 72 to 144 hours.[21]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 1-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[21][23]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate the plate overnight in the dark at 37°C.[23]

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the blank wells from all other readings. Plot the percentage of cell viability against the logarithm of ADC concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of ADC that inhibits cell viability by 50%.

MTT_Assay_Workflow start Start seed 1. Seed Cells in 96-Well Plate start->seed incubate1 2. Incubate Overnight (Allow Attachment) seed->incubate1 treat 3. Add Serial Dilutions of ADC incubate1->treat incubate2 4. Incubate for 72-144h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate for 1-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilization Buffer (e.g., SDS-HCl) incubate3->solubilize incubate4 8. Incubate Overnight (Dissolve Crystals) solubilize->incubate4 read 9. Read Absorbance at 570 nm incubate4->read analyze 10. Calculate % Viability & Determine IC50 read->analyze end_node End analyze->end_node

Caption: Experimental workflow for an in vitro ADC cytotoxicity (MTT) assay.

References

The Architecture of Precision: A Technical Guide to the Design and Synthesis of Peptide-Based ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. Central to the success of an ADC is the linker, a critical component that connects the antibody to the payload. Among the various linker technologies, peptide-based linkers have emerged as a dominant strategy due to their capacity for controlled, tumor-selective payload release. This technical guide provides an in-depth exploration of the design principles, synthesis, and characterization of peptide-based ADC linkers.

Design Principles of Peptide-Based ADC Linkers

An ideal peptide linker for an ADC must maintain stability in systemic circulation to prevent premature drug release and its associated off-target toxicities.[] Conversely, upon internalization into the target cancer cell, the linker must be efficiently cleaved to release the cytotoxic payload.[] The design of peptide linkers, therefore, revolves around a delicate balance between stability and selective cleavability.[]

Key design considerations include:

  • Enzymatic Cleavage: Peptide linkers are designed to be substrates for proteases that are highly expressed in the lysosomal compartment of tumor cells, such as cathepsins.[3][] This ensures that payload release is predominantly triggered after the ADC has been internalized, maximizing tumor cell killing and minimizing collateral damage to healthy tissues.[5]

  • Plasma Stability: The peptide sequence must be carefully chosen to resist cleavage by plasma proteases.[6][7] This is crucial for ensuring that the ADC remains intact during its transit through the bloodstream to the tumor site.[8]

  • Hydrophilicity: The hydrophilicity of the linker can impact the overall biophysical properties of the ADC, including its solubility and aggregation propensity.[9][10] Introducing hydrophilic components, such as polyethylene (B3416737) glycol (PEG), can improve the pharmacokinetic profile of the ADC.[10]

  • Self-Immolative Spacers: Many peptide linkers incorporate a self-immolative moiety, such as p-aminobenzyl carbamate (B1207046) (PABC), between the peptide sequence and the drug.[] Following enzymatic cleavage of the peptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction to release the unmodified payload.[]

The selection of the peptide sequence is paramount. The dipeptide valine-citrulline (Val-Cit) is a widely utilized motif that is efficiently cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[3][11] Another common dipeptide sequence is phenylalanine-lysine (Phe-Lys).[12] Tetrapeptide sequences like glycine-phenylalanine-leucine-glycine (GFLG) have also been explored.[][]

Synthesis of Peptide-Based ADC Linkers

The synthesis of peptide-based linkers typically involves a multi-step process that can be broadly categorized into solid-phase peptide synthesis (SPPS) and solution-phase chemistry.[14]

A general synthetic workflow can be visualized as follows:

G A Solid-Phase Peptide Synthesis (SPPS) of Peptide Sequence B Introduction of Self-Immolative Spacer (e.g., PABC) A->B C Attachment of Conjugation Handle (e.g., Maleimide) B->C D Cleavage from Solid Support and Purification C->D E Conjugation to Payload D->E F Final Linker-Payload Construct E->F

Caption: General workflow for the synthesis of a peptide-based ADC linker-payload construct.

A notable example is the synthesis of the widely used maleimidocaproyl-valine-citrulline-p-aminobenzyl carbamate (mc-Val-Cit-PABC) linker. A modified and scalable synthetic route has been developed to ensure high diastereoselectivity, which is crucial for the final ADC's homogeneity and performance.[11]

Mechanism of Action: From Systemic Circulation to Payload Release

The journey of a peptide-linker-containing ADC from administration to therapeutic action is a precisely orchestrated sequence of events.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment cluster_2 Internalization & Trafficking cluster_3 Payload Release & Action ADC_circ Intact ADC Binding Binding to Surface Antigen ADC_circ->Binding TargetCell Target Tumor Cell Endosome Endosome (Lower pH) Binding->Endosome Endocytosis Lysosome Lysosome (Acidic pH, High Protease Concentration) Endosome->Lysosome Cleavage Enzymatic Cleavage of Peptide Linker by Cathepsins Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease CellDeath Apoptosis/Cell Death PayloadRelease->CellDeath

Caption: Signaling pathway of a peptide-linker-based ADC from circulation to cell death.

Once administered, the ADC circulates in the bloodstream where the stable peptide linker prevents premature payload release.[7] Upon reaching the tumor site, the antibody component of the ADC binds to a specific antigen on the surface of the cancer cell.[5] This binding event triggers receptor-mediated endocytosis, internalizing the ADC into the cell within an endosome.[5] The endosome then fuses with a lysosome, exposing the ADC to the harsh lysosomal environment characterized by a low pH and a high concentration of proteases, such as cathepsin B.[15][16][17] These proteases recognize and cleave the specific peptide sequence in the linker, initiating the release of the cytotoxic payload.[3][] If a self-immolative spacer is present, it will then decompose to liberate the active drug, which can then exert its cytotoxic effect, leading to tumor cell death.[18]

Quantitative Data on Peptide Linker Performance

The performance of different peptide linkers can be quantitatively assessed through various in vitro and in vivo assays. The following tables summarize key performance indicators for representative peptide linkers.

Table 1: In Vitro Plasma Stability of Peptide Linkers

Linker SequenceSpeciesAssay ConditionsHalf-life (t½)Reference
Val-CitHuman37°C in human plasma> 200 h[6][15]
Val-CitMouse37°C in mouse plasma~ 20 h[15][19]
Phe-LysHuman37°C in human plasmaStable[6][12]
Asn-AsnHuman37°C in human serumStable[6]
GGFGHuman37°C in human plasmaStable[16]

Note: The stability of some linkers, like Val-Cit, can differ significantly between species due to varying enzyme activities (e.g., carboxylesterase 1C in mice).[15][16][19]

Table 2: Enzymatic Cleavage Rates of Peptide Linkers

Linker SequenceEnzymeAssay ConditionsRelative Cleavage RateReference
Val-CitCathepsin BpH 6.0, 37°C++++[3][6]
Phe-LysCathepsin BpH 6.0, 37°C+++[6]
Val-AlaCathepsin BpH 6.0, 37°C+++[]
Asn-AsnLegumainpH 5.5, 37°C+++++[6]
GGFGCathepsin BpH 6.0, 37°C++[15][16]

Note: Cleavage rates are often reported qualitatively or relative to a standard linker like Val-Cit.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of peptide-based ADC linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, rat, mouse) at 37°C.[7]

  • At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma samples.[7]

  • Quench the reaction by adding an excess of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of the released payload or drug-linker species using liquid chromatography-mass spectrometry (LC-MS).[7]

  • Separately, the amount of total and conjugated antibody can be measured using an enzyme-linked immunosorbent assay (ELISA) to determine the degree of drug loss over time.[7]

  • Calculate the half-life of the ADC in plasma by plotting the percentage of intact ADC remaining versus time.[20]

Cathepsin B Cleavage Assay

Objective: To confirm the susceptibility of the peptide linker to cleavage by the target lysosomal protease.

Methodology:

  • Prepare a reaction buffer (e.g., 10 mM MES buffer, pH 6.0) containing dithiothreitol (B142953) (DTT) to activate the cathepsin B.[21]

  • Add the ADC to the reaction buffer at a final concentration of 1 µM.[21]

  • Initiate the reaction by adding recombinant human cathepsin B to a final concentration of 20 nM.[21]

  • Incubate the reaction mixture at 37°C.[20][22]

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction and quench with a suitable quenching solution (e.g., 10% formic acid).

  • Analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.[21]

  • Determine the rate of cleavage by plotting the concentration of the released payload over time.

Conclusion and Future Directions

Peptide-based linkers are a cornerstone of modern ADC design, enabling the development of highly effective and targeted cancer therapies. The ability to rationally design and synthesize linkers with tailored stability and cleavage profiles has been instrumental in advancing this therapeutic modality. Future innovations in peptide linker technology may focus on the development of novel peptide sequences with enhanced selectivity for tumor-specific proteases, the incorporation of hydrophilic moieties to improve ADC pharmacokinetics, and the design of dual-trigger release mechanisms for even greater tumor specificity.[6][15] As our understanding of tumor biology and protein engineering continues to expand, so too will the sophistication and efficacy of peptide-based ADC linkers.

References

An In-depth Technical Guide to the Structure and Application of Fmoc-Phe-Lys(Trt)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe-Lys(Trt)-PAB-PNP is a sophisticated, cleavable linker molecule integral to the design and synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the success of an ADC, dictating its stability in circulation and the mechanism of drug release at the target site. This guide provides a comprehensive overview of the structure, properties, and application of this compound in the context of ADC development.

The core of this linker system is a dipeptide sequence, Phenylalanine-Lysine (Phe-Lys), which is recognized and cleaved by lysosomal proteases, particularly Cathepsin B, an enzyme often overexpressed in the tumor microenvironment. This enzymatic cleavage initiates a cascade that leads to the release of the conjugated drug. The linker also features a self-immolative p-aminobenzyl (PAB) spacer and a p-nitrophenyl (PNP) carbonate group, which facilitates the conjugation of the linker to the cytotoxic payload. The fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups are protecting groups essential for the stepwise synthesis of the linker and its subsequent conjugation.

Chemical Structure and Properties

The chemical structure of this compound is meticulously designed to incorporate several key functionalities. The Fmoc group protects the N-terminus of the phenylalanine residue, while the bulky trityl group safeguards the epsilon-amino group of the lysine (B10760008) side chain during synthesis. The Phe-Lys dipeptide serves as the substrate for enzymatic cleavage. The PAB spacer is a critical element that, upon cleavage of the peptide bond, undergoes a spontaneous 1,6-elimination reaction to release the active drug in an unmodified form. The PNP group is an excellent leaving group, enabling efficient conjugation of the linker to amine-containing payloads.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for researchers in planning synthetic routes and characterizing the final conjugate.

PropertyValueReference
Molecular Formula C₆₃H₅₇N₅O₉[1][2]
Molecular Weight 1028.15 g/mol [2]
CAS Number 1116086-09-9[1][2]
Purity ≥95-98%[2][3]
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO
Storage Recommended storage at -20°C

Mechanism of Action in Antibody-Drug Conjugates

The functionality of this compound as a cleavable linker in an ADC is a multi-step process that occurs after the ADC has been internalized by a target cancer cell. The following diagram illustrates this pathway.

cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic pH) ADC Antibody-Drug Conjugate (ADC) Internalization Internalization of ADC ADC->Internalization 1. Binding & Endocytosis Cleavage Cathepsin B Cleavage of Phe-Lys Bond SelfImmolation 1,6-Self-Immolation of PAB Spacer Cleavage->SelfImmolation 3. Enzymatic Cleavage DrugRelease Active Drug Released SelfImmolation->DrugRelease 4. Spontaneous Elimination Internalization->Cleavage 2. Trafficking to Lysosome

Caption: Mechanism of drug release from an ADC utilizing a Phe-Lys cleavable linker.

Experimental Protocols

The following sections provide illustrative experimental protocols for the synthesis and application of this compound. These are generalized procedures and may require optimization for specific applications.

Synthesis of this compound

The synthesis of this linker is typically achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase modification.

Materials:

  • Fmoc-Lys(Trt)-OH

  • Fmoc-Phe-OH

  • p-aminobenzyl alcohol (PABA)

  • Di-p-nitrophenyl carbonate

  • Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM, etc.)

  • Purification system (e.g., preparative HPLC)

Illustrative Protocol:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Dissolve Fmoc-Lys(Trt)-OH and DIPEA in DCM and add to the resin. Agitate for 2-4 hours. Cap any unreacted sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the lysine.

  • Peptide Coupling: Dissolve Fmoc-Phe-OH, HBTU, HOBt, and DIPEA in DMF. Add this coupling solution to the resin and agitate for 2-4 hours.

  • PAB Moiety Attachment: Following Fmoc deprotection of the phenylalanine, couple p-aminobenzyl alcohol that has been pre-activated.

  • PNP Carbonate Formation: React the benzyl (B1604629) alcohol of the PAB group with di-p-nitrophenyl carbonate in the presence of a base (e.g., pyridine) in solution after cleavage from the resin.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove the Trt protecting group.

  • Purification: Purify the crude product by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.

Conjugation to a Cytotoxic Drug and Antibody

This protocol outlines the general steps for creating an ADC using the synthesized linker.

Illustrative Workflow:

General Workflow for ADC Synthesis LinkerDrug 1. Linker-Drug Conjugation Purification1 2. Purification of Linker-Drug LinkerDrug->Purification1 ADCConjugation 4. ADC Conjugation Purification1->ADCConjugation AntibodyReduction 3. Antibody Thiolation (if necessary) AntibodyReduction->ADCConjugation Purification2 5. Purification of ADC ADCConjugation->Purification2 Characterization 6. ADC Characterization Purification2->Characterization

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate.

Illustrative Protocol:

  • Linker-Drug Conjugation: Dissolve this compound and the amine-containing cytotoxic drug in an anhydrous solvent like DMF. Add a non-nucleophilic base such as DIPEA and stir at room temperature. Monitor the reaction by LC-MS.

  • Purification of Linker-Drug: Once the reaction is complete, purify the drug-linker conjugate using preparative HPLC.

  • Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP. Purify the reduced antibody using a desalting column.

  • ADC Conjugation: React the purified drug-linker with the prepared antibody. The reaction conditions (pH, temperature, and time) will depend on the specific antibody and drug-linker.

  • Purification of ADC: Remove unconjugated drug-linker and other impurities using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization of ADC: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.

Conclusion

This compound is a highly versatile and efficient cleavable linker for the development of next-generation antibody-drug conjugates. Its design allows for stable drug conjugation, controlled release within the target cell, and a well-defined mechanism of action. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful application of this linker in their drug development programs. As with any complex chemical synthesis, optimization of the described procedures will be necessary to suit the specific properties of the antibody and cytotoxic payload being used.

References

The Role of Purine Nucleoside Phosphorylase (PNP) Activating Group in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of the E. coli Purine (B94841) Nucleoside Phosphorylase (PNP) activating group in the field of bioconjugation. Primarily utilized in enzyme-prodrug therapies, the PNP system offers a targeted approach to convert non-toxic prodrugs into potent cytotoxic agents at a specific site of action. This document details the underlying mechanisms, experimental methodologies, and quantitative data associated with this innovative technology.

Core Principle: The PNP-Mediated Prodrug Activation

The central function of the PNP activating group in bioconjugation revolves around a targeted enzymatic reaction. The bacterial enzyme, E. coli Purine Nucleoside Phosphorylase (PNP), is selectively delivered to a target site, such as a tumor. Subsequently, a systemically administered, non-toxic prodrug is converted by the localized PNP into a highly cytotoxic metabolite. This active drug can then exert its therapeutic effect on the target cells and, through a "bystander effect," on neighboring cells.[1][2][3]

This strategy is predominantly employed in two main therapeutic frameworks:

  • Gene-Directed Enzyme Prodrug Therapy (GDEPT): In GDEPT, the gene encoding the E. coli PNP enzyme is delivered to target cells, typically using viral vectors like adenovirus or lentivirus.[4][5][6][7] The cells that take up the gene then express the PNP enzyme intracellularly.

  • Antibody-Directed Enzyme Prodrug Therapy (ADEPT): In ADEPT, the PNP enzyme is conjugated to a monoclonal antibody that specifically targets a tumor-associated antigen. This antibody-enzyme conjugate localizes to the tumor site, where it can then activate the prodrug.

The key advantage of the PNP system lies in its specificity. The E. coli PNP has a different substrate specificity compared to human PNP, allowing it to activate specific prodrugs that are not substrates for the human enzyme.[8] This minimizes off-target toxicity.

Mechanism of Action

The most common prodrugs used in conjunction with E. coli PNP are purine nucleoside analogs. The mechanism of activation involves the phosphorolytic cleavage of the glycosidic bond of the prodrug.

A widely studied example is the activation of fludarabine (B1672870) phosphate (B84403) (F-araAMP).[9][10] E. coli PNP catalyzes the conversion of fludarabine into 2-fluoroadenine (B1664080) (F-Ade).[10] 2-fluoroadenine is a potent cytotoxic agent that, once inside the cell, is converted into its triphosphate form, which inhibits DNA and RNA synthesis, leading to cell death.[1][10]

Another significant prodrug is 6-methylpurine (B14201) deoxyriboside (MeP-dR).[11][12] E. coli PNP converts MeP-dR into 6-methylpurine (MeP), a toxic purine analog.[11]

The lipophilic nature of the activated metabolites, such as 2-fluoroadenine and 6-methylpurine, allows them to diffuse across cell membranes and kill neighboring, non-PNP-expressing cells, a phenomenon known as the bystander effect.[13][14][15] This is a crucial aspect of the therapy's efficacy, as it is not necessary to transduce every target cell with the PNP gene.[13]

Quantitative Data

The efficacy of the PNP-activating system has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from the literature.

ProdrugCell LineIC50 (nM)Reference
6-methylpurine-β-D-riboside (β-D-MPR)Human Epidermoid No. 2 (H.Ep. #2)20[16]
β-D-MPRCCRF-CEM (Leukemia)6[16]
β-D-MPRHL-60(TB) (Leukemia)9[16]
β-D-MPRK-562(TB) (Leukemia)34[16]
β-D-MPRMOLT-4/C8 (Leukemia)12[16]
β-D-MPRRPMI-8226 (Myeloma)12[16]
6-methylpurine-α-D-riboside (α-D-MPR)CCRF-CEM (Leukemia)1,470[16]
α-D-MPRHL-60(TB) (Leukemia)4,830[16]
α-D-MPRK-562(TB) (Leukemia)4,000[16]
α-D-MPRMOLT-4/C8 (Leukemia)3,360[16]
α-D-MPRRPMI-8226 (Myeloma)3,930[16]

Table 1: In Vitro Cytotoxicity of PNP-Activated Prodrugs. This table presents the half-maximal inhibitory concentration (IC50) values for 6-methylpurine riboside anomers in various human tumor cell lines.

Animal ModelTumor TypeTreatment GroupTumor Volume Reduction (%)Reference
Nude MiceHuman Glioma (D54MG)Ad/PNP + F-araAMPSignificant (p=0.001 vs F-araAMP alone)[13]
Nude MiceHuman Non-Small Cell Lung (H322M)Ad/PNP + F-araAMPNot significantly different from controls[13]
(BALB/c x C57BL/6) F1 MiceB-cell Leukemia (BCL-1)Fludarabine + Cyclophosphamide (B585) pre-transplant68% reduction in leukemia development[17]

Table 2: In Vivo Efficacy of PNP-GDEPT. This table summarizes the anti-tumor effects observed in preclinical animal models.

Experimental Protocols

This section provides representative methodologies for key experiments in the study of PNP-activating groups in bioconjugation.

Protocol for Lentiviral Transduction of PNP Gene into Cancer Cells

This protocol describes a general procedure for introducing the E. coli PNP gene into mammalian cancer cells using a lentiviral vector.

Materials:

  • HEK293T cells (for lentivirus production)

  • Target cancer cell line

  • Lentiviral vector encoding E. coli PNP

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Polybrene or Protamine Sulfate

  • Puromycin (B1679871) (for selection)

  • 96-well or 24-well cell culture plates

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiviral vector encoding PNP and the packaging plasmids using a suitable transfection reagent.

    • Incubate the cells at 37°C and 5% CO2.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

    • Concentrate the viral particles if necessary.

  • Transduction of Target Cells:

    • Seed the target cancer cells in a 96-well or 24-well plate and allow them to adhere overnight.[5][7] Cells should be at approximately 50-70% confluency.[5][7]

    • On the day of transduction, replace the medium with fresh complete medium containing Polybrene (typically 6-9 µg/ml) to enhance transduction efficiency.[4]

    • Add the appropriate amount of lentiviral particles to the cells. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal condition.[5][6]

    • Incubate the cells for 18-72 hours at 37°C and 5% CO2.[4][5]

    • If toxicity is observed, the virus-containing medium can be replaced with fresh medium after 16-24 hours.[4][18]

  • Selection of Transduced Cells:

    • After 48-72 hours, passage the cells and begin selection with puromycin. The optimal concentration of puromycin should be determined beforehand with a kill curve for the specific cell line.[5][6]

    • Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.[5]

    • Expand the puromycin-resistant cells, which now stably express the E. coli PNP gene.

Protocol for In Vitro Bystander Effect Assay

This protocol outlines a method to measure the cytotoxic effect of PNP-activated prodrugs on neighboring, non-PNP-expressing cells.

Materials:

  • PNP-expressing cancer cells (from Protocol 3.1)

  • Parental (non-PNP-expressing) cancer cells, labeled with a fluorescent marker (e.g., GFP)

  • Co-culture plates (e.g., 12-well plates)

  • Prodrug (e.g., fludarabine phosphate or 6-methylpurine deoxyriboside)

  • Cell viability assay reagent (e.g., WST-1 or CellTiter-Glo)

  • Fluorescence microscope

Procedure:

  • Co-culture Setup:

    • Seed a mixture of PNP-expressing cells and fluorescently labeled parental cells in a 12-well plate at a defined ratio (e.g., 1:1, 1:10, 1:100).

    • Allow the cells to adhere and grow for 24 hours.

  • Prodrug Treatment:

    • Treat the co-cultures with a range of concentrations of the prodrug.

    • Include control wells with only parental cells and only PNP-expressing cells, both with and without the prodrug.

  • Assessment of Bystander Killing:

    • After a set incubation period (e.g., 72 hours), assess the viability of the fluorescently labeled parental cells.

    • This can be done qualitatively by observing the reduction in fluorescent cells under a microscope.

    • For quantitative analysis, the fluorescence intensity of the well can be measured using a plate reader.[19] Alternatively, a cell viability assay can be performed after specifically lysing the non-fluorescent cells or by using flow cytometry to distinguish the two cell populations.

Visualizations

The following diagrams illustrate key pathways and workflows related to the PNP activating group in bioconjugation.

GDEPT_Mechanism cluster_delivery Gene Delivery cluster_cell Target Cancer Cell cluster_activation Prodrug Activation cluster_effect Therapeutic Effect Viral_Vector Viral Vector (e.g., Lentivirus) PNP_Gene E. coli PNP Gene Viral_Vector->PNP_Gene carries Transduction Transduction & Gene Expression PNP_Enzyme E. coli PNP Enzyme Transduction->PNP_Enzyme produces Active_Drug Cytotoxic Drug (e.g., 2-Fluoroadenine) PNP_Enzyme->Active_Drug converts to Prodrug Systemic Prodrug (e.g., Fludarabine-P) Prodrug->PNP_Enzyme substrate Cell_Death_Target Target Cell Death Active_Drug->Cell_Death_Target induces Bystander_Cell Neighboring Cancer Cell Active_Drug->Bystander_Cell diffuses to Cell_Death_Bystander Bystander Cell Death Bystander_Cell->Cell_Death_Bystander induces death in

Caption: Workflow of Gene-Directed Enzyme Prodrug Therapy (GDEPT) using PNP.

ADEPT_Mechanism cluster_conjugate Bioconjugate cluster_targeting Tumor Targeting cluster_activation Prodrug Activation at Tumor Site cluster_effect Therapeutic Effect Antibody Tumor-Targeting Antibody ADC Antibody-PNP Conjugate Antibody->ADC PNP_Enzyme E. coli PNP Enzyme PNP_Enzyme->ADC Tumor_Antigen Tumor Antigen ADC->Tumor_Antigen binds to Active_Drug Cytotoxic Drug ADC->Active_Drug produces Tumor_Cell Tumor Cell Tumor_Antigen->Tumor_Cell on surface of Prodrug Systemic Prodrug Prodrug->ADC activated by Cell_Death Tumor Cell Death Active_Drug->Cell_Death induces

Caption: Workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT) with PNP.

Conclusion

The E. coli PNP activating group represents a powerful and versatile tool in the field of bioconjugation, particularly for targeted cancer therapy. Its ability to be selectively delivered to a target site and locally activate a non-toxic prodrug into a potent cytotoxic agent offers a significant therapeutic window, minimizing systemic toxicity. The robust bystander effect further enhances its anti-tumor efficacy. Future research in this area may focus on the development of novel, more efficient PNP variants and new prodrugs with improved pharmacological properties, as well as exploring the application of this system beyond oncology. This technical guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of PNP-mediated bioconjugation.

References

An In-depth Technical Guide to the Enzymatic Cleavage of Phe-Lys Peptide Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of Phenylalanine-Lysine (Phe-Lys) peptide linkers, a critical mechanism in the targeted delivery of therapeutic agents, particularly in the context of Antibody-Drug Conjugates (ADCs). This document details the underlying enzymatic processes, quantitative kinetic data, experimental protocols, and relevant biological pathways.

Introduction to Phe-Lys Peptide Linkers

Phe-Lys dipeptide linkers are a class of enzymatically cleavable linkers designed to be stable in systemic circulation and selectively processed within the lysosomal compartment of target cells.[1][2] This targeted release mechanism is paramount for maximizing the therapeutic window of potent cytotoxic agents by minimizing off-target toxicity.[3][4] The Phe-Lys linker, in conjunction with a self-immolative spacer such as p-aminobenzyl carbamate (B1207046) (PABC), ensures the efficient and traceless release of the active drug payload following enzymatic cleavage.[5][6]

The Enzymatic Cleavage Mechanism

The cleavage of the Phe-Lys linker is primarily mediated by lysosomal proteases, with Cathepsin B being the principal enzyme responsible for this processing.[5][] Cathepsin B is a cysteine protease that is often overexpressed in tumor cells and maintains high activity in the acidic environment of the lysosome (pH 4.5-5.5).[][8]

While Cathepsin B is the key enzyme, studies have shown that other lysosomal proteases, such as Cathepsin L, S, and F, can also contribute to the cleavage of dipeptide linkers, providing a degree of redundancy to the drug release mechanism.[9]

The cleavage event occurs at the peptide bond between the lysine (B10760008) residue and the PABC spacer. Following this enzymatic scission, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active drug.[6]

Quantitative Data: Cleavage Kinetics and Plasma Stability

The efficiency of enzymatic cleavage and the stability of the linker in the bloodstream are critical parameters in ADC design. The Phe-Lys linker has been shown to be highly susceptible to Cathepsin B-mediated cleavage, often exhibiting faster kinetics than other commonly used dipeptide linkers.

Table 1: Comparative Cleavage of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Enzyme SourceReference
Phe-Lys~30-fold fasterIsolated Cathepsin B[5]
Val-Cit1x (baseline)Isolated Cathepsin B[5]
Val-AlaCleaved at half the rate of Val-CitCathepsin B[10]

Note: While Phe-Lys is cleaved more rapidly by isolated Cathepsin B, the cleavage rates of Phe-Lys and Val-Cit were found to be identical in rat liver lysosomal preparations, suggesting the involvement of multiple enzymes in the lysosomal milieu.[5]

Table 2: Plasma Stability of Dipeptide Linkers

Dipeptide LinkerHalf-life in Human PlasmaHalf-life in Mouse PlasmaReference
Phe-Lys80 days (extrapolated)12.5 days (extrapolated)[6]
Val-Cit230 days (extrapolated)30 days (extrapolated)[6]

Note: The lower stability in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), which can cleave these linkers.[9] This highlights the importance of considering species-specific differences during preclinical evaluation.

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay for a Phe-Lys Linker

This protocol describes a method to quantify the release of a payload from a Phe-Lys-linked substrate using purified Cathepsin B.

Objective: To determine the rate of enzymatic cleavage of a Phe-Lys linker by Cathepsin B.

Materials:

  • Phe-Lys-PABC-payload substrate

  • Recombinant human Cathepsin B (activated)

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard

  • HPLC system with a suitable column for separating the payload from the substrate

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer and the Phe-Lys-PABC-payload substrate to a final concentration of 10 µM.

  • Initiate the Reaction: Add activated Cathepsin B to the reaction mixture to a final concentration of 100 nM.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the Reaction: Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the released payload and the remaining intact substrate.

  • Data Analysis: Calculate the percentage of payload released at each time point and determine the initial rate of cleavage.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a general method to assess the stability of an ADC with a Phe-Lys linker in plasma.

Objective: To evaluate the stability of the ADC and quantify premature drug release in plasma.

Materials:

  • ADC with a Phe-Lys linker

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • Protein A or Protein G affinity chromatography beads

  • Wash Buffer: PBS

  • Elution Buffer: 20 mM glycine, 0.1% acetic acid, pH 2.5

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at a concentration of 1 mg/mL at 37°C. Include a buffer control.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • ADC Capture: Add Protein A or Protein G beads to the plasma aliquots to capture the ADC.

  • Washing: Wash the beads with PBS to remove unbound plasma proteins.

  • Elution: Elute the ADC from the beads using the elution buffer.

  • Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). The amount of released payload in the supernatant after ADC capture can also be quantified.

  • Data Interpretation: A stable ADC will show minimal change in DAR over time. Calculate the half-life of the ADC in plasma.

Visualization of Pathways and Workflows

Intracellular Trafficking and Cleavage of an ADC

The following diagram illustrates the journey of an ADC from binding to a cancer cell to the release of its payload in the lysosome.

ADC_Trafficking cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor ADC_Receptor ADC-Receptor Complex Receptor->ADC_Receptor Binding Endosome Early Endosome (pH 6.0-6.5) ADC_Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Cathepsin B Cleavage Target Intracellular Target (e.g., DNA) Payload->Target Cytotoxic Action ADC_Development_Workflow cluster_discovery Discovery & Design cluster_conjugation Conjugation & Characterization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Target_ID Target Antigen Identification Ab_Dev Antibody Development Target_ID->Ab_Dev Conjugation ADC Conjugation Ab_Dev->Conjugation Payload_Sel Payload Selection Payload_Sel->Conjugation Linker_Design Linker Design (e.g., Phe-Lys) Linker_Design->Conjugation Purification Purification Conjugation->Purification Analytics Analytical Characterization (DAR) Purification->Analytics InVitro_Cleavage In Vitro Cleavage Assays Analytics->InVitro_Cleavage Plasma_Stability Plasma Stability Assays Analytics->Plasma_Stability InVitro_Cyto In Vitro Cytotoxicity InVitro_Cleavage->InVitro_Cyto Plasma_Stability->InVitro_Cyto InVivo_Efficacy In Vivo Efficacy & Toxicology InVitro_Cyto->InVivo_Efficacy IND IND-Enabling Studies InVivo_Efficacy->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

References

Principles of Traceless Drug Delivery Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of traceless drug delivery systems. These systems are designed to release therapeutic agents in their native, unmodified form at a specific target site, thereby maximizing efficacy and minimizing off-target effects.[1] This is achieved through the use of innovative linker technologies that undergo cleavage and subsequent self-immolation, ensuring no residual chemical fragments remain attached to the drug molecule.[1]

Core Principles of Traceless Drug Delivery

The fundamental concept behind traceless drug delivery lies in the design of "self-immolative" linkers. These molecular constructs are engineered to fragment and release the active drug following a single triggering event.[1] This "molecular domino effect" ensures a clean release of the unmodified payload.[1] Traditional drug delivery systems often leave behind chemical remnants after cleavage, which can alter the drug's potency, pharmacokinetics, and potentially introduce off-target toxicities.[1] Traceless systems overcome this limitation, offering a more elegant and efficient pharmacological profile.[1]

The activation of these linkers is typically responsive to specific physiological or external stimuli, allowing for targeted drug release. Common triggers include:

  • Changes in pH: Exploiting the acidic microenvironment of tumors or endosomes.[2]

  • Redox gradients: Utilizing the higher concentration of reducing agents like glutathione (B108866) inside cells compared to the bloodstream.[1][2]

  • Specific enzymes: Targeting enzymes that are overexpressed in diseased tissues, such as proteases in cancer.[2]

  • Light: Offering external control over drug release with high spatiotemporal precision.

Types of Traceless Linkers and Their Mechanisms

Traceless linkers can be broadly categorized based on their cleavage trigger.

Reduction-Sensitive Traceless Linkers

These linkers are designed to be cleaved in the reducing environment of the cell, primarily due to the high intracellular concentration of glutathione (GSH). Disulfide bonds are a common feature of these linkers. A notable example is the dithiol-ethyl carbonate (DEC) linker connected to a benzyl (B1604629) carbamate.[1] Upon reduction of the disulfide bond, a cascade of self-immolation reactions is initiated, leading to the release of the unmodified drug.[1]

pH-Sensitive Traceless Linkers

pH-sensitive linkers are engineered to be stable at physiological pH (7.4) but labile in acidic environments. Hydrazone linkers are a well-studied class of pH-sensitive linkers.[3][4] They undergo hydrolysis under acidic conditions, which triggers the release of the conjugated drug.[3][4] The rate of hydrolysis can be tuned to achieve optimal release kinetics in target tissues like tumors or within endosomes.[3][4]

Enzyme-Sensitive Traceless Linkers

Enzyme-sensitive linkers offer a high degree of specificity by incorporating cleavage sites for enzymes that are upregulated in pathological conditions.[2][5][6][7] For instance, linkers containing peptide sequences like Val-Cit (valine-citrulline) or GFLG (glycine-phenylalanine-leucine-glycine) are readily cleaved by cathepsin B, a lysosomal protease often overexpressed in cancer cells.[2][8] Similarly, linkers susceptible to cleavage by matrix metalloproteinases (MMPs) can be used to target the tumor microenvironment.[9]

Quantitative Data on Traceless Drug Release

The efficiency and kinetics of drug release are critical parameters for evaluating the performance of traceless drug delivery systems. The following tables summarize quantitative data from various studies.

Linker TypeLinker/SystemTriggerDrug/CargoHalf-life of Release% ReleaseReference
Reduction-SensitivePEG-DEC-Cipro10 mM GSHCiprofloxacin5 minutesQuantitative[1]
Reduction-SensitivePEG-DCB-Cipro10 mM GSHCiprofloxacin90 minutesNot specified[1]
Reduction-SensitivePEG-DTB-Cipro10 mM GSHCiprofloxacin30 minutesNot quantitative[1]
pH-SensitiveMaleamic acid-DoxorubicinpH 6.0Doxorubicin~5 hours (for 70% release)70% at 5h[3]
pH-SensitiveMaleamic acid-DoxorubicinpH 7.0DoxorubicinNot specified10% at 5h[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to traceless drug delivery systems.

Synthesis of a Hydrazone-Based Traceless Linker

This protocol describes the synthesis of isonicotinic hydrazide-based hydrazone derivatives.[10][11]

Step 1: Alkylation of Aldehyde [10]

  • In a round-bottom flask, combine 4-hydroxy-3-methoxy-benzaldehyde (Vanillin) or 4-hydroxybenzaldehyde (B117250) (1 equivalent), the desired bromoalkyl derivative (1 equivalent), and potassium carbonate (1 equivalent).

  • Add acetone (B3395972) as the solvent and reflux the mixture.

  • Monitor the reaction completion using thin-layer chromatography.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Extract the solid residue with a biphasic system of water and dichloromethane (B109758) (3x).

  • Combine the organic phases and evaporate the solvent to obtain the alkylated aldehyde.

Step 2: Condensation to Form Hydrazone [10][11]

  • Dissolve the alkylated aldehyde from Step 1 in methanol (B129727) or ethanol.

  • In a separate flask, dissolve the desired hydrazide (e.g., isonicotinic hydrazide) (1 equivalent) in the same solvent.

  • Add the aldehyde solution dropwise to the hydrazide solution at room temperature with constant stirring.

  • Continue stirring at room temperature and monitor the formation of the precipitate (the hydrazone product).

  • Collect the product by filtration, wash with cold solvent, and dry under vacuum.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.

In Vitro Cathepsin B-Mediated Cleavage Assay

This protocol outlines a typical experiment to measure the release of a payload from a cathepsin B-cleavable linker.[2][12]

Materials:

  • Antibody-drug conjugate (ADC) with a cathepsin B-cleavable linker (e.g., Val-Cit)

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Activate Cathepsin B: Pre-incubate the recombinant cathepsin B in the assay buffer at 37°C for a specified time (e.g., 15 minutes) to ensure its activity.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.[2]

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture.[2] The final enzyme concentration is typically in the nanomolar range, and the ADC concentration is in the micromolar range.[2]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to the quenching solution. This will stop the enzymatic activity.

  • Analysis: Analyze the samples using HPLC or LC-MS/MS to quantify the amount of released drug at each time point.

  • Data Analysis: Plot the concentration of the released drug versus time to determine the release kinetics.

Visualizations: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in traceless drug delivery.

Traceless_Release_Mechanism cluster_DDS Drug Delivery System (DDS) Carrier Carrier (e.g., Antibody) Linker Traceless Linker Carrier->Linker covalent bond Drug Drug (Payload) Linker->Drug covalent bond Cleavage Linker Cleavage Linker->Cleavage Stimulus Stimulus (pH, Redox, Enzyme) Stimulus->Linker triggers SelfImmolation Self-Immolation Cleavage->SelfImmolation ReleasedDrug Released Drug (Native Form) SelfImmolation->ReleasedDrug Byproducts Harmless Byproducts SelfImmolation->Byproducts CathepsinB_Signaling cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic pH) CathepsinB_active Active Cathepsin B Drug_Release Traceless Drug Release CathepsinB_active->Drug_Release ADC_internalized Internalized ADC (with Val-Cit Linker) ADC_internalized->CathepsinB_active cleavage of Val-Cit Apoptosis Apoptosis Drug_Release->Apoptosis TGF_beta TGF-β Signaling CathepsinB_upregulation Upregulation of Cathepsin B Expression TGF_beta->CathepsinB_upregulation Integrin_Signaling Integrin Signaling Integrin_Signaling->CathepsinB_upregulation CathepsinB_upregulation->CathepsinB_active MMP9_Signaling cluster_tumor_microenvironment Tumor Microenvironment Cancer_Cell Cancer Cell MEK_ERK MEK/ERK Pathway Cancer_Cell->MEK_ERK growth factors p38 p38 MEK_ERK->p38 MMP9_Expression MMP-9 Gene Expression p38->MMP9_Expression Pro_MMP9 Pro-MMP-9 (inactive) MMP9_Expression->Pro_MMP9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 activation Drug_Release Drug Release Active_MMP9->Drug_Release ECM_Degradation ECM Degradation Active_MMP9->ECM_Degradation DDS Drug Delivery System (MMP-9 sensitive linker) DDS->Active_MMP9 cleavage ADC_Workflow cluster_synthesis Synthesis and Conjugation cluster_purification Purification and Characterization cluster_evaluation In Vitro / In Vivo Evaluation Linker_Synth Traceless Linker Synthesis Drug_Linker Drug-Linker Conjugate Formation Linker_Synth->Drug_Linker Conjugation Antibody-Drug Conjugation Drug_Linker->Conjugation Antibody_Mod Antibody Modification/Reduction Antibody_Mod->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization In_Vitro_Release In Vitro Drug Release Assay Characterization->In_Vitro_Release Cell_Cytotoxicity Cell-Based Cytotoxicity Assay Characterization->Cell_Cytotoxicity In_Vivo_Studies In Vivo Efficacy and PK Studies Cell_Cytotoxicity->In_Vivo_Studies

References

understanding Fmoc protecting group chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc Protecting Group Chemistry

For researchers, scientists, and drug development professionals, a deep understanding of protecting group chemistry is fundamental to the successful synthesis of peptides and other complex organic molecules. Among the various protecting groups available, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has become a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique cleavage conditions, which allow for a robust orthogonal synthesis strategy.[1][2] This guide provides a comprehensive overview of the core principles of Fmoc chemistry, including its mechanisms of protection and deprotection, detailed experimental protocols, and quantitative analysis of its performance.

The Chemistry of the Fmoc Group

The Fmoc group is a base-labile amine protecting group.[3] Its structure, characterized by the fluorenyl ring system, is key to its function. The electron-withdrawing nature of the fluorenyl group renders the proton at the C9 position acidic, making it susceptible to removal by a mild base.[1] This property allows for the selective deprotection of the N-terminus of a growing peptide chain under conditions that do not affect the acid-labile protecting groups typically used for amino acid side chains.[1][2] This orthogonality is the primary advantage of the Fmoc/tBu (tert-butyl) strategy in SPPS.[4][5]

Introduction of the Fmoc Group (Protection)

The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with an activated Fmoc derivative. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1] Fmoc-OSu is generally preferred as it minimizes the formation of dipeptide side products.[1][6] The reaction is a nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent.

Fmoc_Protection cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (H₂N-CHR-COOH) FmocAminoAcid Fmoc-Protected Amino Acid AminoAcid->FmocAminoAcid + Fmoc-OSu FmocOSu Fmoc-OSu FmocOSu->FmocAminoAcid Base Base (e.g., NaHCO₃) NHS N-Hydroxysuccinimide FmocAminoAcid->NHS + Byproduct

Caption: Mechanism of Fmoc protection of an amino acid using Fmoc-OSu.

The Deprotection Mechanism

The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis.[1] It is achieved through a base-catalyzed β-elimination (E1cB) mechanism.[1][7] The process is highly efficient and typically carried out using a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][8]

The deprotection proceeds in two main steps:

  • Proton Abstraction : A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[1][9]

  • β-Elimination : The resulting carbanion is unstable and undergoes elimination, leading to the cleavage of the C-O bond of the carbamate. This releases the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[10] The highly reactive DBF is then trapped by the secondary amine base to form a stable adduct.[9]

Fmoc_Deprotection FmocPeptide Fmoc-NH-Peptide Carbanion Fluorenyl Carbanion Intermediate FmocPeptide->Carbanion + Piperidine (Proton Abstraction) Piperidine Piperidine (Base) Piperidine->Carbanion FreeAmine H₂N-Peptide (Free Amine) Carbanion->FreeAmine β-Elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Carbanion->DBF_Adduct CO2 CO₂ Carbanion->CO2

Caption: Mechanism of Fmoc deprotection via β-elimination using piperidine.

Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most widely used method for SPPS.[4] A typical synthesis cycle involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8][11]

A standard SPPS cycle consists of the following steps:

  • Deprotection : The Fmoc group is removed from the N-terminus of the resin-bound peptide, typically with a 20% solution of piperidine in DMF.[8]

  • Washing : The resin is thoroughly washed with a solvent like DMF to remove the deprotection reagents and byproducts.[12]

  • Coupling : The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus of the peptide chain.[13]

  • Washing : The resin is washed again to remove excess reagents and byproducts.

  • (Optional) Capping : To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with reagents like acetic anhydride (B1165640) can be performed.[12]

This cycle is repeated for each amino acid in the sequence. Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail such as trifluoroacetic acid (TFA).[8][11]

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check Repeat for next amino acid? Wash2->Check Check->Deprotection Yes Cleavage Final Cleavage from Resin (TFA Cocktail) Check->Cleavage No End Purified Peptide Cleavage->End

References

The Trityl (Trt) Protecting Group for Lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis and modification. Among the arsenal (B13267) of protective groups for the ε-amino group of lysine (B10760008), the trityl (Trt) group stands out for its unique properties and versatility. This technical guide provides an in-depth exploration of the role of the Trt protecting group for lysine, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Principles of the Trityl Protecting Group

The trityl (triphenylmethyl) group is a bulky, acid-labile protecting group frequently employed in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal strategy.[1][2] Its primary function is to shield the nucleophilic ε-amino group of the lysine side chain, preventing unwanted side reactions during peptide elongation.[3][4] The significant steric hindrance of the Trt group also contributes to its stability under various reaction conditions.[1]

One of the key advantages of the Trt group is its acid sensitivity, which allows for its selective removal under mild acidic conditions that leave other acid-labile groups, such as t-butyl (tBu), intact.[2] This orthogonality is crucial for the synthesis of complex peptides, including those requiring side-chain modification, cyclization, or the preparation of protected peptide fragments.[3]

Comparative Analysis of Trityl-Based Protecting Groups

The trityl family includes several derivatives with varying degrees of acid lability. The most common variants used for lysine protection are Trityl (Trt), 4-Methyltrityl (Mtt), and 4-Methoxytrityl (Mmt).[3][5] The electron-donating nature of the methoxy (B1213986) and methyl substituents on the phenyl rings increases the stability of the corresponding trityl cation formed during deprotection, thus enhancing their acid lability.[6]

The general order of acid lability for these groups is:

Mmt > Mtt > Trt [3][5]

This tunable lability allows for fine-tuning of the deprotection strategy based on the specific requirements of the synthetic route.

Table 1: Comparison of Trityl-Based Protecting Groups for Lysine

Protecting GroupStructureRelative Acid LabilityTypical Deprotection ConditionsKey Advantages
Trityl (Trt) TriphenylmethylLeast Labile90-95% TFA[3][7]High stability, suitable for preparing protected peptide fragments on 2-chlorotrityl resins.[3]
4-Methyltrityl (Mtt) Moderately Labile1-2% TFA in DCM[8]Allows for selective deprotection in the presence of tBu groups.
4-Methoxytrityl (Mmt) Most Labile1% TFA in DCM, Acetic acid/TFE/DCM[3]Extremely acid-sensitive, ideal for cases where Mtt removal is difficult.

Experimental Protocols

Introduction of the Trityl Group (Protection)

The introduction of the Trityl group onto the ε-amino group of lysine is typically achieved by reacting Fmoc-Lys-OH with trityl chloride (Trt-Cl) or its derivatives in the presence of a base.

Protection_Workflow Fmoc_Lys Fmoc-Lys-OH Reaction Reaction Mixture Fmoc_Lys->Reaction Trt_Cl Trityl Chloride (Trt-Cl) Trt_Cl->Reaction Base Base (e.g., DIEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Fmoc_Lys_Trt Fmoc-Lys(Trt)-OH Reaction->Fmoc_Lys_Trt

Caption: Workflow for the protection of the lysine side chain with the trityl group.

Protocol:

  • Dissolve Fmoc-Lys-OH in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for instance, diisopropylethylamine (DIEA), to the solution.

  • Slowly add a solution of trityl chloride in the same solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the product, Fmoc-Lys(Trt)-OH, is isolated and purified.

Removal of the Trityl Group (Deprotection)

The removal of the Trt group is an acid-catalyzed process that generates a stable trityl cation.[9] To prevent reattachment of this cation to other nucleophilic residues in the peptide, such as tryptophan, scavengers like triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) are typically included in the deprotection cocktail.[8]

Deprotection_Mechanism cluster_0 Deprotection Lys_Trt Lys(Trt)-Peptide-Resin Protonated_Lys Protonated Intermediate Lys_Trt->Protonated_Lys + H+ H_plus H+ (from TFA) Lys_Peptide Lys-Peptide-Resin Protonated_Lys->Lys_Peptide Cleavage Trt_cation Trityl Cation Protonated_Lys->Trt_cation Trapped_Trt Trapped Trityl Trt_cation->Trapped_Trt + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Simplified mechanism of acid-catalyzed deprotection of Trt-lysine.

Table 2: Quantitative Data on Trityl and Mtt Deprotection

Protecting GroupReagent CocktailTimeTemperatureEfficiencyReference
Trt 90% TFANot SpecifiedRoom TempComplete[3]
Mtt 1-2% TFA/TIS/DCM (1:2:97 v:v:v)30-60 minRoom TempComplete[8]
Mtt TES/HFIP/TFE/DCM (2:1:0.5:6.5 v/v/v/v)1-2 hoursRoom TempComplete[8]
Mtt Acetic acid/TFE/DCM (1:2:97 v:v:v)Not SpecifiedRoom TempEffective on hydrophobic resins[8]
Mmt Acetic acid/TFE/DCM (1:2:7)Not SpecifiedRoom TempRapid

Detailed Experimental Protocol for Selective Mtt Deprotection on Solid Phase: [8]

  • Suspend the peptidyl-resin in a solution of 1-2% trifluoroacetic acid (TFA) and 2% triisopropylsilane (TIS) in dichloromethane (B109758) (DCM). Use approximately 10 mL of the solution per gram of resin.

  • Gently shake the suspension at room temperature for 30 minutes.

  • To monitor the deprotection, remove a few resin beads and add 1-2 drops of TFA. An immediate orange color indicates the presence of the Mtt cation, signifying that deprotection is ongoing. Continue shaking for another 30 minutes and retest.

  • Once the deprotection is complete (the orange color test is negative), filter the resin.

  • Wash the resin sequentially with DCM (2x), methanol (B129727) (MeOH) (2x), and DCM (2x).

  • Neutralize the resin by washing with 1% diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) (2x).

  • Finally, wash the resin with DMF (2x). The resin is now ready for subsequent reactions on the deprotected lysine side chain.

Role in Drug Development and Bioconjugation

The unique properties of the trityl group extend its utility beyond peptide synthesis into the realm of drug development and bioconjugation.

Acid-Sensitive Linkers for Drug Delivery

The acid-labile nature of the trityl linkage has been exploited in the design of drug delivery systems.[10][11] Trityl-based linkers can be used to conjugate drugs to carrier molecules, such as polymers or antibodies.[11][12] In the acidic microenvironment of tumors or within the endosomes of cells, the trityl linker is cleaved, leading to the targeted release of the active pharmaceutical ingredient (API).[10] The release kinetics can be tuned by modifying the substituents on the trityl group.[11]

Drug_Delivery cluster_1 Drug Delivery System Carrier_Trt_Drug Carrier-Trt-Drug Conjugate Acidic_Env Acidic Environment (e.g., Tumor) Carrier_Trt_Drug->Acidic_Env Released_Drug Released Drug Acidic_Env->Released_Drug Cleavage Carrier_Trt Carrier-Trt Acidic_Env->Carrier_Trt

Caption: Trityl group as an acid-sensitive linker in drug delivery.

Bioconjugation and Cross-Linking

The trityl group's ability to form a stable cation upon deprotection can be harnessed for bioconjugation and cross-linking applications.[12] Bifunctional trityl derivatives can be designed to react with different functional groups on biomolecules, enabling the creation of complex bioconjugates.[12]

Advantages and Disadvantages

Table 3: Advantages and Disadvantages of the Trityl Protecting Group for Lysine

AdvantagesDisadvantages
Orthogonality: Selectively removable in the presence of tBu-based protecting groups, enabling complex synthetic strategies.[2]Steric Hindrance: The bulkiness of the Trt group can sometimes lead to incomplete coupling reactions.
Tunable Lability: The availability of derivatives like Mtt and Mmt allows for the selection of a protecting group with the desired level of acid sensitivity.[3]Racemization Potential: Trityl-based protecting groups do not prevent racemization during the coupling of the protected amino acid.[3]
Purer Peptides: In some cases, the use of trityl-protected amino acids can lead to purer peptide products compared to t-butyl protection, especially for difficult sequences.[2]Formation of Trityl Cation: The liberated trityl cation can cause side reactions with nucleophilic residues if not properly scavenged.
Versatility: Applicable in both peptide synthesis and as acid-sensitive linkers in drug delivery and bioconjugation.[10][12]

Conclusion

The trityl protecting group and its derivatives are invaluable tools in the synthesis and modification of peptides and other biomolecules. Their unique combination of steric bulk, acid lability, and tunable reactivity provides chemists with a high degree of control over complex synthetic pathways. A thorough understanding of the properties and experimental protocols associated with the Trt group, as outlined in this guide, is essential for its effective application in research, drug discovery, and the development of novel bioconjugates.

References

The Directed Evolution of a Bond: A Technical Guide to Novel Enzyme-Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and optimization of novel enzyme-cleavable linkers for Antibody-Drug Conjugates (ADCs). It details the core classes of these linkers, presents comparative quantitative data, outlines key experimental protocols, and visualizes critical pathways and workflows.

Introduction: The Crucial Role of the Linker

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1] The linker, a critical component connecting these two moieties, dictates the overall success of an ADC, influencing its stability, pharmacokinetics, efficacy, and toxicity profile.[2][3] An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and specific cleavage to unleash the cytotoxic agent within the target tumor cell.[2][3][]

Enzyme-cleavable linkers have emerged as a particularly effective strategy, designed to be selectively hydrolyzed by enzymes that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[5][6][] This approach offers a high degree of control over payload release, enhancing the therapeutic window. This guide explores the major classes of enzyme-cleavable linkers, focusing on their design, performance, and the methodologies used for their evaluation.

Major Classes of Enzyme-Cleavable Linkers

The discovery of novel enzyme-cleavable linkers is driven by the need to overcome the limitations of existing technologies, such as off-target cleavage and instability.[8] Research has focused on identifying unique enzyme-substrate pairs that offer enhanced tumor selectivity and stability.

Cathepsin-Cleavable Linkers

Cathepsins, a family of lysosomal proteases, are frequently upregulated in various tumor types, making them attractive targets for ADC linker design.[][10]

  • Valine-Citrulline (val-cit) Linkers: The dipeptide valine-citrulline is the most widely used and successful enzyme-cleavable linker.[5] It is primarily cleaved by Cathepsin B within the lysosome.[][10][11] This linker is often used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), to ensure the efficient release of an unmodified payload.[][12] While effective, val-cit (B3106666) linkers can be susceptible to cleavage by other proteases, such as neutrophil elastase, potentially leading to off-target toxicities like neutropenia.[8][13]

  • Valine-Alanine (val-ala) Linkers: Similar to val-cit, the val-ala (B7865155) dipeptide is also a substrate for Cathepsin B.[14] It offers an alternative sequence for cathepsin-mediated cleavage.

β-Glucuronidase-Cleavable Linkers

β-glucuronidase is an enzyme abundant in the lysosomes of tumor cells and is also found in necrotic regions of the tumor microenvironment.[15][16][17][18]

  • Mechanism: These linkers incorporate a β-glucuronic acid moiety that is selectively cleaved by β-glucuronidase.[15][16][19] This cleavage triggers the release of the payload, often through a self-immolative spacer.

  • Advantages: β-glucuronide linkers are highly hydrophilic, which can help to mitigate aggregation issues often seen with hydrophobic payloads.[15][16][20] They demonstrate excellent stability in circulation and provide an alternative cleavage mechanism to protease-sensitive linkers.[15][16][19]

Legumain-Cleavable Linkers

Legumain, an asparaginyl endopeptidase, is overexpressed in a variety of cancers and is predominantly located in the lysosome.[8][13][21] It represents a promising, more recently explored target for ADC linker technology.

  • Asparagine-Containing Linkers: Linkers containing asparagine (Asn) residues, such as Asn-Asn, have been identified as efficient substrates for legumain.[8][13]

  • Advantages: Legumain-cleavable linkers have shown excellent stability in human and mouse serum, retaining over 85% of the conjugated drug after one week.[8][13] Crucially, they are resistant to cleavage by neutrophil elastase, potentially offering a better safety profile compared to traditional val-cit linkers.[8][13]

Other Emerging Enzyme-Cleavable Strategies

To broaden the portfolio of cleavable linkers, researchers are exploring other enzyme systems.[8]

  • Sulfatase and Phosphatase-Cleavable Linkers: These linkers utilize enzymes like arylsulfatase A and phosphatases, which are present in lysosomes.[6] The anionic nature of sulfate (B86663) and phosphate (B84403) groups can improve the solubility and reduce aggregation of ADCs. A dual-enzyme cleavable linker using 3-O-sulfo-β-galactose, which is cleaved sequentially by arylsulfatase A and β-galactosidase, has also been reported.[6][22]

Quantitative Data on Linker Performance

The selection of a linker is a data-driven process. The following tables summarize key performance metrics for different classes of enzyme-cleavable linkers based on published data.

Linker ClassDipeptide SequenceTarget EnzymePlasma/Serum StabilityKey FindingsReference
Cathepsin-Cleavable Valine-Citrulline (val-cit)Cathepsin BModerate to High (species-dependent)Gold standard; susceptible to off-target cleavage by neutrophil elastase.[8][10][13]
Cathepsin-Cleavable Valine-Alanine (val-ala)Cathepsin BModerate to HighAlternative to val-cit; also cleaved by Cathepsin B.[14][23]
β-Glucuronidase-Cleavable Glucuronic Acidβ-GlucuronidaseHigh (extrapolated half-life of 81 days in rat plasma)Highly hydrophilic, reduces aggregation, stable in circulation.[15][16][17]
Legumain-Cleavable Asparagine-Asparagine (Asn-Asn)LegumainVery High (>85% intact after 7 days in human/mouse serum)Resistant to neutrophil elastase, offering a potential safety advantage.[8][13]
Legumain-Cleavable Glutamine-Asparagine (Gln-Asn)LegumainVery High (~95% intact after 7 days in human serum)Shows high stability and specific cleavage by legumain.[13]
Dual-Enzyme Cleavable 3-O-sulfo-β-galactoseArylsulfatase A & β-galactosidaseHighHighly hydrophilic; requires two sequential enzymatic steps for payload release.[6][22]

Key Experimental Protocols

The evaluation of novel enzyme-cleavable linkers involves a series of standardized in vitro assays.

Plasma/Serum Stability Assay

Objective: To assess the stability of the ADC linker in plasma or serum to predict its stability in systemic circulation.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 0.05 mg/mL) in human and/or mouse serum/plasma at 37°C.[13][23]

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC and released payload. This is often done using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the different species.[23]

  • The percentage of intact ADC is plotted over time to determine the linker's stability.

Enzyme Cleavage Assay

Objective: To confirm that the linker is cleaved by the target enzyme and to determine the kinetics of this cleavage.

Methodology:

  • Using Lysosomal Lysates: Incubate the ADC with lysosomal extracts (e.g., rat liver tritosomes) at 37°C.[23][24] These lysates contain a mixture of lysosomal enzymes.

  • Using Purified Enzymes: Incubate the linker-payload conjugate with the purified target enzyme (e.g., Cathepsin B, legumain).

  • Monitor the cleavage reaction over time by measuring the release of the payload or a fluorescent reporter group (if using a FRET-based substrate).[8] Analysis is typically performed by HPLC or LC-MS.

  • For kinetic analysis, vary the substrate concentration and measure the initial reaction velocity to determine parameters like Km and kcat.

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency and specificity of the ADC in killing cancer cells.

Methodology:

  • Cell Culture: Seed cancer cell lines that express the target antigen (target-positive) and cell lines that do not (target-negative) in 96-well plates.[25][26]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for a period of 72 to 96 hours.[25] Include controls such as an irrelevant ADC (targeting a different antigen) and the free payload.

  • Cell Viability Measurement: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[25][26] These assays measure the metabolic activity of living cells.

  • Data Analysis: Plot cell viability against ADC concentration and fit the data to a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC50). A potent and specific ADC will have a low IC50 value for target-positive cells and a much higher IC50 for target-negative cells.[26]

Visualizations of Key Processes

Diagrams generated using Graphviz (DOT language) illustrate the fundamental mechanisms and workflows in ADC development.

ADC_Mechanism_of_Action ADC 1. ADC in Circulation Binding 2. Binding to Tumor Cell Antigen ADC->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Endosome 4. Trafficking via Endosome Internalization->Endosome Lysosome 5. Fusion with Lysosome Endosome->Lysosome Cleavage 6. Enzymatic Linker Cleavage Lysosome->Cleavage Lysosomal Enzymes (e.g., Cathepsin B, Legumain) Release 7. Payload Release into Cytosol Cleavage->Release Apoptosis 8. Induction of Apoptosis Release->Apoptosis

Caption: General mechanism of action for an ADC with an enzyme-cleavable linker.

Linker_Evaluation_Workflow Design Linker-Payload Design & Synthesis Stability In Vitro Plasma Stability Assay Design->Stability Cleavage Enzyme Cleavage Assay Design->Cleavage Conjugation ADC Conjugation Stability->Conjugation Cleavage->Conjugation Cytotoxicity In Vitro Cytotoxicity Assay Conjugation->Cytotoxicity InVivo In Vivo Efficacy Studies Cytotoxicity->InVivo

Caption: A typical experimental workflow for the evaluation of a novel ADC linker.

Linker_Design_Logic ADC ADC Efficacy & Safety Linker Linker Core Stability Plasma Stability Linker->Stability Cleavage Specific Cleavage Linker->Cleavage Solubility Solubility / Hydrophilicity Linker->Solubility PayloadRelease Efficient Payload Release Linker->PayloadRelease Stability->ADC Cleavage->ADC Solubility->ADC PayloadRelease->ADC

References

Unlocking Precision: A Technical Guide to the Theoretical Modeling of Linker Cleavage Kinetics in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) and other targeted drug delivery systems are critically dependent on the controlled release of the therapeutic payload. The linker, the chemical bridge between the targeting moiety and the active drug, is the central component governing this process. Understanding and predicting the kinetics of linker cleavage is therefore paramount in the design of effective and minimally toxic therapies. This in-depth technical guide explores the core theoretical models used to describe linker cleavage, presents quantitative data for key linker types, and provides detailed experimental protocols for the validation of these models.

Theoretical Foundations of Linker Cleavage Kinetics

The cleavage of a linker in a drug conjugate can be broadly categorized as either enzyme-mediated or chemically-mediated. The theoretical models used to describe these processes differ accordingly.

Enzymatic Cleavage: Michaelis-Menten Kinetics

Linkers designed to be cleaved by specific enzymes, such as proteases like Cathepsin B which are often overexpressed in the tumor microenvironment, are best described by Michaelis-Menten kinetics.[1][2] This model assumes that the enzyme (E) and the substrate (S), in this case the ADC, reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to release the product (P), the cleaved payload, and the free enzyme.

The relationship is described by the Michaelis-Menten equation:

V = (Vmax * [S]) / (Km + [S])

Where:

  • V is the initial reaction velocity (rate of product formation).

  • Vmax is the maximum reaction velocity.

  • [S] is the substrate concentration.

  • Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax.

A key parameter derived from this model is the catalytic efficiency (kcat/Km), which provides a measure of how efficiently an enzyme converts a substrate to a product.

Chemical Cleavage: Pseudo-First-Order Kinetics

Linkers that are cleaved through chemical mechanisms, such as acid-labile hydrazones in the acidic environment of endosomes and lysosomes, or disulfide linkers in the reducing intracellular environment, typically follow pseudo-first-order kinetics.[][4] This is because the concentration of the cleaving agent (e.g., H⁺ or glutathione) is in vast excess compared to the concentration of the ADC, and can therefore be considered constant.

The rate of cleavage can be described by the following equation:

Rate = k'[ADC]

Where:

  • k' is the pseudo-first-order rate constant.

  • [ADC] is the concentration of the antibody-drug conjugate.

A critical parameter for these linkers is their half-life (t1/2) under specific conditions (e.g., pH 7.4 in plasma vs. pH 5.0 in lysosomes), which can be calculated as:

t1/2 = 0.693 / k'

Quantitative Comparison of Linker Cleavage Kinetics

The choice of linker chemistry has a profound impact on the stability and release profile of an ADC. The following tables summarize key quantitative data for different classes of cleavable linkers.

Table 1: Stability of pH-Sensitive Hydrazone Linkers

Hydrazone Linker TypeConditionHalf-life (t1/2)Reference
Phenylketone-derivedHuman/Mouse Plasma (pH 7.4)~2 days[5]
General HydrazonepH 7.0> 2.0 hours[6]
General HydrazonepH 5.0~2.4 minutes[6]
Acyl Hydrazone (from AcBut)pH 7.4 (37°C, 24h)>94% intact[6]
Acyl Hydrazone (from AcBut)pH 4.5 (37°C, 24h)3% intact[6]
Bis-aliphatic HydrazonepH 7.4~120 minutes[7]
Bis-aliphatic HydrazonepH 5.5Significantly faster hydrolysis[7]

Table 2: Stability of Protease-Sensitive Dipeptide Linkers

Dipeptide LinkerConditionHalf-life (t1/2)Reference
Valine-Citrulline (Val-Cit)Human Plasma> 230 days[5][8]
Valine-Citrulline (Val-Cit)Mouse Plasma~80 hours[5]
Phenylalanine-Lysine (Phe-Lys)Human Plasma~30 days[5]
Phenylalanine-Lysine (Phe-Lys)Mouse Plasma~12.5 hours[5]
Valine-Alanine (Val-Ala)Cathepsin B cleavage assay~2x slower than Val-Cit[5]

Table 3: Stability of Other Cleavable Linkers

Linker TypeConditionHalf-life (t1/2) / StabilityReference
DisulfideHuman Plasma~81 days (extrapolated)[4]
CarbonateSerum~36 hours[9]
Silyl ether-basedHuman Plasma> 7 days[9]
Sulfatase-cleavableMouse Plasma> 7 days[9]
Sulfatase-cleavableSulfatase enzyme~24 minutes[9]

Experimental Protocols for Kinetic Analysis

Detailed and robust experimental protocols are essential for accurately determining the cleavage kinetics of a given linker.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Methodology:

  • Preparation:

    • Thaw plasma (e.g., human, mouse, rat) at 37°C.

    • Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

    • Spike the ADC into the plasma to a final concentration of, for example, 100 µg/mL.

  • Incubation:

    • Incubate the plasma-ADC mixture at 37°C in a shaking water bath.

    • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding an excess of cold acetonitrile (B52724) or methanol (B129727) to precipitate plasma proteins.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant containing the released payload.

  • Analysis by LC-MS/MS:

    • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to elute the payload.

    • Detection: Monitor the specific parent-to-daughter ion transition for the released payload using multiple reaction monitoring (MRM).

    • Quantification: Create a standard curve of the payload in plasma to quantify the amount released at each time point.

  • Data Analysis:

    • Plot the concentration of the released payload versus time.

    • Fit the data to a pseudo-first-order kinetic model to determine the rate constant (k') and the half-life (t1/2).

Lysosomal Enzyme Cleavage Assay

Objective: To determine the kinetics of enzymatic cleavage of a protease-sensitive linker.

Methodology:

  • Preparation:

    • Reconstitute recombinant human Cathepsin B (or other relevant protease) according to the manufacturer's instructions.

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

    • Prepare a stock solution of the ADC.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the ADC to the wells at various concentrations to determine Km and Vmax.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a fixed concentration of activated Cathepsin B to each well.

    • Monitor the release of the payload over time using a suitable method:

      • For fluorogenic payloads: Use a fluorescence plate reader to measure the increase in fluorescence.

      • For non-fluorogenic payloads: At specific time points, quench the reaction (e.g., with a protease inhibitor or by adding a strong acid/base). Process the samples as described in the plasma stability assay and analyze by LC-MS/MS.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) at each substrate concentration.

    • Plot V versus the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

    • Calculate kcat (Vmax / [E]total) and the catalytic efficiency (kcat/Km).

Visualizing Signaling Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in linker cleavage and its analysis.

cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment cluster_cell Target Cancer Cell ADC_circ Intact ADC ADC_tumor ADC at Tumor Site ADC_circ->ADC_tumor Targeting Internalization Internalization via Endocytosis ADC_tumor->Internalization Lysosome Lysosome (pH 4.5-5.0) High Protease Conc. Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Active Payload Release Cleavage->Payload Effect Cytotoxic Effect Payload->Effect

Caption: General mechanism of action for an ADC with a cleavable linker.

cluster_enzymatic Enzymatic Cleavage Model cluster_chemical Chemical Cleavage Model E_S Enzyme (E) + Substrate (S) ES Enzyme-Substrate Complex (ES) E_S->ES k1 ES->E_S k-1 E_P Enzyme (E) + Product (P) ES->E_P k_cat MM_eq V = (Vmax * [S]) / (Km + [S]) ADC Intact ADC Cleaved Cleaved Payload ADC->Cleaved k' (pseudo-first-order) PFO_eq Rate = k'[ADC] t1/2 = 0.693 / k'

Caption: Theoretical kinetic models for enzymatic and chemical linker cleavage.

start ADC Sample incubation Incubate in Plasma or with Enzyme start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching extraction Extract Released Payload (Supernatant) quenching->extraction analysis LC-MS/MS or HPLC Analysis extraction->analysis quantification Quantify Released Payload analysis->quantification kinetics Determine Kinetic Parameters (t1/2, Km, kcat) quantification->kinetics

Caption: Experimental workflow for determining linker cleavage kinetics.

Conclusion

The theoretical modeling of linker cleavage kinetics is a cornerstone of modern drug conjugate design. By applying models such as Michaelis-Menten and pseudo-first-order kinetics, researchers can gain a quantitative understanding of payload release under various physiological conditions. The careful selection of linker chemistry, informed by robust kinetic data, is essential for developing ADCs and other targeted therapies with an optimal therapeutic window. The experimental protocols outlined in this guide provide a framework for the rigorous validation of these theoretical models, ultimately enabling the rational design of safer and more effective targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Phe-Lys(Trt)-PAB-PNP in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of Fmoc-Phe-Lys(Trt)-PAB-PNP, a cathepsin B-cleavable linker, in the development of ADCs.

The this compound linker is a sophisticated system designed for selective drug release within the tumor microenvironment. It comprises several key functional units:

  • Phe-Lys (Phenylalanine-Lysine): A dipeptide sequence recognized and cleaved by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells.[]

  • PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Phe-Lys dipeptide, undergoes a 1,6-elimination reaction to release the unmodified cytotoxic drug.[]

  • PNP (p-nitrophenyl): A highly reactive leaving group that facilitates the conjugation of the linker-payload construct to the antibody, typically via reaction with the ε-amino groups of lysine (B10760008) residues.

  • Fmoc (Fluorenylmethyloxycarbonyl) and Trt (Trityl): Protecting groups used during the synthesis of the linker-payload construct. These are removed prior to the final conjugation step.

These application notes will provide a comprehensive overview of the conjugation process, from antibody preparation to the characterization of the final ADC, along with a discussion of the underlying mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with ADCs developed using a Phe-Lys based cleavable linker. It is important to note that specific performance metrics can vary depending on the antibody, payload, and precise conjugation conditions. The data presented here is a compilation of representative values from literature for similar linker technologies.

ParameterTypical Value/RangeMethod of DeterminationNotes
Drug-to-Antibody Ratio (DAR) 2 - 8Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)The average number of drug molecules conjugated per antibody. Lysine conjugation typically results in a heterogeneous mixture of species with different DARs.[2][3]
Conjugation Efficiency 60 - 80%Spectrophotometry (UV/Vis), HICThe percentage of the initial antibody that is successfully conjugated with one or more drug-linker molecules.
In Vitro Plasma Stability (Half-life) Substantially less stable than Val-Cit linkersLC-MSThe Phe-Lys linker has been shown to be less stable in human plasma compared to the more commonly used Val-Cit linker.[4] One study on a similar Val-Lys linker reported a half-life of 8.2 hours in serum.[5]
In Vitro Cytotoxicity (IC50) Payload and target cell line dependentCell-based viability assays (e.g., MTT, CellTiter-Glo)The concentration of ADC required to inhibit the growth of 50% of target cells. This is highly dependent on the specific payload and the antigen expression level of the cancer cell line.
Monomer Content >95%Size Exclusion Chromatography (SEC)The percentage of the final ADC product that exists as a monomer, indicating low levels of aggregation.

Signaling Pathway and Mechanism of Action

The efficacy of an ADC constructed with the this compound linker relies on a multi-step intracellular process that leads to the targeted release of the cytotoxic payload.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding ReceptorBinding Receptor-Mediated Endocytosis Antigen->ReceptorBinding 2. Internalization Endosome Endosome ReceptorBinding->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome 4. Fusion PayloadRelease Payload Release Lysosome->PayloadRelease 5. Cathepsin B Cleavage Cytotoxicity Induction of Apoptosis PayloadRelease->Cytotoxicity 6. Drug Action

Figure 1: Mechanism of action of a Phe-Lys cleavable ADC.

The process begins with the ADC circulating in the bloodstream. The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and a host of degradative enzymes, including cathepsin B. Cathepsin B recognizes and cleaves the Phe-Lys dipeptide linker. This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then exert its pharmacological effect, such as disrupting microtubule dynamics or damaging DNA, ultimately leading to apoptosis of the cancer cell.

Experimental Workflow

The overall workflow for the creation and characterization of an ADC using the this compound linker involves several distinct stages, from the initial preparation of the antibody and linker-payload to the final purification and analysis of the conjugate.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization AntibodyPrep Antibody Preparation (Buffer Exchange, Concentration) ConjugationReaction Conjugation Reaction (Antibody + Linker-Payload) AntibodyPrep->ConjugationReaction LinkerPayloadPrep Linker-Payload Activation (Deprotection & Dissolution) LinkerPayloadPrep->ConjugationReaction Purification Purification of ADC (e.g., SEC, TFF) ConjugationReaction->Purification DAR_Analysis DAR Determination (HIC, MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis Purity_Analysis Purity & Endotoxin (B1171834) Analysis Purification->Purity_Analysis Functional_Assay In Vitro Cytotoxicity Assay Purification->Functional_Assay

Figure 2: Experimental workflow for ADC production and characterization.

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the conjugation of an antibody with the this compound linker system.

Antibody Preparation

Objective: To prepare the monoclonal antibody in a suitable buffer for conjugation.

Materials:

  • Monoclonal antibody (mAb)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Conjugation Buffer (e.g., 50 mM sodium borate, 150 mM NaCl, pH 8.5)

  • Amicon Ultra centrifugal filter units (or equivalent for buffer exchange)

  • UV/Vis Spectrophotometer

Procedure:

  • Buffer Exchange:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.

    • Use a centrifugal filter unit with a molecular weight cutoff appropriate for the antibody (e.g., 30 kDa or 50 kDa).

    • Add the antibody solution to the filter unit and add PBS.

    • Centrifuge according to the manufacturer's instructions.

    • Repeat the wash step at least three times to ensure complete removal of the original buffer.

  • Concentration Adjustment:

    • After the final wash, recover the antibody in the desired volume of conjugation buffer.

    • Determine the antibody concentration using a UV/Vis spectrophotometer by measuring the absorbance at 280 nm (A280). Use the antibody's specific extinction coefficient for accurate concentration calculation.

    • Adjust the antibody concentration to a working range, typically 2-10 mg/mL, using the conjugation buffer.

Linker-Payload Preparation and Conjugation

Objective: To conjugate the activated linker-payload to the antibody.

Note: This protocol assumes the use of a pre-synthesized this compound linker attached to a cytotoxic payload. The Fmoc and Trt protecting groups must be removed from the linker-payload molecule prior to conjugation according to standard chemical synthesis protocols. The p-nitrophenyl (PNP) ester is the reactive group for conjugation.

Materials:

  • Prepared monoclonal antibody in conjugation buffer

  • Phe-Lys-PAB-PNP-Payload (deprotected)

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Orbital shaker or rotator

Procedure:

  • Linker-Payload Stock Solution:

    • Immediately before use, dissolve the Phe-Lys-PAB-PNP-Payload in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). The PNP ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker-payload stock solution to the prepared antibody solution. A typical starting point is a 5- to 10-fold molar excess of the linker-payload over the antibody. The optimal ratio should be determined empirically for each antibody-payload combination to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Gently mix the reaction by vortexing or pipetting.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation (e.g., on an orbital shaker). The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to potentially minimize antibody degradation.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent such as 1 M Tris buffer or a lysine solution can be added to a final concentration of 50-100 mM. This will react with any remaining unreacted PNP-ester.

    • Incubate for an additional 15-30 minutes at room temperature.

ADC Purification

Objective: To remove unconjugated linker-payload and any reaction byproducts.

Materials:

  • Crude ADC reaction mixture

  • Purification buffer (e.g., PBS, pH 7.4)

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system

Procedure:

  • Size Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with purification buffer according to the manufacturer's instructions.

    • Load the crude ADC reaction mixture onto the column.

    • Elute the ADC with the purification buffer. The larger ADC will elute first, while the smaller, unconjugated linker-payload will be retained and elute later.

    • Collect the fractions containing the purified ADC, typically monitored by UV absorbance at 280 nm.

  • Tangential Flow Filtration (TFF):

    • For larger scale preparations, TFF is a more efficient method for purification and buffer exchange.

    • Use a membrane with an appropriate molecular weight cutoff to retain the ADC while allowing the smaller impurities to pass through.

    • Perform diafiltration with the purification buffer until the unconjugated linker-payload is sufficiently removed.

ADC Characterization

Objective: To determine the key quality attributes of the purified ADC.

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.

    • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise determination of the different DAR species present and their relative abundances.

  • Aggregation Analysis:

    • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, dimer, and higher-order aggregates in the final ADC product.

  • Purity and Endotoxin Levels:

    • SDS-PAGE: To assess the purity and integrity of the ADC under reducing and non-reducing conditions.

    • Endotoxin Testing: To ensure the final product is free from endotoxin contamination, which is critical for in vivo applications.

  • In Vitro Functional Assays:

    • Antigen Binding Assay: An ELISA or Surface Plasmon Resonance (SPR) can be used to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

    • Cytotoxicity Assay: A cell-based assay is performed on target antigen-positive and antigen-negative cell lines to determine the specific potency (IC50) of the ADC.

Conclusion

The this compound linker provides a valuable tool for the development of cathepsin B-cleavable ADCs. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of targeted cancer therapy. Successful ADC development requires careful optimization of each step, from conjugation chemistry to purification and characterization, to ensure the production of a safe and effective therapeutic agent. The inherent instability of the Phe-Lys linker in plasma compared to other dipeptide linkers is a critical consideration in the design and evaluation of ADCs utilizing this chemistry.

References

Application Notes and Protocols for Payload Attachment to Fmoc-Phe-Lys(Trt)-PAB-PNP Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. The Fmoc-Phe-Lys(Trt)-PAB-PNP linker is a cathepsin B-cleavable linker used in the synthesis of ADCs. The dipeptide sequence, Phenylalanine-Lysine, is designed to be selectively cleaved by lysosomal proteases, which are often upregulated in the tumor microenvironment. Following enzymatic cleavage, the self-immolative p-aminobenzyl (PAB) spacer releases the conjugated payload in its active form. The p-nitrophenyl (PNP) carbonate group provides a reactive site for the attachment of amine- or hydroxyl-containing payloads. This document provides detailed protocols and application notes for the conjugation of a cytotoxic payload to the this compound linker.

Principle of the Method

The conjugation process involves a nucleophilic substitution reaction where an amine or hydroxyl group on the payload molecule attacks the activated p-nitrophenyl carbonate of the linker. This reaction forms a stable carbamate (B1207046) bond, covalently attaching the payload to the linker. The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base to facilitate the reaction. Subsequent purification is necessary to remove unreacted starting materials and byproducts.

Data Presentation

The following tables provide illustrative quantitative data for the conjugation of a payload to a dipeptide-PAB-PNP linker. The data presented is based on typical results obtained with similar linkers, such as Fmoc-Val-Cit-PAB-PNP, and should be considered as a general guideline. Actual results may vary depending on the specific payload, reaction conditions, and purification methods used.

Table 1: Illustrative Reaction Parameters for Payload Conjugation

ParameterValue/Condition
Linker This compound
Payload Amine-containing (e.g., MMAE)
Linker:Payload Molar Ratio 1.1 : 1
Solvent Anhydrous Dimethylformamide (DMF)
Base N,N-Diisopropylethylamine (DIPEA)
Base Equivalents 3.0
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 2 - 4 hours
Monitoring Technique LC-MS

Table 2: Illustrative Purification and Characterization Results

ParameterTypical Result
Purification Method Preparative RP-HPLC
Coupling Efficiency > 95% (by LC-MS analysis)
Overall Yield 70 - 85%
Purity of Final Conjugate > 98% (by analytical RP-HPLC)
Identity Confirmation Mass Spectrometry (MS)

Experimental Protocols

Protocol 1: Attachment of an Amine-Containing Payload (e.g., MMAE) to this compound

This protocol describes the general procedure for the conjugation of a payload with a primary or secondary amine to the linker.

Materials:

  • This compound linker

  • Amine-containing payload (e.g., Monomethyl Auristatin E - MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system (analytical and preparative)

  • Mass Spectrometer (MS)

  • Nitrogen gas or argon gas for inert atmosphere

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the this compound linker (1.1 equivalents) in anhydrous DMF. In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Reaction: To the stirred solution of the linker, add the payload solution. Following the addition of the payload, add DIPEA (3.0 equivalents) to the reaction mixture.

  • Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by analytical RP-HPLC coupled with MS (LC-MS). The reaction is considered complete when the starting linker is consumed, which typically occurs within 2-4 hours.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF. Purify the crude product by preparative RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

  • Characterization and Storage: Collect the fractions containing the pure drug-linker conjugate. Confirm the identity and purity of the product by analytical RP-HPLC and mass spectrometry. Lyophilize the pure fractions to obtain the Fmoc-Phe-Lys(Trt)-PAB-Payload conjugate as a solid. Store the final product at -20°C or below, protected from light and moisture.

Protocol 2: Purification and Characterization of the Drug-Linker Conjugate

A. Preparative Reverse-Phase HPLC (RP-HPLC):

  • Column: A C18 stationary phase column suitable for preparative scale purification.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the conjugate, for example, 20-80% Mobile Phase B over 30 minutes.

  • Detection: UV detection at 220 nm and 254 nm.

  • Fraction Collection: Collect fractions based on the UV chromatogram and analyze by analytical LC-MS to identify the desired product.

B. Analytical Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Column: A C18 stationary phase column for analytical separations.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A fast linear gradient, for example, 5-95% Mobile Phase B over 10 minutes.

  • Detection: UV detection and mass spectrometry (electrospray ionization - ESI).

  • Analysis: Monitor the disappearance of the starting materials and the appearance of the product peak. The mass spectrometer will confirm the molecular weight of the desired conjugate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_linker Dissolve this compound in anhydrous DMF mix Mix linker and payload solutions prep_linker->mix prep_payload Dissolve amine-containing payload in anhydrous DMF prep_payload->mix add_base Add DIPEA mix->add_base react Stir at room temperature (2-4 hours) add_base->react monitor Monitor by LC-MS react->monitor purify Purify by preparative RP-HPLC monitor->purify If reaction complete characterize Characterize by analytical RP-HPLC and MS purify->characterize lyophilize Lyophilize to obtain solid product characterize->lyophilize

Caption: Experimental workflow for payload attachment.

mmae_signaling_pathway cluster_adc ADC Action cluster_mmae MMAE Mechanism adc ADC binds to tumor cell antigen internalization Internalization via endocytosis adc->internalization lysosome Trafficking to lysosome internalization->lysosome cleavage Linker cleavage by Cathepsin B lysosome->cleavage release Release of free MMAE cleavage->release tubulin MMAE binds to tubulin release->tubulin inhibition Inhibition of microtubule polymerization tubulin->inhibition disruption Disruption of mitotic spindle inhibition->disruption arrest G2/M phase cell cycle arrest disruption->arrest apoptosis Induction of Apoptosis arrest->apoptosis

Caption: MMAE signaling pathway upon ADC delivery.

duocarmycin_signaling_pathway cluster_adc ADC Action cluster_duocarmycin Duocarmycin Mechanism adc ADC binds to tumor cell antigen internalization Internalization via endocytosis adc->internalization lysosome Trafficking to lysosome internalization->lysosome cleavage Linker cleavage by Cathepsin B lysosome->cleavage release Release of free Duocarmycin cleavage->release dna_binding Binds to the minor groove of DNA release->dna_binding alkylation Alkylation of adenine (B156593) at N3 position dna_binding->alkylation dna_damage DNA double-strand breaks alkylation->dna_damage cell_cycle_arrest Cell cycle arrest dna_damage->cell_cycle_arrest apoptosis Induction of Apoptosis cell_cycle_arrest->apoptosis

Caption: Duocarmycin signaling pathway.

Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its widespread use stems from its base-lability, which allows for a mild and orthogonal deprotection strategy compared to the acid-labile Boc (tert-butyloxycarbonyl) group. This orthogonality ensures that acid-sensitive side-chain protecting groups and resin linkers remain intact during the iterative removal of the Nα-Fmoc group, enabling the synthesis of complex and sensitive peptides with high purity and yield.[1][2]

This document provides a comprehensive overview of Fmoc deprotection, including the underlying chemical mechanism, standard and alternative conditions, potential side reactions, and detailed experimental protocols for its execution and monitoring.

Mechanism of Fmoc Deprotection

Fmoc group removal proceeds via a base-catalyzed β-elimination mechanism. The process occurs in two main steps:

  • Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorene (B118485) ring.[3][4][5][6]

  • β-Elimination: This abstraction leads to the formation of a carbanion, which is stabilized by the aromatic fluorene system. The unstable intermediate then undergoes elimination, cleaving the C-O bond to release the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[3][5][6]

  • DBF Adduct Formation: The liberated DBF is a reactive electrophile that is immediately trapped by the excess amine base (e.g., piperidine) to form a stable adduct.[3][4][5][6] This scavenging step is crucial as it prevents the DBF from reacting with the newly deprotected N-terminal amine, which would terminate the peptide chain.[7]

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc_Peptide Carbanion Fmoc_Peptide->Carbanion + B: Base B: (Piperidine) Protonated_Base BH+ Carbanion_2 DBF Free_Amine DBF_2 CO2 CO₂ Carbanion_2->DBF Fast Adduct DBF_2->Adduct + B: Base_2 B: (Piperidine)

Caption: Chemical mechanism of Fmoc deprotection by a base (B:).

Factors Influencing Deprotection Efficiency

Several factors can affect the rate and completeness of the Fmoc removal step:

  • Base Selection and Concentration: The choice of base and its concentration are critical. Piperidine at 20-50% (v/v) in N,N-dimethylformamide (DMF) is the most common reagent.[1][8] Stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate deprotection but may increase the risk of side reactions.[9][10]

  • Solvent: The reaction is faster in polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) compared to less polar solvents like dichloromethane (B109758) (DCM).[3][5][6] However, DMF and NMP can cause unwanted Fmoc removal at elevated temperatures.[11]

  • Steric Hindrance: Amino acids with bulky side chains or those adjacent to other bulky residues may experience slower deprotection kinetics.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin, leading to inter- or intra-chain hydrogen bonding. This aggregation can hinder reagent access to the N-terminus, resulting in slow or incomplete deprotection.[12][13]

  • Temperature: Microwave-assisted SPPS utilizes elevated temperatures to accelerate both coupling and deprotection steps. For example, a standard deprotection cycle might be performed at 90°C for 60 seconds.[14]

Common and Alternative Deprotection Reagents

While piperidine is the gold standard, several alternatives are used to mitigate side reactions, improve efficiency, or address safety and regulatory concerns.

ReagentTypical ConcentrationSolventKey Characteristics & Applications
Piperidine 20% (v/v)DMF or NMPThe most common and effective reagent for routine SPPS.[1][9]
4-Methylpiperidine (4-MP) 20% (v/v)DMFA common, effective alternative to piperidine with similar kinetics.[3][15]
Piperazine (PZ) 10% (w/v)9:1 DMF/EthanolLess basic than piperidine; reported to minimize aspartimide formation.[3][15][16] May show slower kinetics, especially with hindered amino acids.[3][15]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2-5% (v/v)DMFA very strong, non-nucleophilic base for rapid deprotection, especially for hindered residues or to overcome aggregation.[9][10][13] Often used with a scavenger like piperidine.[10]
Pyrrolidine 20% (v/v)Green Solvents (e.g., 2-MeTHF)Effective alternative to piperidine, enabling the use of more environmentally friendly solvents.[7]
3-(diethylamino)propylamine (DEAPA) 10% (v/v)N-octyl pyrrolidone (NOP)A viable "green" alternative to piperidine, shown to minimize side reactions.[17][18]

Potential Side Reactions and Mitigation Strategies

Base-mediated Fmoc deprotection can sometimes lead to undesirable side reactions, compromising the purity and yield of the final peptide.

  • Aspartimide Formation: Peptides containing aspartic acid (Asp) are prone to this side reaction. The side-chain carboxylate can attack the backbone amide, forming a five-membered succinimide (B58015) ring. This ring can then reopen to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide, or react with piperidine to form piperidide adducts.[13][15][19]

    • Mitigation: Use of less basic deprotection reagents like piperazine, or adding 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can suppress aspartimide formation.[8][13]

  • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, where the free N-terminal amine of the second residue attacks the ester linkage of the first residue, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This is especially prevalent when Proline or other sterically unhindered amino acids are in the C-terminal or penultimate position.[13][20]

    • Mitigation: Using sterically hindered resins like 2-chlorotrityl chloride resin, which inhibits the cyclization reaction, is a common strategy.[13]

  • Racemization: Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization during SPPS steps.

    • Mitigation: For sensitive residues, using specialized coupling cycles with lower temperatures can reduce the risk of racemization.[14]

Experimental Protocols

SPPS_Cycle_Workflow Start Start of Cycle (Fmoc-AA(n)-Resin) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (e.g., 5x with DMF) Deprotection->Wash1 Remove Base & DBF-Adduct Coupling 3. Amino Acid Coupling (Fmoc-AA(n+1)-OH, Activator) Wash1->Coupling Wash2 4. Wash (e.g., 5x with DMF) Coupling->Wash2 Remove Excess Reagents End End of Cycle (Fmoc-AA(n+1)-Resin) Wash2->End NextCycle Proceed to Next Cycle or Final Deprotection End->NextCycle

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Protocol 1: Standard Manual Fmoc Deprotection

This protocol describes a typical two-step deprotection procedure for a resin-bound peptide.

Materials:

  • Peptide-resin with N-terminal Fmoc group

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF

  • Washing Solvent: High-purity, amine-free DMF

  • Reaction vessel with a sintered glass frit

  • Inert gas (Nitrogen or Argon) for agitation/draining

Procedure:

  • Resin Swelling: If starting from a dry resin, swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.[20]

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[21] Agitate the slurry using a shaker or by bubbling with inert gas for 1-3 minutes at room temperature.[20] Drain the solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution. Agitate the mixture for 10-15 minutes at room temperature to ensure complete deprotection.[20]

  • Draining: Drain the deprotection solution from the reaction vessel.

  • Washing: Wash the resin thoroughly to remove all residual piperidine and the dibenzofulvene-piperidine adduct. Perform a minimum of 5 washes with DMF, ensuring the solvent covers the entire resin bed during each wash.[2][22]

  • The resin is now ready for the next coupling step.

Protocol 2: Qualitative Monitoring of Deprotection (Kaiser Test)

The Kaiser test (or ninhydrin (B49086) test) is a colorimetric assay to detect the presence of free primary amines. A positive result after the deprotection/wash steps confirms the successful removal of the Fmoc group.

Materials:

  • Kaiser Test Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Kaiser Test Reagent B: 80 g phenol (B47542) in 20 mL ethanol

  • Kaiser Test Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine

  • A few beads of the peptide-resin

  • Heat source (heat gun or heating block)

Procedure:

  • After the final DMF wash (Step 5 in Protocol 1), take a small sample of resin beads (approx. 5-10 mg).

  • Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the beads in a small glass test tube.

  • Heat the sample at approximately 110°C for 3-5 minutes.[12]

  • Observe the color:

    • Intense Blue Beads/Solution: Indicates the presence of free primary amines, confirming successful deprotection.[20]

    • Yellow/Colorless Beads/Solution: Indicates the absence of primary amines, suggesting incomplete or failed deprotection.[23]

Protocol 3: Quantitative Monitoring of Deprotection (UV-Vis Spectroscopy)

The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm.[14] Measuring this absorbance allows for the quantitative determination of Fmoc group cleavage, which can be used to calculate resin loading or monitor synthetic efficiency.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks (e.g., 10 mL)

  • DMF (spectrophotometric grade)

Procedure:

  • Collect Filtrate: During the deprotection steps (Steps 2 & 3 in Protocol 1), collect all the drained piperidine solution in a volumetric flask of a known volume (e.g., 10 mL).[23]

  • Dilute to Volume: Dilute the collected filtrate to the mark with DMF. Ensure thorough mixing. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.

  • Measure Absorbance: Measure the absorbance of the diluted solution at ~301 nm against a DMF blank.

  • Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct.

    • A = Absorbance

    • ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)

    • c = Concentration (mol/L)

    • l = Path length of the cuvette (typically 1 cm)

  • The total moles of cleaved Fmoc can be calculated by multiplying the concentration by the total volume of the undiluted filtrate. This value should correspond to the initial loading of the resin.

Troubleshooting Incomplete Deprotection

Troubleshooting_Deprotection

Caption: Decision tree for troubleshooting incomplete Fmoc deprotection.

References

Application Notes and Protocols: Coupling Fmoc-Phe-Lys(Trt)-PAB-PNP to a Cytotoxic Drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the coupling of the cleavable linker, Fmoc-Phe-Lys(Trt)-PAB-PNP, to an amine-containing cytotoxic drug, using Monomethyl Auristatin E (MMAE) as a representative example. This process is a critical step in the synthesis of antibody-drug conjugates (ADCs), a promising class of targeted cancer therapeutics.

Introduction

Antibody-drug conjugates leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The linker connecting the antibody and the cytotoxic drug is a key component of an ADC, influencing its stability, pharmacokinetics, and mechanism of drug release.

The this compound linker is a cathepsin B-cleavable linker. The dipeptide (Phe-Lys) is designed to be recognized and cleaved by lysosomal proteases, which are abundant in the tumor microenvironment.[1] The p-aminobenzyl (PAB) group serves as a self-immolative spacer, ensuring the efficient release of the unmodified cytotoxic drug upon cleavage of the dipeptide.[1] The p-nitrophenyl (PNP) group is an activated ester that facilitates the conjugation to an amine-containing cytotoxic drug.

This document provides a comprehensive guide to the synthesis, purification, and characterization of the drug-linker conjugate, Fmoc-Phe-Lys(Trt)-PAB-MMAE.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a drug-linker conjugate, MC-Val-Cit-PAB-MMAE, which follows a similar synthetic route. This data is sourced from patent CN111620927A and serves as a reference for expected outcomes.

ParameterValueReference
Starting Materials
MC-Val-Cit-PAB-(4-nitrophenyl) carbonate185 mgCN111620927A
Monomethyl Auristatin E (MMAE)180 mgCN111620927A
Reaction Conditions
SolventPyridine/DIPEACN111620927A
Temperature24 ± 2 °CCN111620927A
Reaction Time48 hoursCN111620927A
Product MC-Val-Cit-PAB-MMAE
Yield34.8%CN111620927A
Purity (by HPLC)99%CN111620927A

Experimental Protocols

Protocol 1: Coupling of this compound to MMAE

This protocol describes the synthesis of the drug-linker conjugate Fmoc-Phe-Lys(Trt)-PAB-MMAE.

Materials:

  • This compound

  • Monomethyl Auristatin E (MMAE)

  • N,N-Diisopropylethylamine (DIPEA)

  • Pyridine, anhydrous

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Preparation:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

    • In a separate flask, dissolve MMAE (1.0 eq), HOBt (1.0 eq), and DIPEA (2.0 eq) in a minimal amount of anhydrous pyridine.[2]

  • Reaction:

    • Add the MMAE solution to the this compound solution.

    • Stir the reaction mixture at room temperature (24 ± 2 °C) for 48 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvents.

    • Redissolve the residue in a minimal amount of DCM.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to isolate the desired drug-linker conjugate.

  • Characterization:

    • Characterize the purified Fmoc-Phe-Lys(Trt)-PAB-MMAE by:

      • HPLC: To determine purity.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • NMR: To confirm the structure.

Protocol 2: Purification of the Drug-Linker Conjugate by Preparative HPLC

For higher purity, the drug-linker conjugate can be purified by preparative reverse-phase HPLC.

Materials and Equipment:

  • Crude Fmoc-Phe-Lys(Trt)-PAB-MMAE

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Preparative HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude drug-linker conjugate in a minimal amount of DMF or a mixture of ACN and water.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 30% to 90% B over 30 minutes (this may need to be optimized).

    • Flow Rate: Dependent on the column size.

    • Detection: UV at 220 nm and 280 nm.

  • Purification: Inject the sample onto the preparative HPLC column. Collect the fractions corresponding to the main product peak.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the purified Fmoc-Phe-Lys(Trt)-PAB-MMAE as a white solid.

Protocol 3: Deprotection of the Drug-Linker Conjugate

This protocol describes the removal of the Fmoc and Trt protecting groups to prepare the drug-linker for conjugation to an antibody.

Materials:

  • Purified Fmoc-Phe-Lys(Trt)-PAB-MMAE

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

Procedure:

  • Fmoc Deprotection:

    • Dissolve the purified drug-linker conjugate in DCM.

    • Add 20% piperidine in DCM to the solution.

    • Stir the reaction at room temperature for 1-2 hours.[3]

    • Monitor the reaction by HPLC.

    • Once complete, evaporate the solvent and piperidine under reduced pressure.

  • Trt Deprotection:

    • Dissolve the Fmoc-deprotected intermediate in a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5).[4]

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by HPLC.

    • Once complete, precipitate the deprotected drug-linker by adding cold diethyl ether.

    • Centrifuge to collect the solid, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Fmoc-Phe-Lys(Trt)-PAB-MMAE Fmoc-Phe-Lys(Trt)-PAB-MMAE This compound->Fmoc-Phe-Lys(Trt)-PAB-MMAE Nucleophilic Acyl Substitution MMAE MMAE MMAE->Fmoc-Phe-Lys(Trt)-PAB-MMAE DIPEA_Pyridine_HOBt DIPEA, Pyridine, HOBt DIPEA_Pyridine_HOBt->Fmoc-Phe-Lys(Trt)-PAB-MMAE DMF_RT_48h DMF, Room Temp, 48h DMF_RT_48h->Fmoc-Phe-Lys(Trt)-PAB-MMAE

Caption: Chemical reaction scheme for the coupling of this compound to MMAE.

G start Start coupling Coupling Reaction: This compound + MMAE start->coupling purification Purification: Flash Chromatography or Preparative HPLC coupling->purification char_dl Characterization: HPLC, MS, NMR purification->char_dl deprotection_fmoc Fmoc Deprotection: Piperidine/DCM char_dl->deprotection_fmoc deprotection_trt Trt Deprotection: TFA/TIS/DCM deprotection_fmoc->deprotection_trt final_product Final Drug-Linker: H-Phe-Lys-PAB-MMAE deprotection_trt->final_product

Caption: Experimental workflow for the synthesis of the deprotected drug-linker conjugate.

G ADC Antibody-Drug Conjugate (in circulation) TumorCell Tumor Cell ADC->TumorCell Binding to Tumor Antigen Internalization Internalization via Receptor-Mediated Endocytosis TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Phe-Lys Linker Lysosome->Cleavage SelfImmolation Self-Immolation of PAB Spacer Cleavage->SelfImmolation DrugRelease Release of Free MMAE SelfImmolation->DrugRelease Tubulin Tubulin Polymerization Inhibition DrugRelease->Tubulin Apoptosis Apoptosis Tubulin->Apoptosis

Caption: Signaling pathway of an ADC utilizing a cleavable Phe-Lys linker and MMAE payload.

References

Application Notes and Protocols for the Purification of Antibody-Drug Conjugates Utilizing an Fmoc-Phe-Lys(Trt)-PAB-PNP Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The specificity of a monoclonal antibody (mAb) is combined with the potency of a small molecule drug through a chemical linker. The linker's properties are critical for the stability of the ADC in circulation and the efficient release of the payload within the target cell. This document provides detailed application notes and protocols for the purification of ADCs synthesized using the Fmoc-Phe-Lys(Trt)-PAB-PNP linker. This linker features a cathepsin B-cleavable dipeptide (Phe-Lys), a self-immolative para-aminobenzyl (PAB) spacer, and protecting groups (Fmoc and Trt) that require removal during the synthesis process. The p-nitrophenyl (PNP) carbonate group serves as the active site for drug conjugation.

The purification of these ADCs is a multi-step process aimed at removing unconjugated antibody, excess drug-linker, and aggregates, as well as separating ADC species with different drug-to-antibody ratios (DAR). The primary purification techniques employed are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).

Pre-Purification: Synthesis and Conjugation Overview

A thorough understanding of the synthesis and conjugation process is essential for designing an effective purification strategy. The overall workflow involves several key stages before the final purification of the ADC.

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_deprotection Linker Deprotection cluster_conjugation Antibody Conjugation Drug Drug with -OH or -NH2 group Drug_Linker Fmoc-Phe-Lys(Trt)-PAB-Drug Drug->Drug_Linker Linker This compound Activated_Linker PNP-activated Linker Linker->Activated_Linker Activation Activated_Linker->Drug_Linker Conjugation Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Drug_Linker->Fmoc_Deprotection Trt_Deprotection Trt Deprotection (e.g., TFA/DCM) Fmoc_Deprotection->Trt_Deprotection Deprotected_Linker H-Phe-Lys-PAB-Drug Trt_Deprotection->Deprotected_Linker Activated_Antibody Activated mAb (e.g., via Lysine residues) Crude_ADC Crude ADC Mixture Deprotected_Linker->Crude_ADC Antibody Monoclonal Antibody (mAb) Antibody->Activated_Antibody Activated_Antibody->Crude_ADC Conjugation ADC_Purification_Workflow Crude_ADC Crude ADC Mixture HIC Hydrophobic Interaction Chromatography (HIC) Crude_ADC->HIC DAR_Fractions Fractions with different DARs HIC->DAR_Fractions Pooling Pooling of desired DAR fractions DAR_Fractions->Pooling SEC Size Exclusion Chromatography (SEC) Pooling->SEC Purified_ADC Purified ADC Monomer SEC->Purified_ADC IEX Ion Exchange Chromatography (IEX) Purified_ADC->IEX Charge_Variants Charge Variant Profile IEX->Charge_Variants HIC_Separation_Principle cluster_hic HIC Separation Column HIC Column Low_Salt Low Salt (Elution) Column->Low_Salt Decreasing Salt Gradient High_Salt High Salt (Binding) DAR0 Unconjugated Ab (DAR=0) DAR0->Column Elutes First DAR2 ADC (DAR=2) DAR2->Column DAR4 ADC (DAR=4) DAR4->Column DAR6 ADC (DAR=6) DAR6->Column Elutes Last Linker_Cleavage_Mechanism ADC_Lysosome ADC in Lysosome Cathepsin_B Cathepsin B ADC_Lysosome->Cathepsin_B Phe_Lys_Cleavage Cleavage of Phe-Lys bond Cathepsin_B->Phe_Lys_Cleavage PAB_Elimination 1,6-Elimination of PAB Phe_Lys_Cleavage->PAB_Elimination Free_Drug Released Drug PAB_Elimination->Free_Drug

Application Note: Analytical Characterization of Fmoc-Phe-Lys(Trt)-PAB-PNP Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. They consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload via a chemical linker. The linker is a critical component, ensuring stability in circulation and enabling controlled release of the payload at the target site. This application note details the analytical characterization of ADCs featuring the Fmoc-Phe-Lys(Trt)-PAB-PNP linker. This linker system incorporates a cathepsin B-cleavable dipeptide (Phe-Lys), a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (B135317) (PNP) carbonate group for conjugation to a payload. The fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups are protecting groups used during synthesis.

The complex and heterogeneous nature of ADCs necessitates a comprehensive suite of analytical techniques to ensure product quality, consistency, and safety.[1] Key quality attributes include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation, and the stability of the conjugate.[1][2] This document provides detailed protocols for the essential analytical methods for characterizing this compound ADCs.

Analytical Strategy Overview

A multi-faceted analytical approach is required to fully characterize these complex biomolecules. The primary techniques employed are:

  • Size Exclusion Chromatography (SEC): To assess the presence of high molecular weight species (aggregates) and fragments.

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

  • Mass Spectrometry (MS): For intact mass analysis to confirm the molecular weight of the ADC and its subunits, and to provide an orthogonal method for DAR determination.

  • Enzymatic Cleavage Assay: To confirm the linker's susceptibility to cleavage by the target enzyme, cathepsin B.

The following diagram illustrates the general workflow for the analytical characterization of an this compound ADC.

G cluster_0 ADC Production cluster_1 Purification & Formulation cluster_2 Analytical Characterization mAb Monoclonal Antibody Conjugation Conjugation Reaction mAb->Conjugation Linker This compound Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification Purification Conjugation->Purification Formulation Formulation Purification->Formulation SEC Size Exclusion Chromatography (SEC) (Aggregation Analysis) Formulation->SEC HIC Hydrophobic Interaction Chromatography (HIC) (DAR Analysis) Formulation->HIC MS Mass Spectrometry (MS) (Intact Mass & DAR) Formulation->MS Cleavage Enzymatic Cleavage Assay (Linker Functionality) Formulation->Cleavage

Caption: General workflow for ADC production and analytical characterization.

Data Presentation

Table 1: Summary of Analytical Characterization Data for a Representative this compound ADC
Analytical MethodParameter MeasuredResult
Size Exclusion Chromatography (SEC) Monomer Purity>98%
High Molecular Weight Species (Aggregates)<2%
Low Molecular Weight Species (Fragments)<0.5%
Hydrophobic Interaction Chromatography (HIC) Average Drug-to-Antibody Ratio (DAR)3.8
Unconjugated Antibody (DAR=0)<5%
DAR DistributionPredominantly DAR=2, DAR=4, DAR=6
Mass Spectrometry (MS) Intact Mass of Main Species (e.g., DAR=4)Consistent with theoretical mass
Average Drug-to-Antibody Ratio (DAR)3.9
Enzymatic Cleavage Assay Payload Release in presence of Cathepsin B>90% release after 4 hours
Payload Release in absence of Cathepsin B<5% release after 4 hours

Experimental Protocols

Size Exclusion Chromatography (SEC) for Aggregation Analysis

This method separates molecules based on their hydrodynamic radius to quantify the amount of aggregates and fragments in the ADC sample.

Instrumentation:

  • HPLC or UHPLC system with a UV detector.

Materials:

  • SEC column (e.g., Zenix-C SEC-300, 3 µm, 7.8 x 300 mm).[2]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • ADC sample.

Protocol:

  • Prepare the mobile phase and thoroughly degas it.

  • Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10-20 µL of the ADC sample (at a concentration of 1-5 mg/mL).

  • Run the separation for approximately 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to aggregates, monomer, and fragments to determine their relative percentages.

Hydrophobic Interaction Chromatography (HIC) for DAR Determination

HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with a higher number of conjugated drugs will be more retained on the column.

Instrumentation:

  • HPLC or UHPLC system with a UV detector.

Materials:

  • HIC column (e.g., a butyl-based, non-porous column).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • ADC sample.

Protocol:

  • Prepare and degas both mobile phases.

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample.

  • Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the chromatogram at 280 nm.

  • Identify and integrate the peaks corresponding to different DAR species (DAR=0, DAR=2, DAR=4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Peak Area of all DAR species)

Mass Spectrometry (MS) for Intact Mass Analysis and DAR Confirmation

Intact mass analysis provides a direct measurement of the molecular weight of the different ADC species, confirming successful conjugation and providing an orthogonal method for DAR determination.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or UHPLC system.

Materials:

  • Reversed-phase column suitable for large proteins (e.g., C4 or C8).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • ADC sample.

Protocol:

  • Equilibrate the column with a low percentage of Mobile Phase B.

  • Inject the ADC sample.

  • Elute the ADC using a gradient of increasing Mobile Phase B.

  • Acquire mass spectra in the positive ion mode over an appropriate m/z range.

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.

  • Compare the experimental masses with the theoretical masses to confirm identity and calculate the average DAR.

Cathepsin B Enzymatic Cleavage Assay

This assay confirms that the Phe-Lys linker is susceptible to cleavage by cathepsin B, a lysosomal protease often overexpressed in tumor cells, leading to the release of the cytotoxic payload.[]

Instrumentation:

  • HPLC system with a UV or MS detector.

  • Incubator or water bath at 37°C.

Materials:

  • Human Cathepsin B.

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5.

  • ADC sample.

  • Quenching solution (e.g., 10% Trichloroacetic acid).

Protocol:

  • Prepare a solution of the ADC in the assay buffer.

  • Add Cathepsin B to the ADC solution to initiate the reaction. A control sample without the enzyme should also be prepared.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the reaction and quench it.

  • Centrifuge the quenched samples to precipitate the protein.

  • Analyze the supernatant by reversed-phase HPLC to quantify the amount of released payload.

  • Plot the percentage of payload release over time.

Signaling Pathways and Logical Relationships

ADC Structure and Cleavage Mechanism

The following diagram illustrates the structure of the this compound linker and the enzymatic cleavage cascade that leads to payload release.

G cluster_0 ADC Structure cluster_1 Enzymatic Cleavage Pathway mAb Antibody Linker This compound Linker mAb->Linker Payload Payload Linker->Payload Internalization ADC Internalization into Target Cell Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cleavage of Phe-Lys Bond Lysosome->Cleavage Cathepsin B CathepsinB Cathepsin B SelfImmolation 1,6-Elimination of PAB Spacer Cleavage->SelfImmolation PayloadRelease Released Payload SelfImmolation->PayloadRelease

Caption: ADC structure and enzymatic cleavage pathway.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of ADCs containing the this compound linker. The combination of chromatographic and mass spectrometric techniques, along with a functional enzymatic assay, ensures a thorough understanding of the critical quality attributes of the ADC, which is essential for its successful development as a therapeutic agent. The provided protocols serve as a starting point and may require optimization for specific ADC constructs and payloads.

References

Determining Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2][3] Accurate and reproducible determination of the DAR is paramount as it directly influences the efficacy, safety, and pharmacokinetic profile of the ADC.[1][2][4] An ADC with a low DAR may lack therapeutic potency, while a high DAR can lead to toxicity and negatively impact pharmacokinetics.[1][2] This document provides detailed application notes and protocols for the most common analytical techniques used to determine the DAR of ADCs.

Key Analytical Techniques for DAR Determination

Several analytical methods are employed to measure the average DAR and assess the drug load distribution of ADC samples. The choice of technique often depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine-linked or lysine-linked), the properties of the small molecule drug, and the stage of drug development. The most widely used methods include:

  • UV/Vis Spectroscopy: A straightforward and rapid method for determining the average DAR.[1][5][6][7]

  • Hydrophobic Interaction Chromatography (HIC): A robust method for characterizing drug load distribution and calculating the average DAR, particularly for cysteine-linked ADCs.[7][8][9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used to determine the average DAR of reduced ADCs by separating the light and heavy chains.[7][8][]

  • Mass Spectrometry (MS): A powerful technique that provides detailed information on the DAR distribution and can identify different drug-loaded species.[2][11][12]

Data Presentation: Comparison of DAR Determination Methods

The following table summarizes the key quantitative aspects of the primary methods used for DAR calculation, offering a comparative overview for easy reference.

Technique Principle Sample Type Information Obtained Advantages Limitations
UV/Vis Spectroscopy Measures absorbance at two different wavelengths to determine the concentrations of the antibody and the drug based on their respective extinction coefficients.[1][5][6]Intact ADCAverage DARSimple, rapid, and convenient for routine analysis.[5][6][7]Does not provide information on drug load distribution; susceptible to interference from free drug, which can lead to overestimation of the DAR.[1]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in their hydrophobicity, which increases with the number of conjugated drug molecules.[7][8][9]Intact ADC (especially cysteine-linked)Average DAR, drug load distribution, and naked antibody content.[7][8]Analysis under mild, non-denaturing conditions preserves the native structure of the ADC.[9]Less effective for analyzing lysine-conjugated ADCs due to the heterogeneity of conjugation sites leading to poor resolution.[4][7]
Reversed-Phase HPLC (RP-HPLC) Separates the light and heavy chains of a reduced ADC based on their polarity. The weighted average DAR is calculated from the peak areas of the drug-conjugated and unconjugated chains.[3][8][]Reduced ADCAverage DAR of light and heavy chains.Provides information on the drug distribution between the light and heavy chains.Denaturing conditions disrupt the native ADC structure; not suitable for analyzing intact ADCs with interchain disulfide bonds.[7]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact ADCs or their subunits to identify and quantify species with different numbers of conjugated drugs.[2][11][12]Intact or reduced ADCAverage DAR, precise drug load distribution, and identification of different drug-loaded species.[3][12]High resolution and accuracy; can provide detailed molecular-level information.[12]Can be complex, and data analysis may be challenging due to the heterogeneity of ADCs (e.g., glycosylation).[2][13]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited for DAR determination.

Protocol 1: DAR Calculation using UV/Vis Spectroscopy

This protocol outlines the steps to determine the average DAR of an ADC using UV/Vis spectrophotometry.[]

1. Materials:

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

  • ADC sample

  • Appropriate buffer (e.g., PBS)

  • Extinction coefficients for the antibody and the drug at two selected wavelengths (e.g., 280 nm and a wavelength where the drug has maximum absorbance).[1][]

2. Procedure:

  • Determine the maximum absorption wavelengths (λmax) for the naked antibody (typically 280 nm) and the free drug.[]

  • Prepare a solution of the ADC in the appropriate buffer at a known concentration.

  • Measure the absorbance of the ADC solution at the two selected wavelengths (e.g., A280 and Aλmax_drug).[5]

  • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the respective extinction coefficients.[]

  • The average DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.[1]

Calculation Formula: The average DAR can be calculated using the following formula, which accounts for the absorbance contributions of both the antibody and the drug at both wavelengths:

DAR = (εAb,λmax_drug * A280 - εAb,280 * Aλmax_drug) / (εDrug,280 * Aλmax_drug - εDrug,λmax_drug * A280)

Where:

  • εAb is the molar extinction coefficient of the antibody.

  • εDrug is the molar extinction coefficient of the drug.

  • A is the absorbance.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol describes a general method for analyzing the DAR and drug load distribution of a cysteine-linked ADC using HIC.[8][9]

1. Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)[14]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with a small percentage of organic modifier like isopropanol)

  • ADC sample

2. Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with higher drug loads (more hydrophobic) will elute later.[8]

  • Monitor the elution profile at an appropriate wavelength (e.g., 280 nm).

  • Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the peak areas and the corresponding number of drugs for each peak.[8]

Calculation Formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)

Where:

  • Peak Area_i is the area of the peak corresponding to the species with DAR_i.

  • DAR_i is the number of drugs for that species (e.g., 0, 2, 4, 6, 8 for a typical cysteine-linked ADC).

Protocol 3: DAR Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol details the determination of the average DAR for a reduced ADC using RP-HPLC.[8]

1. Materials:

  • HPLC system with a UV detector

  • RP-HPLC column (e.g., PLRP-S)[15]

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • ADC sample

2. Procedure:

  • Reduce the ADC sample by incubating it with a sufficient concentration of DTT to completely dissociate the heavy and light chains.[8]

  • Inject the reduced ADC sample onto the RP-HPLC column.

  • Separate the light chains (unconjugated and drug-conjugated) and heavy chains (unconjugated and drug-conjugated) using a gradient of increasing organic solvent (Mobile Phase B).

  • Monitor the chromatogram at a suitable wavelength (e.g., 280 nm).

  • Integrate the peak areas for each light chain and heavy chain species.

  • Calculate the weighted average DAR based on the relative peak areas and the number of drugs on each chain.[3]

Calculation Formula: Average DAR = 2 * (Σ(LC Weighted Peak Area) + Σ(HC Weighted Peak Area)) / 100[3][]

Where:

  • LC Weighted Peak Area = Peak Area of a light chain species * Number of drugs on that species.

  • HC Weighted Peak Area = Peak Area of a heavy chain species * Number of drugs on that species.

Protocol 4: DAR Characterization by Mass Spectrometry (MS)

This protocol provides a general workflow for DAR analysis of an intact ADC using LC-MS.

1. Materials:

  • LC-MS system (e.g., Q-TOF)[2]

  • Appropriate LC column (e.g., SEC or RP)

  • Mobile phases compatible with MS (e.g., containing formic acid)

  • ADC sample

  • Optional: Deglycosylating enzyme (e.g., PNGase F) to reduce spectral complexity.[2]

2. Procedure:

  • Optional: Deglycosylate the ADC sample to simplify the mass spectrum.[2]

  • Inject the ADC sample into the LC-MS system.

  • Separate the ADC species using an appropriate chromatographic method (e.g., Size Exclusion Chromatography for native MS analysis).[11][16]

  • Acquire the mass spectra of the eluting species.

  • Deconvolute the raw mass spectra to obtain the neutral mass of each ADC species.

  • Identify the peaks corresponding to different drug loads (DAR0, DAR1, DAR2, etc.).

  • Calculate the average DAR based on the relative abundance of each species.[2]

Calculation Formula: Average DAR = Σ (Relative Abundance_i * DAR_i) / Σ (Relative Abundance_i)

Where:

  • Relative Abundance_i is the relative intensity of the peak for the species with DAR_i.

  • DAR_i is the number of drugs for that species.

Visualizations

The following diagrams illustrate key workflows and concepts related to DAR determination.

DAR_Determination_Workflow cluster_sample ADC Sample cluster_methods Analytical Methods cluster_data Data Analysis ADC Antibody-Drug Conjugate UV_Vis UV/Vis Spectroscopy ADC->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC RP_HPLC Reversed-Phase HPLC (RP-HPLC) ADC->RP_HPLC MS Mass Spectrometry (MS) ADC->MS Avg_DAR Average DAR UV_Vis->Avg_DAR Absorbance Data HIC->Avg_DAR Chromatographic Peaks Distribution Drug Load Distribution HIC->Distribution Chromatographic Peaks RP_HPLC->Avg_DAR Reduced Chain Peaks MS->Avg_DAR Mass Spectra MS->Distribution Mass Spectra

Caption: Workflow for DAR determination using various analytical methods.

HIC_Separation_Principle cluster_injection Sample Injection cluster_column HIC Column cluster_elution Elution Profile ADC_mixture ADC Mixture (DAR 0, 2, 4, 6, 8) HIC_column Hydrophobic Stationary Phase ADC_mixture->HIC_column Binding DAR0 DAR 0 (Least Hydrophobic) HIC_column->DAR0 Early Elution DAR8 DAR 8 (Most Hydrophobic) HIC_column->DAR8 Late Elution DAR2 DAR 2 DAR4 DAR 4 DAR6 DAR 6

Caption: Principle of ADC separation by Hydrophobic Interaction Chromatography.

ADC_Efficacy_Toxicity_DAR cluster_low Low DAR cluster_optimal Optimal DAR cluster_high High DAR DAR Drug-to-Antibody Ratio (DAR) Low_Efficacy Reduced Efficacy DAR->Low_Efficacy Too Low Balanced Balanced Efficacy and Safety DAR->Balanced Optimal High_Toxicity Increased Toxicity DAR->High_Toxicity Too High PK_Issues Poor Pharmacokinetics DAR->PK_Issues Too High

Caption: Relationship between DAR and ADC therapeutic properties.

References

Application Notes and Protocols for Fmoc-Phe-Lys(Trt)-PAB-PNP in Preclinical Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. Fmoc-Phe-Lys(Trt)-PAB-PNP is a versatile, enzyme-cleavable linker widely used in preclinical ADC development.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and preclinical evaluation of ADCs. The Phe-Lys dipeptide sequence is specifically designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] Upon cleavage, the self-immolative para-aminobenzyl (PAB) spacer releases the conjugated payload in its active form.[3] The p-nitrophenyl (PNP) carbonate group provides a reactive handle for efficient conjugation to amine-containing payloads, while the fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups allow for a modular and controlled synthesis approach.

Key Features of the this compound Linker:

  • Enzyme-Cleavable: The Phe-Lys dipeptide is a substrate for lysosomal proteases like Cathepsin B, ensuring payload release within the target cell.[1][2]

  • Self-Immolative Spacer: The PAB spacer facilitates the efficient release of the unmodified cytotoxic drug following enzymatic cleavage.[3]

  • Activated for Conjugation: The PNP carbonate group reacts efficiently with amine-containing payloads.

  • Protecting Groups for Controlled Synthesis: The Fmoc and Trt groups enable a stepwise approach to drug-linker synthesis.

Preclinical Development Workflow

The development of an ADC using the this compound linker involves a multi-step process, from initial drug-linker synthesis to comprehensive in vitro and in vivo evaluation.

ADC Preclinical Development Workflow cluster_0 Synthesis & Conjugation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Drug-Linker Synthesis Drug-Linker Synthesis Antibody-Drug Conjugation Antibody-Drug Conjugation Drug-Linker Synthesis->Antibody-Drug Conjugation Drug-Linker Complex Purification & Characterization Purification & Characterization Antibody-Drug Conjugation->Purification & Characterization Crude ADC DAR Determination DAR Determination Purification & Characterization->DAR Determination Purified ADC Plasma Stability Plasma Stability DAR Determination->Plasma Stability Cathepsin B Cleavage Cathepsin B Cleavage Plasma Stability->Cathepsin B Cleavage In Vitro Cytotoxicity In Vitro Cytotoxicity Cathepsin B Cleavage->In Vitro Cytotoxicity Pharmacokinetics Pharmacokinetics In Vitro Cytotoxicity->Pharmacokinetics In Vivo Efficacy In Vivo Efficacy Pharmacokinetics->In Vivo Efficacy Toxicology Toxicology In Vivo Efficacy->Toxicology

A high-level overview of the preclinical ADC development workflow.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Complex (Payload Conjugation to this compound)

This protocol describes the conjugation of an amine-containing payload (e.g., Monomethyl Auristatin E - MMAE) to the this compound linker.

Materials:

  • This compound

  • Amine-containing payload (e.g., MMAE)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent moisture contamination.

  • Dissolution of Reactants:

    • In a reaction vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.

  • Reaction:

    • To the solution of the this compound linker, add the solution of the amine-containing payload.

    • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by LC-MS or RP-HPLC until the starting material (this compound) is consumed (typically 2-18 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable solvent and purify by RP-HPLC to isolate the Fmoc-Phe-Lys(Trt)-PAB-Payload conjugate.

    • Lyophilize the pure fractions to obtain the drug-linker complex as a solid.

    • Confirm the identity and purity of the product by LC-MS.

Protocol 2: Deprotection of the Fmoc Group

This protocol describes the removal of the Fmoc protecting group from the drug-linker complex to expose the terminal amine for subsequent conjugation to a maleimide-functionalized linker, if required for cysteine-based antibody conjugation. For lysine (B10760008) conjugation, this step is typically not performed.

Materials:

  • Fmoc-Phe-Lys(Trt)-PAB-Payload conjugate

  • Anhydrous DMF

  • Piperidine (B6355638)

  • Cold diethyl ether

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Dissolution: Dissolve the Fmoc-protected drug-linker conjugate in anhydrous DMF.

  • Deprotection Reaction: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Monitoring: Stir the reaction at room temperature and monitor the deprotection by RP-HPLC. The reaction is typically complete within 30 minutes.

  • Work-up:

    • Concentrate the reaction mixture under vacuum.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold diethyl ether.

    • Dry the product under vacuum.

    • Confirm the identity of the deprotected product by mass spectrometry.

Protocol 3: Antibody-Drug Conjugation via Lysine Residues

This protocol outlines the stochastic conjugation of the Phe-Lys(Trt)-PAB-Payload to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Phe-Lys(Trt)-PAB-Payload (with an activated ester, such as NHS ester, if the PNP group was not used for direct conjugation) or the PNP-activated drug-linker complex.

  • Anhydrous DMSO

  • Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography - SEC)

  • UV-Vis spectrophotometer

  • LC-MS system

Procedure:

  • Antibody Preparation: Exchange the antibody into the reaction buffer at a concentration of 5-10 mg/mL.

  • Drug-Linker Preparation: Dissolve the activated Phe-Lys(Trt)-PAB-Payload in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the drug-linker stock solution to the antibody solution. The exact ratio will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.

    • Gently mix and incubate the reaction at room temperature or 4°C for 1-4 hours.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., Tris buffer) to a final concentration of 50-100 mM.

  • Purification:

    • Remove unconjugated drug-linker and other small molecules by SEC using a column pre-equilibrated with a formulation buffer (e.g., PBS).

    • Collect the fractions corresponding to the purified ADC.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average DAR using methods described in Protocol 4.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The average DAR is a critical quality attribute of an ADC. It can be determined by several methods, with Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common.

Method A: HIC-HPLC

  • Instrumentation: HPLC system with a HIC column.

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Inject the purified ADC onto the HIC column.

    • Elute with a gradient of decreasing salt concentration (from Mobile Phase A to Mobile Phase B).

    • The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity.

  • Calculation: Calculate the average DAR by integrating the peak areas of each species and using a weighted average formula.

Method B: LC-MS

  • Sample Preparation: If necessary, deglycosylate the ADC to simplify the mass spectrum.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to an LC system.

  • Procedure:

    • Inject the ADC sample.

    • Acquire the mass spectrum of the intact ADC.

    • Deconvolute the raw mass spectrum to obtain the masses of the different drug-loaded species.

  • Calculation: The average DAR is calculated from the relative abundance of each DAR species observed in the deconvoluted mass spectrum.[4][5]

Protocol 5: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, assessing premature drug release.[6][7][8]

Materials:

  • Purified ADC

  • Human, mouse, and rat plasma

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma from different species at a concentration of approximately 1 mg/mL at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: At each time point, stop the reaction and process the samples to isolate the ADC (e.g., using affinity capture with Protein A/G beads).

  • Analysis: Analyze the isolated ADC by LC-MS to determine the average DAR at each time point.

  • Data Interpretation: A stable ADC will show minimal decrease in DAR over time. The rate of drug loss can be used to calculate the in vitro half-life.

Protocol 6: Cathepsin B Cleavage Assay

This assay confirms the enzymatic cleavage of the Phe-Lys linker and the release of the payload.[1][2]

Materials:

  • Purified ADC

  • Human Cathepsin B

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing a reducing agent like DTT)

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Reaction Setup: Incubate the ADC with Cathepsin B in the assay buffer at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Sample Processing: Quench the reaction (e.g., by adding a protease inhibitor or by acidification).

  • Analysis: Analyze the samples by LC-MS to monitor the decrease in the intact ADC and the appearance of the released payload.

  • Data Interpretation: Efficient cleavage will result in a time-dependent increase in the free payload.

Quantitative Data Summary

The following tables provide representative quantitative data from preclinical studies of ADCs utilizing Phe-Lys or similar dipeptide linkers.

Parameter Typical Range Method of Determination
Drug-to-Antibody Ratio (DAR) 2 - 4HIC-HPLC, LC-MS
Conjugation Efficiency 30 - 60%Spectrophotometry, LC-MS
Monomer Content > 95%Size-Exclusion Chromatography (SEC)
In Vitro Plasma Stability (t1/2)
    Human Plasma> 150 hoursLC-MS
    Mouse Plasma50 - 100 hoursLC-MS
Cathepsin B Cleavage (t1/2) 1 - 8 hoursLC-MS
In Vitro Cytotoxicity (IC50) 0.1 - 10 nMCell viability assays (e.g., MTT, CellTiter-Glo)

Table 1: Typical Physicochemical and In Vitro Properties of Phe-Lys Linker-Based ADCs.

Study Type Animal Model Dosing Regimen Observed Efficacy
Xenograft Tumor Model Nude mice bearing human tumor xenografts3-10 mg/kg, single or multiple dosesTumor growth inhibition to complete tumor regression
Pharmacokinetics (PK) Mice, Rats, or Cynomolgus MonkeysSingle IV doseADC half-life approaching that of the parent antibody

Table 2: Representative In Vivo Performance of Phe-Lys Linker-Based ADCs.

Mechanism of Action and Signaling Pathway

The mechanism of action of an ADC constructed with the this compound linker and a tubulin inhibitor payload like MMAE is a multi-step process.

ADC Mechanism of Action ADC in Circulation ADC in Circulation Binding to Tumor Antigen Binding to Tumor Antigen ADC in Circulation->Binding to Tumor Antigen Targeting Internalization (Endocytosis) Internalization (Endocytosis) Binding to Tumor Antigen->Internalization (Endocytosis) Lysosomal Trafficking Lysosomal Trafficking Internalization (Endocytosis)->Lysosomal Trafficking Enzymatic Cleavage Enzymatic Cleavage Lysosomal Trafficking->Enzymatic Cleavage Cathepsin B Payload Release Payload Release Enzymatic Cleavage->Payload Release Self-immolation Tubulin Binding Tubulin Binding Payload Release->Tubulin Binding MMAE Cell Cycle Arrest Cell Cycle Arrest Tubulin Binding->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

The cellular mechanism of action of a Phe-Lys-MMAE ADC.

Upon administration, the ADC circulates systemically. The monoclonal antibody component specifically binds to a target antigen on the surface of a cancer cell.[6] This binding triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, where the acidic environment and resident proteases, such as Cathepsin B, cleave the Phe-Lys dipeptide linker.[1][2][6] This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active payload (e.g., MMAE) into the cytoplasm.

MMAE-Induced Signaling Pathway

Free MMAE is a potent anti-mitotic agent that disrupts microtubule dynamics.[][10] It binds to tubulin, inhibiting its polymerization and preventing the formation of the mitotic spindle, which is essential for cell division.[4][5][7] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase.[6] Prolonged mitotic arrest activates the apoptotic signaling cascade, ultimately leading to programmed cell death.

MMAE Signaling Pathway MMAE MMAE Tubulin Tubulin MMAE->Tubulin Binds to Microtubule_Dynamics Microtubule Dynamics Disruption MMAE->Microtubule_Dynamics Inhibits Polymerization Tubulin->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Failure Microtubule_Dynamics->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis_Cascade Apoptosis Cascade Activation G2M_Arrest->Apoptosis_Cascade Cell_Death Cell Death Apoptosis_Cascade->Cell_Death

The signaling pathway of MMAE-induced apoptosis.

Conclusion

This compound is a well-characterized and effective linker for the preclinical development of ADCs. Its enzyme-specific cleavage and self-immolative properties ensure targeted payload delivery and release within cancer cells. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working to develop the next generation of targeted cancer therapies. Rigorous characterization and evaluation, as outlined in the provided methodologies, are essential for advancing promising ADC candidates toward clinical investigation.

References

Application Notes and Protocols for the Large-Scale Synthesis of Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the large-scale synthesis of common cleavable linkers used in Antibody-Drug Conjugates (ADCs). The information is intended to guide researchers and professionals in the development and manufacturing of these critical ADC components.

Introduction to Cleavable ADC Linkers

Cleavable linkers are integral components of many successful ADCs, designed to be stable in systemic circulation and to release their cytotoxic payload upon reaching the target tumor microenvironment or after internalization into the target cell.[1][2] The selective cleavage of the linker at the tumor site is a key determinant of an ADC's efficacy and safety profile.[][4] This document outlines the large-scale synthesis of three major classes of cleavable linkers: pH-sensitive (hydrazone), glutathione-sensitive (disulfide), and protease-sensitive (peptide) linkers.

pH-Sensitive (Hydrazone) Linkers

Application Note: Hydrazone linkers are designed to hydrolyze and release their payload in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following ADC internalization by the target cell.[1][5] This pH-dependent cleavage mechanism relies on the difference in pH between the bloodstream (pH 7.4) and the intracellular compartments of tumor cells.[] While effective, a key consideration for hydrazone linkers is their potential for premature drug release, as acidic microenvironments can exist elsewhere in the body.[][]

Large-Scale Synthesis Protocol: Hydrazone Linker Formation

This protocol describes a general method for the large-scale synthesis of a hydrazone linker by reacting a payload containing a ketone or aldehyde with a linker containing a hydrazine (B178648) derivative.

Materials:

  • Payload with a ketone or aldehyde functional group

  • Linker with a hydrazide or similar hydrazine functional group

  • Anhydrous organic solvent (e.g., ethanol, dimethylformamide)

  • Acid catalyst (e.g., acetic acid)

  • Purification system (e.g., chromatography)[8]

Procedure:

  • Dissolve the payload and a slight excess of the linker-hydrazide in an anhydrous organic solvent in a large-scale reactor.

  • Add a catalytic amount of acid to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., room temperature to 50°C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).

  • Once the reaction is complete, quench the reaction if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using an appropriate large-scale chromatography technique (e.g., flash chromatography, preparative HPLC) to obtain the purified hydrazone linker-payload conjugate.[8][9]

  • Characterize the final product for identity, purity, and yield.

Quantitative Data for Hydrazone Linkers

ParameterValueReference
Plasma Half-life (pH 7.4)183 hours[]
Half-life (pH 5.0)4.4 hours[]
Conjugation Efficiency>90% (reported for a specific case)[]

Synthesis Workflow for a Hydrazone Linker

cluster_reactants Reactants cluster_process Process cluster_product Product Payload (Ketone/Aldehyde) Payload (Ketone/Aldehyde) Reaction Reaction Payload (Ketone/Aldehyde)->Reaction Linker (Hydrazide) Linker (Hydrazide) Linker (Hydrazide)->Reaction Purification Purification Reaction->Purification Hydrazone Linker-Payload Hydrazone Linker-Payload Purification->Hydrazone Linker-Payload

Caption: Workflow for Hydrazone Linker Synthesis.

Glutathione-Sensitive (Disulfide) Linkers

Application Note: Disulfide linkers are designed to be cleaved in the reducing environment of the cell cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the bloodstream.[10][] This differential in reducing potential allows for selective payload release inside the target cells.[] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to minimize premature cleavage.[10]

Large-Scale Synthesis Protocol: Disulfide Linker Formation

This protocol outlines a general method for creating a disulfide bond between a payload and a linker.

Materials:

  • Payload containing a thiol group

  • Linker containing a reactive disulfide (e.g., a pyridyl disulfide)

  • Anhydrous, degassed organic solvent (e.g., acetonitrile, dimethylacetamide)

  • Purification system[8]

Procedure:

  • Dissolve the thiol-containing payload and the linker with the reactive disulfide in an anhydrous, degassed organic solvent in a large-scale reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature).

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS) for the formation of the desired disulfide bond and the release of the leaving group (e.g., pyridine-2-thione).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product using large-scale chromatography to isolate the disulfide-linked payload.[8][9]

  • Characterize the final product for identity, purity, and yield.

Quantitative Data for Disulfide Linkers

ParameterValueReference
Intracellular Glutathione Concentration1-10 mmol/L[]
Extracellular Glutathione Concentration~5 µmol/L[]

Cleavage Mechanism of a Disulfide Linker

cluster_extracellular Extracellular (Bloodstream) cluster_intracellular Intracellular (Cytoplasm) ADC (Stable Disulfide Linker) ADC (Stable Disulfide Linker) ADC (Internalized) ADC (Internalized) ADC (Stable Disulfide Linker)->ADC (Internalized) Cleavage Cleavage ADC (Internalized)->Cleavage Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->Cleavage Released Payload Released Payload Cleavage->Released Payload

Caption: Glutathione-Mediated Disulfide Linker Cleavage.

Protease-Sensitive (Peptide) Linkers

Application Note: Protease-sensitive linkers, typically composed of dipeptides like valine-citrulline (Val-Cit), are designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[1][12][13] These linkers offer high plasma stability and a specific release mechanism within the target cell's lysosomes.[13] The Val-Cit dipeptide is a well-established motif that has been successfully incorporated into several FDA-approved ADCs.[12]

Large-Scale Synthesis Protocol: Valine-Citrulline (Val-Cit) Linker Synthesis

This protocol provides a general overview of a solid-phase synthesis approach for a Val-Cit dipeptide linker, which is amenable to scaling up.[12]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin[12]

  • Fmoc-protected L-Citrulline

  • Fmoc-protected L-Valine

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., trifluoroacetic acid-based)

  • Solvents (e.g., DMF, DCM)

  • Purification system[8]

Procedure:

  • Swell the 2-CTC resin in a suitable solvent within a solid-phase synthesis vessel.

  • Load the first amino acid, Fmoc-L-Citrulline, onto the resin using a base like DIPEA.

  • Wash the resin thoroughly.

  • Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

  • Wash the resin again.

  • Couple the second amino acid, Fmoc-L-Valine, using coupling reagents like HATU and a base.

  • Wash the resin.

  • Remove the Fmoc protecting group from the N-terminus of the dipeptide.

  • Wash the resin.

  • At this stage, a self-immolative spacer like p-aminobenzyl alcohol (PABC) can be coupled to the N-terminus.[14][15]

  • Cleave the completed linker from the resin using a cleavage cocktail.

  • Precipitate the cleaved linker in cold ether and collect the solid.

  • Purify the crude linker using large-scale reverse-phase HPLC.[8][9]

  • Characterize the final product for identity, purity, and yield.

Quantitative Data for Peptide Linkers

ParameterPropertyReference
Cleavage EnzymeCathepsin B[1][]
Common DipeptideValine-Citrulline (Val-Cit)[12][]
Overall Yield (Modified Route)50% (for Mc-Val-Cit-PABOH)[14]

Synthesis and Cleavage of a Val-Cit Linker

cluster_synthesis Solid-Phase Synthesis cluster_cleavage Intracellular Cleavage Resin Resin Couple Fmoc-Cit Couple Fmoc-Cit Resin->Couple Fmoc-Cit Deprotect Deprotect Couple Fmoc-Cit->Deprotect Couple Fmoc-Val Couple Fmoc-Val Deprotect->Couple Fmoc-Val Final Deprotect Final Deprotect Couple Fmoc-Val->Final Deprotect Cleave from Resin Cleave from Resin Final Deprotect->Cleave from Resin Purified Val-Cit Linker Purified Val-Cit Linker Cleave from Resin->Purified Val-Cit Linker ADC (Val-Cit Linker) ADC (Val-Cit Linker) Cleavage Cleavage ADC (Val-Cit Linker)->Cleavage Cathepsin B Cathepsin B Cathepsin B->Cleavage Released Payload Released Payload Cleavage->Released Payload

Caption: Val-Cit Linker Synthesis and Cleavage Pathway.

Self-Immolative Spacers

Application Note: Self-immolative spacers are often incorporated into cleavable linker designs, particularly with peptide linkers.[15][17] A common example is the p-aminobenzyl carbamate (B1207046) (PABC) spacer.[15] After the primary cleavage event (e.g., enzymatic cleavage of the dipeptide), the self-immolative spacer undergoes a spontaneous electronic cascade reaction that results in the release of the unmodified payload.[15][17] This traceless release mechanism is advantageous as it ensures the payload is delivered in its most active form.

Purification and Characterization of Linkers

Protocol: General Purification and Analysis

Large-scale purification of ADC linkers and linker-payload conjugates is critical to ensure high purity and remove process-related impurities.[18]

Purification:

  • Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) and normal-phase chromatography are the most common methods for purifying linkers and linker-payloads.[8][9] The choice of method depends on the polarity of the compound.

  • Solid-Phase Extraction (SPE): SPE can be used as a "catch and release" method after RP-HPLC to concentrate the purified product from a large volume of polar solvent.[8]

  • Crystallization: For some linker-payloads, crystallization can be an effective final purification step to achieve high purity without the need for chromatography.[19]

Characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized linker and any intermediates.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the linker.[]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[20]

  • Drug-to-Antibody Ratio (DAR) Analysis: For the final ADC, techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry are used to determine the average number of drug-linker molecules conjugated to each antibody.[20][]

These application notes and protocols provide a foundational guide for the large-scale synthesis of cleavable ADC linkers. It is important to note that specific reaction conditions, purification strategies, and analytical methods will need to be optimized for each unique linker-payload combination.

References

Application Notes and Protocols for Site-Specific Antibody Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody modification has emerged as a critical technology in the development of next-generation antibody-drug conjugates (ADCs) and other immunoconjugates. Unlike traditional random conjugation methods that target lysine (B10760008) or cysteine residues, site-specific techniques offer precise control over the location and stoichiometry of payload attachment. This control results in homogeneous products with defined drug-to-antibody ratios (DAR), leading to improved pharmacokinetics, enhanced therapeutic index, and simplified manufacturing and quality control.[1][2]

This document provides detailed application notes and experimental protocols for three key site-specific antibody modification techniques:

  • Enzymatic Glycan Remodeling: Leveraging the conserved N-glycan on the Fc region of antibodies for site-specific payload attachment.

  • Engineered Cysteine (THIOMAB™): Introducing cysteine residues at specific sites on the antibody for controlled conjugation.

  • Unnatural Amino Acid Incorporation: Genetically encoding a non-natural amino acid with an orthogonal reactive group into the antibody sequence.

Comparative Quantitative Data

The following table summarizes key quantitative parameters for the described site-specific conjugation methods, allowing for easy comparison.

TechniqueAchievable DARConjugation Efficiency (%)Overall Yield (%)StabilityReference
Enzymatic Glycan Remodeling 2, 4>90HighHigh[3]
Engineered Cysteine (THIOMAB™) 2, 4>95HighHigh (linker dependent)[4]
Unnatural Amino Acid Incorporation 1, 2>95Moderate to HighHigh[5][6]

Enzymatic Glycan Remodeling

Application Note

Enzymatic glycan remodeling is a powerful chemoenzymatic strategy that targets the conserved N-linked glycans at the Asn297 residue in the Fc region of most IgG antibodies.[7][8] This method allows for the creation of homogeneous ADCs without the need for antibody re-engineering. The process typically involves two main enzymatic steps: 1) trimming of the native heterogeneous glycans by an endoglycosidase (e.g., EndoS2), and 2) attachment of a modified glycan bearing a bioorthogonal handle (e.g., an azide) by a glycosyltransferase or an engineered endoglycosidase mutant (glycosynthase).[7][9][10] The bioorthogonal handle is then used for the specific attachment of a payload via click chemistry.

Experimental Workflow: Enzymatic Glycan Remodeling

cluster_0 Step 1: Deglycosylation cluster_1 Step 2: Transglycosylation cluster_2 Step 3: Click Chemistry A Native Antibody (Heterogeneous Glycans) C Antibody with single GlcNAc A->C Incubation B Endoglycosidase (e.g., EndoS2) F Antibody with Azide-Glycan C->F Incubation D Glycosynthase Mutant (e.g., EndoS2 D184M) E Azide-modified Glycan Oxazoline (B21484) H Homogeneous ADC (DAR=2) F->H Copper-free Click Reaction G Payload with Alkyne

Caption: Workflow for enzymatic glycan remodeling of an antibody.

Detailed Experimental Protocol: Glycan Remodeling

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Endoglycosidase S2 (EndoS2), wild-type

  • EndoS2 D184M glycosynthase mutant

  • Azide-modified glycan oxazoline (e.g., GalNAz-GlcNAc-Fuc-oxazoline)

  • DBCO-PEG-Payload

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Purification: Protein A affinity chromatography column

  • Buffer exchange system (e.g., dialysis or tangential flow filtration)

Procedure:

  • Deglycosylation: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer. b. Add wild-type EndoS2 to the antibody solution at an enzyme-to-antibody molar ratio of 1:100. c. Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation. d. Purify the deglycosylated antibody using Protein A affinity chromatography to remove the enzyme. Elute the antibody and buffer exchange into the reaction buffer.

  • Transglycosylation: a. To the purified deglycosylated antibody, add the azide-modified glycan oxazoline at a 50-fold molar excess. b. Add the EndoS2 D184M glycosynthase mutant at an enzyme-to-antibody molar ratio of 1:50. c. Incubate the reaction at 30°C for 12-18 hours with gentle agitation. d. Purify the azide-modified antibody using Protein A chromatography to remove the enzyme and excess glycan oxazoline. Buffer exchange the purified antibody into a suitable buffer for click chemistry (e.g., PBS, pH 7.4).

  • Click Chemistry Conjugation: a. Add the DBCO-PEG-Payload to the azide-modified antibody at a 5- to 10-fold molar excess. b. Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 16-24 hours. c. The final ADC product can be purified from excess payload and unconjugated antibody by size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Engineered Cysteine (THIOMAB™)

Application Note

The engineered cysteine approach, commercially known as THIOMAB™ technology, involves the site-specific introduction of one or more cysteine residues into the antibody sequence through genetic engineering.[11][12] These engineered cysteines provide unique reactive handles for conjugation with thiol-reactive payloads, typically those containing a maleimide (B117702) group. This method allows for precise control over the conjugation site and results in a homogeneous ADC with a defined DAR, commonly 2 or 4.[4] The engineered cysteines are typically introduced at sites that are solvent-accessible but do not interfere with antigen binding or Fc receptor interactions.

Experimental Workflow: Engineered Cysteine Conjugation

cluster_0 Step 1: Antibody Engineering & Expression cluster_1 Step 2: Reduction cluster_2 Step 3: Conjugation A Wild-type Antibody Gene B Site-directed Mutagenesis A->B C Engineered Gene (with Cysteine codons) B->C D Expression in Mammalian Cells C->D E Purified Engineered Antibody D->E F Engineered Antibody H Reduced Antibody (Free Thiols) F->H Incubation G Reducing Agent (e.g., TCEP) J Homogeneous ADC H->J Thiol-Maleimide Reaction I Maleimide-Payload

Caption: Workflow for engineered cysteine-based antibody conjugation.

Detailed Experimental Protocol: Engineered Cysteine (THIOMAB™)

Materials:

  • Cysteine-engineered monoclonal antibody (THIOMAB™)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation Buffer: 100 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.0

  • Maleimide-activated payload

  • Quenching Reagent: N-acetylcysteine

  • Purification: Size exclusion chromatography (SEC) column

  • Buffer exchange system

Procedure:

  • Antibody Preparation: a. Buffer exchange the purified engineered antibody into the conjugation buffer. The typical antibody concentration is 5-20 mg/mL.

  • Selective Reduction: a. Add a 1.5- to 3-fold molar excess of TCEP to the antibody solution. b. Incubate at 37°C for 1-3 hours to reduce the engineered cysteine residues. The interchain disulfide bonds remain largely intact under these mild conditions.

  • Conjugation: a. Dissolve the maleimide-activated payload in a compatible solvent (e.g., DMSO) at a high concentration. b. Add the payload solution to the reduced antibody solution to achieve a 5- to 10-fold molar excess of payload over antibody thiols. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in the dark if the payload is light-sensitive.

  • Quenching: a. Add a 2-fold molar excess of N-acetylcysteine (relative to the initial maleimide payload) to quench any unreacted maleimide groups. b. Incubate for an additional 20 minutes at room temperature.

  • Purification: a. Purify the resulting ADC from excess payload and quenching reagent using a pre-equilibrated SEC column. b. The final ADC product is collected and can be buffer exchanged into a suitable formulation buffer.

Unnatural Amino Acid Incorporation

Application Note

The incorporation of unnatural amino acids (uAAs) provides a powerful tool for the site-specific modification of antibodies.[13] This technique involves the genetic encoding of a uAA with a unique chemical handle (e.g., an azide, alkyne, or ketone group) at a specific position in the antibody sequence.[6][14] This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) introduced at the desired site.[6] The unique chemical functionality of the incorporated uAA allows for highly specific, bioorthogonal conjugation reactions, such as copper-free click chemistry or oxime ligation, to attach a payload.[5] This method yields exceptionally homogeneous ADCs with precise control over the conjugation site and a DAR of 1 or 2.[5][6]

Experimental Workflow: Unnatural Amino Acid Incorporation

cluster_0 Step 1: Genetic Engineering & Expression cluster_1 Step 2: Bioorthogonal Conjugation A Antibody Gene with Amber Codon (TAG) D Mammalian Cell Expression System A->D B Orthogonal tRNA/Synthetase Pair B->D C Unnatural Amino Acid (uAA) C->D E Purified Antibody with uAA D->E F Antibody with uAA (e.g., p-acetylphenylalanine) H Homogeneous ADC F->H Oxime Ligation G Payload with Orthogonal Handle (e.g., alkoxyamine)

Caption: Workflow for unnatural amino acid incorporation and conjugation.

Detailed Experimental Protocol: Unnatural Amino Acid (p-acetylphenylalanine) Incorporation and Oxime Ligation

Materials:

  • Mammalian expression system (e.g., CHO or HEK293 cells) stably expressing the orthogonal tRNA/aminoacyl-tRNA synthetase pair for p-acetylphenylalanine (pAcF).

  • Expression vector containing the antibody gene with an amber (TAG) codon at the desired modification site.

  • p-acetylphenylalanine (pAcF)

  • Cell culture media and supplements

  • Alkoxyamine-functionalized payload

  • Conjugation Buffer: 100 mM sodium acetate, pH 4.5

  • Purification: Protein A affinity chromatography, Size exclusion chromatography (SEC)

  • Buffer exchange system

Procedure:

  • Expression and Purification of uAA-containing Antibody: a. Transfect the mammalian cells with the antibody expression vector. b. Culture the cells in media supplemented with pAcF (typically 0.5-1 mM). c. Harvest the cell culture supernatant containing the secreted antibody. d. Purify the antibody containing pAcF using Protein A affinity chromatography.

  • Oxime Ligation: a. Buffer exchange the purified antibody into the conjugation buffer (100 mM sodium acetate, pH 4.5). The antibody concentration should be around 5-10 mg/mL. b. Add the alkoxyamine-functionalized payload to the antibody solution at a 20- to 50-fold molar excess. c. Incubate the reaction mixture at 37°C for 24-72 hours.[5] The reaction progress can be monitored by mass spectrometry.

  • Purification of the ADC: a. After the reaction is complete, purify the ADC from excess payload using SEC. b. The final ADC product can be buffer exchanged into a desired formulation buffer.

Conclusion

The choice of a site-specific conjugation strategy depends on several factors, including the desired DAR, the nature of the payload, and the availability of antibody engineering capabilities. Enzymatic glycan remodeling offers a convenient method for modifying native antibodies, while engineered cysteine and unnatural amino acid incorporation provide precise control over the conjugation site through protein engineering. The detailed protocols provided herein serve as a guide for researchers to implement these advanced techniques for the development of homogeneous and effective antibody conjugates.

References

Application Notes and Protocols: Synthesis and Characterization of Auristatin-Containing ADCs with a Phe-Lys Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing therapeutic efficacy. The design of an ADC involves three key components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.

This document provides detailed application notes and protocols for the synthesis and characterization of ADCs containing the potent antimitotic agent auristatin, conjugated via a cathepsin B-cleavable phenylalanine-lysine (Phe-Lys) linker. The Phe-Lys dipeptide linker offers a balance of plasma stability and efficient intracellular cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[][2][3]

Core Principles

The synthesis of an auristatin-containing ADC with a Phe-Lys linker typically involves a multi-step process:

  • Antibody Modification: Introduction of reactive functional groups onto the monoclonal antibody. A common method is the modification of surface-accessible lysine (B10760008) residues.[4][][6][7]

  • Drug-Linker Synthesis: Preparation of the auristatin payload attached to the Phe-Lys linker, which is functionalized with a reactive group for antibody conjugation (e.g., maleimide).

  • Conjugation: Covalent attachment of the drug-linker construct to the modified antibody.

  • Purification and Characterization: Removal of unconjugated drug-linker and antibody, followed by comprehensive analytical characterization to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.

Data Presentation

Table 1: In Vitro Cytotoxicity of Monomethyl Auristatin E (MMAE)

The cytotoxic payload, monomethyl auristatin E (MMAE), exhibits potent activity against various cancer cell lines.

Cell LineCancer TypeIC50 (nM)
SKBR3Breast Cancer3.27 ± 0.42[8]
HEK293Kidney Cancer4.24 ± 0.37[8]
BxPC-3Pancreatic Cancer0.97 ± 0.10[9]
PSN-1Pancreatic Cancer0.99 ± 0.09[9]
Capan-1Pancreatic Cancer1.10 ± 0.44[9]
Panc-1Pancreatic Cancer1.16 ± 0.49[9]
Table 2: Comparative Stability of Dipeptide Linkers

Experimental Protocols

Protocol 1: Two-Step Lysine Conjugation of a Maleimide-Activated Phe-Lys-Auristatin Linker

This protocol describes the conjugation of a maleimide-functionalized drug-linker to a monoclonal antibody via modification of lysine residues.

Materials:

  • Target monoclonal antibody (mAb)

  • Maleimide-activated drug-linker (e.g., MC-Phe-Lys-PABC-MMAE)

  • 2-Iminothiolane (Traut's Reagent)

  • Reaction Buffer (pH 6-8.5, 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA)

  • Diafiltration Buffer (pH 6.5, 10 mM phosphate, 140 mM NaCl)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Thiolation:

    • Prepare the mAb at a concentration of >5 mg/mL in Reaction Buffer.

    • Slowly add a 10-fold molar excess of 2-Iminothiolane (Traut's Reagent) to the mAb solution while gently stirring.

    • Continue stirring at room temperature for 1 hour.

    • Remove excess 2-Iminothiolane and reaction by-products by diafiltration using a 10 kDa molecular weight cutoff (MWCO) membrane against Diafiltration Buffer.

    • Determine the concentration of the thiolated mAb using UV absorbance at 280 nm.

  • Conjugation:

    • Dissolve the maleimide-activated drug-linker in DMSO to create a stock solution.

    • Adjust the concentration of the thiolated mAb to 2.5 mg/mL with Reaction Buffer.

    • Add the maleimide-activated drug-linker solution to the thiolated mAb solution at a desired molar ratio (e.g., 5-10 fold excess of drug-linker to mAb). The final concentration of organic solvent (e.g., DMSO) should be kept low (typically <10%) to avoid antibody denaturation.

    • Incubate the reaction mixture at 4°C for 2-4 hours or at room temperature for 1-2 hours, with gentle mixing.

  • Purification:

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

    • Purify the ADC from unconjugated drug-linker and other impurities using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Principle:

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. The addition of each hydrophobic drug-linker molecule increases the overall hydrophobicity of the ADC, resulting in longer retention times on the HIC column. This allows for the resolution of species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.).[11][12][13][14]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate, 25 mM potassium phosphate, pH 7.0

  • Mobile Phase B: 25 mM potassium phosphate, pH 7.0, containing 25% isopropanol

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 15-30 minutes).[15]

  • Monitor the elution profile by measuring absorbance at 280 nm.

  • Integrate the peak areas for each DAR species.

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Protocol 3: Plasma Stability Assay

Principle:

This assay evaluates the stability of the ADC in plasma by measuring the amount of conjugated drug over time. A decrease in the drug-to-antibody ratio indicates premature drug release.

Materials:

  • Purified ADC

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • Method for ADC capture (e.g., Protein A/G magnetic beads)

  • LC-MS system for DAR analysis

Procedure:

  • Incubate the ADC in plasma at a specific concentration (e.g., 1 mg/mL) at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 144 hours), take aliquots of the plasma-ADC mixture.

  • Isolate the ADC from the plasma using an affinity capture method (e.g., Protein A/G beads).

  • Analyze the captured ADC by LC-MS to determine the average DAR at each time point.

  • Plot the average DAR as a function of time to assess the stability of the ADC in plasma.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization Antibody Antibody Modification Lysine Modification (Thiolation) Antibody->Modification Thiolated_Antibody Thiolated Antibody Modification->Thiolated_Antibody Conjugation Conjugation Thiolated_Antibody->Conjugation Drug_Linker Maleimide-Phe-Lys- Auristatin Drug_Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (DAR, Purity, Stability) Purified_ADC->Characterization Final_Product Final ADC Product Characterization->Final_Product

Caption: Workflow for the synthesis and purification of an auristatin-containing ADC.

Linker_Cleavage_Mechanism cluster_extracellular Extracellular (Plasma) cluster_intracellular Intracellular (Lysosome) ADC_Circulation ADC in Circulation (Stable Linker) Internalization Internalization via Receptor-Mediated Endocytosis ADC_Circulation->Internalization Lysosome Lysosome (Acidic pH) Internalization->Lysosome Cathepsin_B Cathepsin B Lysosome->Cathepsin_B Cleavage Phe-Lys Linker Cleavage Cathepsin_B->Cleavage Payload_Release Auristatin Release Cleavage->Payload_Release

Caption: Mechanism of Phe-Lys linker cleavage and auristatin release in a target cell.

Auristatin_Signaling_Pathway Auristatin Released Auristatin (e.g., MMAE) Tubulin_Binding Binds to Tubulin Dimers Auristatin->Tubulin_Binding Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin_Binding->Microtubule_Disruption Mitotic_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of auristatin-induced apoptosis.[16][17][18][19]

References

Application Notes and Protocols for Cell-Based Assays for Antibody-Drug Conjugate (ADC) Internalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The efficacy of an ADC is critically dependent on its ability to be internalized by target cells upon binding to a specific cell surface antigen.[1][2] Once internalized, the ADC is trafficked to intracellular compartments, typically lysosomes, where the payload is released to exert its cytotoxic effect.[3][4][5] Therefore, the quantitative assessment of ADC internalization is a crucial step in the discovery and development of novel ADCs.[6][7]

These application notes provide detailed protocols for key cell-based assays to evaluate ADC internalization, trafficking, and subsequent cytotoxicity. The methodologies described herein are designed to offer robust and reproducible data to guide the selection and optimization of ADC candidates.

I. Overview of ADC Internalization Pathways

The primary mechanism of ADC uptake is receptor-mediated endocytosis.[2] This process begins with the binding of the ADC to its target antigen on the cell surface. The ADC-antigen complex is then internalized into the cell through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[8] Following internalization, the ADC is trafficked through the endosomal-lysosomal pathway. The acidic environment and enzymatic activity within late endosomes and lysosomes facilitate the cleavage of the linker and the release of the cytotoxic payload into the cytoplasm, ultimately leading to cell death.[3][9]

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding EarlyEndosome Early Endosome Antigen->EarlyEndosome 2. Internalization (Receptor-Mediated Endocytosis) Membrane LateEndosome Late Endosome EarlyEndosome->LateEndosome 3. Trafficking Lysosome Lysosome (Acidic Environment) LateEndosome->Lysosome 4. Maturation Payload Released Cytotoxic Payload Lysosome->Payload 5. Payload Release (Linker Cleavage) CellDeath Apoptosis/ Cell Death Payload->CellDeath 6. Cytotoxicity

Figure 1. Generalized signaling pathway of ADC internalization and action.

II. Key Cell-Based Assays and Protocols

A variety of assays are available to measure different aspects of ADC internalization and function. The choice of assay depends on the specific question being addressed, throughput requirements, and available instrumentation.[8]

A. Live-Cell Imaging for Real-Time Internalization Kinetics

Live-cell imaging assays using pH-sensitive dyes are powerful tools for visualizing and quantifying the kinetics of ADC internalization in real-time.[10][11] These dyes exhibit low fluorescence at neutral pH but become highly fluorescent in the acidic environment of endosomes and lysosomes.[12][13]

Figure 2. Experimental workflow for live-cell imaging of ADC internalization.

Materials:

  • Target cells expressing the antigen of interest

  • Antibody-Drug Conjugate (ADC)

  • Isotype control antibody

  • Live-cell imaging system (e.g., Incucyte®)

  • pH-sensitive antibody labeling kit (e.g., Incucyte® FabFluor-pH Antibody Labeling Dye)[10]

  • 96-well clear-bottom black plates

  • Standard cell culture reagents

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 50-70% confluency on the day of the experiment and allow them to adhere overnight.

  • Antibody Labeling: Prepare the pH-sensitive dye-labeled ADC and isotype control according to the manufacturer's instructions. This typically involves a short incubation of the antibody with the labeling reagent.[7]

  • Treatment: Add the labeled ADC and isotype control to the cells at various concentrations. Include untreated cells as a negative control.

  • Image Acquisition: Place the plate in the live-cell imaging system and acquire images (e.g., phase contrast and red fluorescence channels) every 30-60 minutes for 24-72 hours.[8]

  • Data Analysis: Use the instrument's software to quantify the total red fluorescence area or intensity per well over time. Normalize the data to the cell-occupied area (confluence). Plot the fluorescence intensity as a function of time to determine the rate of internalization.

B. Flow Cytometry for Quantitative Internalization

Flow cytometry offers a high-throughput method to quantify the amount of internalized ADC at a single-cell level.[9][14] To differentiate between surface-bound and internalized ADC, a quenching agent, such as an antibody that recognizes the fluorescent dye, can be used.[12][15]

Materials:

  • Target cells and non-target control cells

  • Fluorescently labeled ADC (e.g., Alexa Fluor 488)

  • Labeled isotype control antibody

  • Quenching antibody (e.g., anti-Alexa Fluor 488 antibody)[12]

  • Flow cytometer

  • FACS tubes or 96-well U-bottom plates

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Cell Preparation: Harvest and resuspend cells in FACS buffer to a concentration of 1x10^6 cells/mL.

  • ADC Incubation: Incubate cells with the fluorescently labeled ADC or isotype control on ice for 30-60 minutes to allow binding but prevent internalization.

  • Internalization: Wash the cells to remove unbound ADC and resuspend in pre-warmed culture medium. Incubate at 37°C for various time points (e.g., 0, 30, 60, 120, 240 minutes) to allow internalization. A 4°C control should be included to represent the baseline (no internalization).

  • Quenching: After the incubation, place the cells on ice. For each time point, split the samples into two tubes. To one tube, add the quenching antibody and incubate on ice for 30 minutes. The other tube receives only FACS buffer.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The fluorescence from the unquenched sample represents total cell-associated ADC (surface-bound + internalized), while the fluorescence from the quenched sample represents only the internalized ADC.[12]

  • Data Analysis: Calculate the percentage of internalization at each time point: (% Internalization) = (MFI of quenched sample / MFI of unquenched sample) x 100.

C. Cytotoxicity Assays to Measure Functional Outcome

Ultimately, the goal of an ADC is to kill target cancer cells. Cytotoxicity assays are essential to determine the functional consequence of ADC internalization and payload release.[16][17] Assays like MTT or XTT measure the metabolic activity of viable cells.[18]

Materials:

  • Target cells

  • ADC, unconjugated antibody, and free payload

  • 96-well flat-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.[19]

  • Incubation: Incubate the plate for 72-120 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[17]

  • Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.[18]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).[18]

III. Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format to facilitate comparison between different ADC candidates.

Table 1: Comparison of ADC Internalization Rates

ADC CandidateTarget AntigenCell LineAssay MethodInternalization Half-Life (t½, hours)Maximum Internalization (%)
ADC-001HER2SK-BR-3Live-Cell Imaging2.585
ADC-002HER2SK-BR-3Live-Cell Imaging4.170
ADC-003TROP2MDA-MB-231Flow Cytometry1.892
Isotype Control-SK-BR-3Live-Cell Imaging> 24< 5

Table 2: In Vitro Cytotoxicity of ADCs

ADC CandidateTarget AntigenCell LineIC₅₀ (nM)
ADC-001HER2SK-BR-30.5
ADC-001HER2MDA-MB-231 (HER2-low)> 1000
ADC-002HER2SK-BR-31.2
ADC-003TROP2MDA-MB-2310.2
Unconjugated AbHER2SK-BR-3> 2000
Free Payload-SK-BR-30.01

Conclusion

The selection of a suitable ADC candidate requires a comprehensive evaluation of its ability to internalize and deliver its cytotoxic payload to target cells. The protocols and methodologies outlined in these application notes provide a robust framework for characterizing ADC internalization kinetics, quantifying uptake, and assessing the ultimate functional outcome of cell killing. By employing a combination of live-cell imaging, flow cytometry, and cytotoxicity assays, researchers can generate the critical data needed to advance the most promising ADC candidates in the drug development pipeline.

References

Application Note: Protocol for Assessing Antibody-Drug Conjugate (ADC) Stability in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The stability of an ADC in systemic circulation is a critical quality attribute, directly impacting its efficacy and safety profile. Premature release of the cytotoxic payload can lead to off-target toxicity, while aggregation or fragmentation of the ADC can alter its pharmacokinetic properties and potentially induce an immunogenic response. Therefore, a thorough assessment of ADC stability in human plasma is a crucial step in preclinical development.

This application note provides detailed protocols for three common analytical methods used to assess ADC stability in human plasma: Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring the Drug-to-Antibody Ratio (DAR), Size Exclusion Chromatography (SEC) for quantifying aggregation, and an Enzyme-Linked Immunosorbent Assay (ELISA) for measuring the concentration of intact, conjugated ADC.

Overview of ADC Instability in Human Plasma

In human plasma, ADCs can undergo several degradation pathways that affect their stability. These include deconjugation of the payload, aggregation of the ADC, and fragmentation of the antibody backbone. The linker chemistry plays a crucial role in the stability of the ADC, with different linkers being susceptible to cleavage by various plasma components.

ADC_Degradation_Pathways cluster_plasma Human Plasma Environment Intact_ADC Intact ADC Deconjugated_Ab Deconjugated Antibody Intact_ADC->Deconjugated_Ab Deconjugation Free_Payload Free Payload Intact_ADC->Free_Payload Linker Cleavage Aggregated_ADC Aggregated ADC Intact_ADC->Aggregated_ADC Aggregation Fragmented_ADC Fragmented ADC Intact_ADC->Fragmented_ADC Proteolysis

Figure 1: Potential degradation pathways of an ADC in human plasma.

Experimental Protocols

General Sample Preparation and Incubation

The following is a general procedure for the incubation of an ADC in human plasma. Specific parameters may need to be optimized for individual ADCs.

  • Thaw Human Plasma: Thaw frozen human plasma (pooled from multiple donors) in a 37°C water bath. Once thawed, centrifuge at 2000 x g for 10 minutes at 4°C to pellet any cryoprecipitates.

  • Prepare ADC Stock Solution: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Spike the ADC stock solution into the human plasma to a final concentration of 100 µg/mL. Incubate the mixture in a controlled environment at 37°C with 5% CO2.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma/ADC mixture.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis.

Method 1: Drug-to-Antibody Ratio (DAR) Analysis by LC-MS

This protocol describes the use of immunoaffinity capture followed by LC-MS to determine the average DAR of an ADC over time in human plasma.

LCMS_Workflow cluster_workflow LC-MS Workflow for DAR Analysis Start Plasma Sample (ADC incubated) Immuno_Capture Immunoaffinity Capture (e.g., Protein A/G beads) Start->Immuno_Capture Wash Wash Beads Immuno_Capture->Wash Elution Elute ADC Wash->Elution Reduction Optional: Reduce ADC (e.g., DTT) Elution->Reduction LC_Separation LC Separation (Reversed-Phase) Reduction->LC_Separation MS_Analysis Mass Spectrometry Analysis LC_Separation->MS_Analysis Data_Analysis Data Analysis (Calculate Average DAR) MS_Analysis->Data_Analysis

Figure 2: Experimental workflow for DAR analysis by LC-MS.

Protocol:

  • Prepare Immunoaffinity Beads: Resuspend magnetic Protein A/G beads in a suitable binding buffer.

  • ADC Capture: Add the prepared beads to the thawed plasma samples. Incubate for 1-2 hours at room temperature with gentle mixing to allow the ADC to bind to the beads.

  • Wash: Place the tubes on a magnetic rack to capture the beads. Discard the supernatant and wash the beads three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Elution: Elute the captured ADC from the beads using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5). Neutralize the eluate immediately with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).

  • Sample Reduction (Optional): For some analyses, the eluted ADC may be reduced to separate the heavy and light chains by adding a reducing agent like dithiothreitol (B142953) (DTT) and incubating at 37°C.

  • LC-MS Analysis: Analyze the eluted (and optionally reduced) ADC by reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer.

  • Data Analysis: Deconvolute the mass spectra to determine the masses of the different drug-loaded antibody species. Calculate the average DAR by summing the relative abundance of each species multiplied by its DAR.

Method 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)

This protocol outlines the use of SEC to quantify the percentage of high molecular weight species (aggregates) in plasma samples over time.

SEC_Workflow cluster_workflow SEC Workflow for Aggregation Analysis Start Plasma Sample (ADC incubated) Sample_Prep Sample Preparation (Dilution in Mobile Phase) Start->Sample_Prep SEC_Column Size Exclusion Chromatography (SEC) Column Sample_Prep->SEC_Column UV_Detection UV Detection (e.g., 280 nm) SEC_Column->UV_Detection Data_Analysis Data Analysis (Calculate % Aggregates) UV_Detection->Data_Analysis

Figure 3: Experimental workflow for aggregation analysis by SEC.

Protocol:

  • Sample Preparation: Thaw the plasma samples and dilute them in the SEC mobile phase. A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.[1]

  • SEC Analysis: Inject the diluted samples onto an appropriate SEC column. The separation is based on the hydrodynamic radius of the molecules, with larger molecules (aggregates) eluting before smaller molecules (monomer).

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation as: (% Aggregation) = (Aggregate Peak Area / (Aggregate Peak Area + Monomer Peak Area)) * 100.

Method 3: Intact ADC Quantification by ELISA

This sandwich ELISA protocol is designed to quantify the concentration of intact, conjugated ADC in human plasma.

ELISA_Workflow cluster_workflow ELISA Workflow for Intact ADC Quantification Start Coat Plate with Capture Antibody (Anti-Payload) Block Block Plate Start->Block Add_Sample Add Plasma Sample Block->Add_Sample Incubate_Wash1 Incubate and Wash Add_Sample->Incubate_Wash1 Add_Detection_Ab Add Detection Antibody (Anti-Human IgG-HRP) Incubate_Wash1->Add_Detection_Ab Incubate_Wash2 Incubate and Wash Add_Detection_Ab->Incubate_Wash2 Add_Substrate Add Substrate (e.g., TMB) Incubate_Wash2->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance

Figure 4: Experimental workflow for intact ADC quantification by ELISA.

Protocol:

  • Plate Coating: Coat a 96-well microplate with a capture antibody that specifically binds to the payload of the ADC. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Addition: Wash the plate and add diluted plasma samples and a standard curve of the ADC to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a detection antibody, typically an anti-human IgG antibody conjugated to an enzyme like horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 N H2SO4).

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of intact ADC in the plasma samples.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: DAR Stability of ADC-X in Human Plasma at 37°C

Incubation Time (hours)Average DARStandard Deviation
03.8± 0.1
63.6± 0.2
243.2± 0.1
482.9± 0.2
962.5± 0.3
1682.1± 0.3

Table 2: Aggregation of ADC-Y in Human Plasma at 37°C

Incubation Time (hours)% AggregationStandard Deviation
01.5± 0.2
62.1± 0.3
243.5± 0.4
485.2± 0.5
968.9± 0.7
16812.4± 1.1

Table 3: Intact Concentration of ADC-Z in Human Plasma at 37°C

Incubation Time (hours)Intact ADC Conc. (µg/mL)Standard Deviation
0100.0± 5.2
692.3± 4.8
2478.5± 6.1
4865.1± 5.5
9648.9± 4.9
16835.2± 3.8

Conclusion

The protocols described in this application note provide a robust framework for assessing the stability of ADCs in human plasma. By employing a combination of LC-MS, SEC, and ELISA, researchers can gain a comprehensive understanding of an ADC's stability profile, including changes in DAR, aggregation, and the concentration of intact conjugate. This information is critical for the selection of lead candidates, optimization of linker and conjugation strategies, and the overall successful development of safe and effective ADC therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc-Phe-Lys(Trt)-PAB-PNP Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective utilization of the Fmoc-Phe-Lys(Trt)-PAB-PNP linker. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of conjugating this linker to amine-containing payloads, a critical step in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. Here you will find troubleshooting guidance and frequently asked questions to enhance your conjugation efficiency and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: Each part of the linker has a specific function:

  • Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus of the dipeptide. It is stable under acidic conditions and is typically removed with a mild base like piperidine.

  • Phe-Lys (Phenylalanine-Lysine): A dipeptide sequence that can be designed as a cleavage site for specific proteases, such as Cathepsin B, which is often enriched in the lysosomal compartment of cancer cells.[1]

  • Trt (Trityl): A bulky, acid-labile protecting group for the epsilon-amino group of the lysine (B10760008) side chain. It prevents unwanted side reactions during synthesis and conjugation.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer. Once the dipeptide is cleaved by a protease, the PAB moiety undergoes spontaneous 1,6-elimination to release the conjugated payload in its active form.

  • PNP (p-nitrophenyl carbonate): An activated carbonate that serves as a good leaving group, facilitating the conjugation of the linker to a primary or secondary amine on the payload molecule.[2]

Q2: What is the primary mechanism of conjugation using the PNP-activated linker?

A2: The conjugation occurs via a nucleophilic acyl substitution reaction. The amine group of the payload molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the p-nitrophenyl carbonate. This results in the formation of a stable carbamate (B1207046) bond and the release of p-nitrophenol as a byproduct.[2]

Q3: How can I monitor the progress of the conjugation reaction?

A3: The reaction progress can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): To visualize the consumption of the starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): To quantify the disappearance of reactants and the appearance of the desired conjugate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the product by its mass-to-charge ratio.[3]

  • UV-Vis Spectrophotometry: The release of the p-nitrophenolate byproduct can be monitored spectroscopically at approximately 400-413 nm under basic conditions.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to an amine-containing payload.

Issue 1: Low or No Conjugation Yield

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Reactant Stoichiometry Recommendation: Start with a slight excess of the this compound linker (e.g., 1.1-1.5 equivalents) relative to the amine-containing payload. A large excess may complicate purification. Optimize the ratio in small-scale trial reactions.
Inadequate Reaction Temperature Recommendation: Most conjugations proceed at room temperature (20-25°C). If the reaction is slow, gentle heating (e.g., to 30-40°C) may increase the rate. However, be cautious as higher temperatures can promote side reactions and degradation.[1]
Incorrect pH of the Reaction Mixture Recommendation: The reaction is typically performed in the presence of a non-nucleophilic base (e.g., DIPEA) to deprotonate the amine payload, increasing its nucleophilicity. The optimal pH is generally between 8 and 9. Avoid strongly basic conditions (pH > 10) which can lead to hydrolysis of the PNP ester.[4]
Poor Solubility of Reactants Recommendation: Ensure both the linker and the payload are fully dissolved. Use anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[5] Sonication may aid in dissolution.
Degraded or Impure Reactants Recommendation: Use fresh, high-purity reagents. The this compound linker is sensitive to moisture and should be stored under inert gas at low temperatures (-20°C). Verify the purity of your amine-containing payload.
Steric Hindrance Recommendation: If the amine on the payload is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or the use of a less hindered linker if possible.
Issue 2: Presence of Multiple Products or Impurities

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Hydrolysis of the PNP Ester Recommendation: This occurs in the presence of water, especially under basic conditions. Use anhydrous solvents and reagents. Minimize reaction time and avoid excessive base.[4]
Side Reactions of the Payload Recommendation: If the payload has other nucleophilic groups, they may compete with the target amine. Consider protecting these groups if possible.
Premature Deprotection of Fmoc or Trt Groups Recommendation: The Fmoc group is sensitive to primary and secondary amines, while the Trt group is labile to acid. Ensure the reaction conditions are neutral to slightly basic and free of acidic contaminants.
Formation of Di-substituted or Oligomeric Products Recommendation: This can occur if the payload has multiple amine groups. Use a limiting amount of the linker or protect the non-target amines.

Experimental Protocols

General Protocol for this compound Conjugation to an Amine-Containing Payload

This protocol provides a starting point for optimization. The exact conditions may vary depending on the specific payload.

Materials:

  • This compound

  • Amine-containing payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel

Procedure:

  • Under an inert atmosphere, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

  • In a separate vessel, dissolve this compound (1.1-1.5 equivalents) in anhydrous DMF.

  • Add the this compound solution to the payload solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to achieve a pH of approximately 8-9.

  • Stir the reaction at room temperature (20-25°C).

  • Monitor the reaction progress by HPLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-16 hours.

  • Once the reaction is complete, the crude product can be purified by reverse-phase HPLC.

Illustrative Reaction Parameters for Optimization

The following table provides suggested starting points and ranges for optimizing the conjugation reaction.

Parameter Starting Point Optimization Range Notes
Molar Ratio (Linker:Payload) 1.2 : 11.1:1 to 2:1A higher excess of the linker can drive the reaction to completion but may complicate purification.
Reaction Temperature (°C) 2520 to 40Higher temperatures can increase the reaction rate but may also lead to increased side products.
pH 8.58.0 to 9.0Controlled with a non-nucleophilic base like DIPEA. Avoid pH > 10 to prevent hydrolysis.
Reaction Time (hours) 42 to 24Monitor by HPLC or LC-MS to determine the optimal time.
Solvent DMFDMF, DMSO, NMPEnsure all reactants are fully dissolved. Use anhydrous grade.

Visualizations

Experimental Workflow for Conjugation

experimental_workflow Experimental Workflow for Conjugation cluster_reaction Reaction cluster_monitoring Monitoring & Purification dissolve_payload Dissolve Payload in Anhydrous Solvent mix_reactants Mix Reactants dissolve_payload->mix_reactants dissolve_linker Dissolve Linker in Anhydrous Solvent dissolve_linker->mix_reactants add_base Add DIPEA (pH 8-9) mix_reactants->add_base react Stir at Room Temp add_base->react monitor Monitor by HPLC/LC-MS react->monitor monitor->react Incomplete purify Purify by RP-HPLC monitor->purify Reaction Complete

Caption: A stepwise workflow for the conjugation of this compound to an amine-containing payload.

Troubleshooting Logic for Low Conjugation Yield

troubleshooting_low_yield Troubleshooting Low Conjugation Yield start Low Yield? check_reagents Reagents Fresh & Pure? start->check_reagents check_conditions Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Use Fresh Reagents check_reagents->solution_reagents No check_solubility Reactants Fully Dissolved? check_conditions->check_solubility Yes solution_conditions Optimize Temp, pH, Time check_conditions->solution_conditions No check_sterics Steric Hindrance an Issue? check_solubility->check_sterics Yes solution_solubility Use Co-solvent/Sonication check_solubility->solution_solubility No solution_sterics Increase Reaction Time/Temp check_sterics->solution_sterics Yes

Caption: A decision tree for troubleshooting low yield in the conjugation reaction.

References

Technical Support Center: Troubleshooting Fmoc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common problems encountered during the Fmoc deprotection step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. How can I confirm that Fmoc deprotection is complete?

A quick and effective method to check for complete Fmoc deprotection is the chloranil (B122849) test. After the piperidine (B6355638) wash steps, take a few resin beads and wash them with acetone (B3395972). Add a drop of the chloranil solution in acetone and another drop of acetaldehyde (B116499) in acetone. A blue or greenish-blue color on the beads within a few minutes indicates the presence of a free secondary amine, confirming successful Fmoc deprotection.

Another common method is a small-scale cleavage and HPLC analysis of the crude peptide. The presence of a significant peak corresponding to the Fmoc-protected peptide indicates incomplete deprotection.

2. What are the common causes of incomplete Fmoc deprotection?

Incomplete Fmoc deprotection is a frequent issue in SPPS and can be caused by several factors:

  • Reagent Quality: The deprotecting agent, typically piperidine, can degrade over time. It can react with atmospheric carbon dioxide to form piperidine carbonate, which is a less effective deprotecting agent.

  • Reaction Time: The standard deprotection time may not be sufficient for certain amino acids, particularly those with bulky side chains or those involved in difficult sequences.

  • Steric Hindrance: Amino acids with bulky side chains (e.g., Trp, Val, Ile) or secondary structures within the growing peptide chain can hinder the access of the piperidine to the Fmoc group.

  • Insufficient Reagent Volume or Flow: In automated synthesizers, clogs or improper calibration can lead to insufficient delivery of the deprotection solution to the resin.

3. My deprotection reaction seems to be incomplete. What steps can I take to troubleshoot this?

If you suspect incomplete deprotection, consider the following troubleshooting steps:

  • Use Fresh Reagents: Always use freshly prepared piperidine solutions. If you suspect your piperidine stock has degraded, replace it.

  • Increase Deprotection Time: Doubling the deprotection time is a common first step to address incomplete removal of the Fmoc group.

  • Increase Reagent Concentration: While 20% piperidine in DMF is standard, increasing the concentration to 30-40% can sometimes improve deprotection efficiency, especially for difficult couplings.

  • Perform a Second Deprotection Step: After the standard deprotection cycle, you can perform a second, identical deprotection step to ensure complete removal of the Fmoc group.

Below is a decision tree to guide your troubleshooting process:

G start Incomplete Fmoc Deprotection Suspected reagent_check Check Piperidine Solution Age & Quality start->reagent_check fresh_reagent Use Freshly Prepared 20% Piperidine in DMF reagent_check->fresh_reagent If old or suspect increase_time Increase Deprotection Time (e.g., double the time) reagent_check->increase_time If fresh fresh_reagent->increase_time double_deprotection Perform a Second Deprotection Cycle increase_time->double_deprotection increase_concentration Consider Increasing Piperidine Concentration (e.g., to 30-40%) double_deprotection->increase_concentration test_cleavage Perform Test Cleavage and HPLC Analysis increase_concentration->test_cleavage success Problem Resolved test_cleavage->success Desired peptide is major product failure Problem Persists: Consult Further test_cleavage->failure Fmoc-adducts still present

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

4. I am observing side reactions related to Fmoc deprotection. What are they and how can I minimize them?

A common side reaction is the formation of piperidine-fulvene adducts, which can then react with the N-terminus of the peptide chain, leading to capping and termination of the synthesis.

To minimize this:

  • Use High-Quality Reagents: Ensure your piperidine and DMF are of high purity.

  • Optimize Washing Steps: Thoroughly wash the resin with DMF after the deprotection step to remove all traces of piperidine and the fulvene (B1219640) byproduct before the next coupling step.

  • Consider Alternative Bases: In some cases, using a different base for deprotection, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can be beneficial, although it is a much stronger base and requires careful optimization.

The general workflow for an Fmoc-SPPS cycle is illustrated below:

G cluster_0 Fmoc-SPPS Cycle deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (e.g., HBTU/HOBt) wash1->coupling wash2 4. DMF Wash coupling->wash2 capping 5. Capping (Optional) (e.g., Acetic Anhydride) wash2->capping repeat Repeat for next amino acid capping->repeat repeat->deprotection

Caption: A typical cycle in Fmoc solid-phase peptide synthesis.

Quantitative Data Summary

ParameterStandard ConditionTroubleshooting Modification 1Troubleshooting Modification 2Troubleshooting Modification 3
Piperidine Concentration 20% in DMF20% in DMF30-40% in DMF 20% in DMF
Deprotection Time 5-10 minutes15-20 minutes 5-10 minutes5-10 minutes (repeated)
Number of Deprotections 1112
Primary Indication Routine SynthesisDifficult couplings, steric hindrancePersistent incomplete deprotectionSevere incomplete deprotection

Key Experimental Protocols

Protocol 1: Chloranil Test for Free Amines

  • Sample Preparation: After the piperidine deprotection and subsequent DMF washes, take a small sample of resin beads (approx. 1-2 mg) and place them in a small glass test tube or on a white porcelain plate.

  • Washing: Wash the beads 2-3 times with acetone to remove any residual DMF.

  • Reagent Addition:

    • Add 1-2 drops of a saturated solution of chloranil in acetone.

    • Add 1-2 drops of a 2% solution of acetaldehyde in acetone.

  • Observation: A positive result (indicating the presence of a free secondary amine) is the appearance of a blue or greenish-blue color on the beads within 5 minutes. A yellow or colorless result indicates an incomplete deprotection.

Protocol 2: Test Cleavage and HPLC Analysis

  • Resin Sampling: After the suspected incomplete deprotection, take a small, accurately weighed sample of the dried peptide-resin (e.g., 5-10 mg).

  • Cleavage: Place the resin in a microcentrifuge tube and add a cleavage cocktail appropriate for your peptide sequence (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Let the reaction proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.

  • Sample Preparation for HPLC: Dry the peptide pellet under a stream of nitrogen. Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

  • HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Analyze the chromatogram for the presence of the desired peptide and any Fmoc-protected peptide species, which will have a significantly longer retention time due to the hydrophobicity of the Fmoc group.

Technical Support Center: Trityl (Trt) Protecting Group in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning side reactions associated with the trityl (Trt) protecting group in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the Trityl (Trt) protecting group in SPPS?

A1: The Trityl (Trt) group is an acid-labile protecting group primarily used to protect the side chains of amino acids such as Cysteine (Cys), Asparagine (Asn), Glutamine (Gln), and Histidine (His) during Fmoc-based SPPS.[1][2] Its steric bulk can also help to minimize certain side reactions and improve the solubility of protected amino acid derivatives.[1][3]

Q2: Why is the Trt group so widely used for Cysteine protection?

A2: The Trt group is recommended for the routine synthesis of peptides containing free thiol groups because it is readily cleaved during the final cleavage step with Trifluoroacetic Acid (TFA).[4][5] It provides robust protection during peptide chain elongation and can be removed under standard cleavage conditions to yield the desired peptide.

Q3: Can the Trt group be used for applications other than side-chain protection?

A3: While primarily used for side-chain protection, the Trityl group and its derivatives (e.g., 2-chlorotrityl) are also used as resin linkers (e.g., 2-chlorotrityl chloride resin).[3][4] These resins are particularly useful for synthesizing peptide acids and can help to minimize side reactions like diketopiperazine formation.[3][6]

Q4: What are the most common scavengers used during the deprotection of Trt-protected residues?

A4: Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation, irreversibly converting it to triphenylmethane.[4][7] Other commonly used scavengers include triethylsilane (TES), and 1,2-ethanedithiol (B43112) (EDT).[8][9] The choice of scavenger depends on the peptide sequence; for instance, silanes should be used with caution in peptides containing unprotected Tryptophan.[4]

Troubleshooting Guides

Issue 1: Premature Cleavage of the Trt Group

Symptom: Loss of a mass corresponding to the Trt group detected by mass spectrometry of a resin-bound peptide sample before the final cleavage step. This can also manifest as lower than expected yields of the final peptide.

Possible Causes:

  • High Acid Lability: The Trt group is highly sensitive to acid and can be partially cleaved by repeated exposure to even weak acids during synthesis.[3]

  • Elevated Temperatures: Microwave-assisted SPPS or synthesis at elevated temperatures can promote the premature cleavage of the Trt group, especially when using highly acid-labile resins like 2-chlorotrityl resin.[10][11]

Solutions:

  • Choice of Resin: For syntheses involving high temperatures, consider using a less acid-labile resin if the Trt group is intended to remain until final cleavage.

  • Temperature Control: When using microwave-assisted synthesis with trityl resins, carefully control the temperature to avoid premature cleavage. A synthesis temperature of 50°C has been used to mitigate this issue.[11]

  • Milder Deprotection Conditions: If selective on-resin deprotection of another group is required, ensure the conditions are not acidic enough to affect the Trt group.

Issue 2: Incomplete Deprotection of Cys(Trt)

Symptom: The final peptide product shows a mass corresponding to the Trt-adduct on the Cysteine residue.

Possible Cause:

  • Reversible Deprotection: The cleavage of the Trt group from the Cysteine thiol is a reversible reaction. The highly stable trityl cation can re-attach to the nucleophilic thiol group if not efficiently scavenged.[4][12]

Solutions:

  • Effective Scavenging: Use an efficient scavenger for the trityl cation in the cleavage cocktail. Triisopropylsilane (TIS) is highly recommended.[4]

  • Sufficient Cleavage Cocktail: Ensure a sufficient volume of the cleavage cocktail is used. A general guideline is 30 mL per 0.5 mmol of peptide.[4]

  • Precipitation Method: For peptides with multiple Cys(Trt) residues, precipitating the peptide directly from the TFA cleavage mixture into cold diethyl ether can yield better results.[4]

Issue 3: Formation of a +51 Da Adduct on C-terminal Cysteine

Symptom: Mass spectrometry analysis of the crude peptide reveals an unexpected mass peak corresponding to an addition of 51 Da, particularly for peptides with a C-terminal Cysteine.

Possible Cause:

  • 3-(1-Piperidinyl)alanine Formation: This side product arises from the base-catalyzed elimination of the protected sulfhydryl group of the C-terminal Cysteine, forming a dehydroalanine (B155165) intermediate, which then reacts with piperidine (B6355638) from the Fmoc deprotection solution.[3][11][13] The bulky Trt group minimizes but does not completely eliminate this side reaction.[11][13]

Solutions:

  • Resin Selection: The use of 2-chlorotrityl resin is highly recommended for the synthesis of peptides with C-terminal Cysteine as it has been shown to reduce this side reaction.[4]

  • Alternative Base for Fmoc Deprotection: Consider using piperazine (B1678402) instead of piperidine for Fmoc deprotection, as it has been reported to cause less of this side reaction.[3]

Issue 4: S-alkylation of Cysteine from Resin Linker Fragmentation

Symptom: An unexpected mass adduct on Cysteine residues, particularly when using Wang resin.

Possible Cause:

  • Resin Fragmentation: During the final acidic cleavage from Wang resin, the linker can fragment, generating reactive carbocations that can alkylate the thiol side chain of Cysteine residues protected with acid-labile groups like Trt.[4]

Solutions:

  • Scavenger Cocktail: While TIS alone may not be sufficient to suppress this side reaction, a cleavage cocktail containing multiple scavengers can be more effective.[4]

  • Resin Choice: Using a resin with a more stable linker, such as a 2-chlorotrityl resin, can avoid this issue.

Data Presentation

Table 1: Acid Lability of Trityl and Methoxytrityl Protecting Groups on Cysteine

Protecting GroupTFA Concentration in DCMDeprotection ConditionsOutcomeReference(s)
Cys(Mmt)1-2%On-resin, batch-wise or continuous flowSelective deprotection[4][14]
Cys(Trt)1-3%On-resinSlowly cleaved[4]
Cys(Trt)95%Final cleavageComplete deprotection[4]
Cys(Mmt)0.5-1.0%On-resinQuantitative selective removal[15]

Table 2: Influence of Cleavage Conditions on S-tButylation of C-terminal Cys(Trt)

Temperature (°C)Duration (min)Cleavage CocktailS-tButylation (%)Reference(s)
2560TFA-TIS-H₂O (95:2.5:2.5)15.4[5]
2530TFA-TIS-H₂O (95:2.5:2.5)Not specified[5]
4030TFA-TIS-H₂O (95:2.5:2.5)18.8[5]
40120TFA-TIS-H₂O (95:2.5:2.5)32.3[5]

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of Cys(Mmt)

  • Swell the peptidyl-resin in Dichloromethane (DCM).

  • Prepare a solution of 2% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.[16]

  • Treat the resin with the deprotection solution. For batch synthesis, repeat the treatment multiple times (e.g., 5 times for 10 minutes each) for optimal removal.[16]

  • The progress of the deprotection can be monitored spectrophotometrically by the release of the Mmt cation at 460 nm if TIS is omitted (note: this is not recommended for preparative work due to the risk of re-attachment).[4]

  • Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 10% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF), and finally with DMF.

Protocol 2: Final Cleavage and Deprotection of a Peptide with Cys(Trt)

  • Wash the peptidyl-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5). For peptides containing multiple Cys(Trt) residues, the addition of 2.5% 1,2-ethanedithiol (EDT) is recommended to keep the thiols in a reduced state.[4]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 1-3 hours.[1][9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Visualizations

Trt_Deprotection_Mechanism Cys_Trt Cys(Trt)-Peptide-Resin Protonation Protonation (TFA) Cys_Trt->Protonation + H+ Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Deprotected_Cys Deprotected Cys-Peptide Cleavage->Deprotected_Cys Trt_Cation Trityl Cation (Trt+) Cleavage->Trt_Cation Scavenging Scavenging (TIS) Trt_Cation->Scavenging + TIS Reattachment Re-attachment (Side Reaction) Trt_Cation->Reattachment Triphenylmethane Triphenylmethane Scavenging->Triphenylmethane Reattachment->Cys_Trt

Caption: Mechanism of Trt deprotection and the role of scavengers.

Troubleshooting_Workflow Start Side Reaction Observed Check_Mass Analyze Crude Peptide by MS Start->Check_Mass Premature_Cleavage Premature Cleavage? Check_Mass->Premature_Cleavage Incomplete_Deprotection Incomplete Deprotection? Check_Mass->Incomplete_Deprotection Adduct_Formation +51 Da Adduct? Check_Mass->Adduct_Formation Sol_Temp Lower Synthesis Temperature Premature_Cleavage->Sol_Temp Yes Sol_Scavenger Increase Scavenger Concentration/ Change Scavenger Incomplete_Deprotection->Sol_Scavenger Yes Sol_Resin Use 2-Chlorotrityl Resin for C-terminal Cys Adduct_Formation->Sol_Resin Yes Sol_Base Use Piperazine for Fmoc Deprotection Adduct_Formation->Sol_Base Yes

Caption: Troubleshooting workflow for common Trt side reactions.

References

aggregation issues with Fmoc-Phe-Lys peptides during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address aggregation issues encountered during the solid-phase peptide synthesis (SPPS) of sequences containing Phenylalanine (Phe) and Lysine (Lys) using Fmoc chemistry.

Troubleshooting Guide: Aggregation in Fmoc-Phe-Lys Peptide Synthesis

This guide is designed to help researchers identify and resolve common aggregation-related problems during the synthesis of peptides containing the Fmoc-Phe-Lys motif.

Q1: My peptide synthesis is sluggish, with slow Fmoc deprotection and coupling reactions. What could be the cause?

A1: Sluggish reaction kinetics are a primary indicator of on-resin peptide aggregation. The growing peptide chains, particularly those containing hydrophobic residues like Phenylalanine, can fold into secondary structures (β-sheets) that are stabilized by intermolecular hydrogen bonds. This aggregation physically hinders the access of reagents to the reactive sites on the resin, leading to incomplete reactions. The presence of a positively charged Lysine residue can sometimes mitigate aggregation due to electrostatic repulsion, but in certain sequence contexts, hydrophobic interactions dominated by Phenylalanine can still lead to significant aggregation.

Q2: I've observed that my resin beads are not swelling as expected. Is this related to aggregation?

A2: Yes, poor resin swelling is a strong visual cue for peptide aggregation.[1] Well-solvated peptide chains allow the resin matrix to swell optimally. When peptide chains aggregate, they collapse onto the resin surface and within the pores, preventing the solvent from penetrating and swelling the beads effectively. This reduced swelling further exacerbates the problem by limiting reagent diffusion.

Q3: How can I confirm that aggregation is occurring during my synthesis?

A3: Several methods can be used to monitor for aggregation:

  • UV Monitoring of Fmoc Deprotection: In automated peptide synthesizers, a broadened and flattened UV absorbance peak during the Fmoc deprotection step is a classic sign of aggregation.[2] This indicates that the piperidine (B6355638) is accessing the Fmoc groups at different rates due to steric hindrance caused by aggregation.

  • Kaiser Test: The Kaiser test, used to detect free primary amines, may give a false negative or a weak positive result even after a prolonged coupling time if the N-terminus is inaccessible due to aggregation.

  • Cleavage and Analysis of a Small Resin Sample: A small aliquot of the resin can be cleaved, and the resulting peptide analyzed by HPLC-MS. The presence of significant deletion or truncated sequences corresponding to the difficult coupling step is indicative of aggregation.

Q4: What immediate steps can I take to mitigate aggregation once it's detected?

A4: Once aggregation is suspected, several in-synthesis interventions can be attempted:

  • Change the Solvent: Switching from the standard N,N-dimethylformamide (DMF) to a more polar and hydrogen bond-disrupting solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can help to resolvate the peptide chains.[3][4] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[4]

  • Increase the Coupling Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-75°C), especially with microwave assistance, can provide the necessary energy to disrupt secondary structures and improve reaction kinetics.[1]

  • Use Chaotropic Salts: Adding chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the coupling and/or deprotection solutions can disrupt hydrogen bonding networks and reduce aggregation.[2]

Below is a troubleshooting workflow to guide your decision-making process when encountering signs of aggregation.

G Troubleshooting Workflow for Peptide Aggregation cluster_symptoms Symptoms cluster_diagnosis Diagnosis cluster_immediate_actions Immediate Actions cluster_preventative_measures Preventative Measures for Resynthesis symptom1 Slow Deprotection/ Coupling diagnosis Peptide Aggregation Suspected symptom1->diagnosis symptom2 Poor Resin Swelling symptom2->diagnosis symptom3 Abnormal UV Profile symptom3->diagnosis action1 Change Solvent (e.g., NMP, DMSO) diagnosis->action1 Try First action2 Increase Temperature diagnosis->action2 action3 Add Chaotropic Salts diagnosis->action3 prevent1 Use Backbone Protection (e.g., Hmb, Dmb) action1->prevent1 If unsuccessful, resynthesize prevent2 Incorporate Pseudoproline Dipeptides action2->prevent2 prevent3 Use Low-Loading Resin action3->prevent3 G Kaiser Test Workflow start Start: After Coupling Step sample_resin Sample Resin (5-10 mg) start->sample_resin wash_dmf Wash with DMF (3x) sample_resin->wash_dmf wash_etoh Wash with Ethanol (3x) wash_dmf->wash_etoh dry_resin Dry Resin wash_etoh->dry_resin add_reagents Add Kaiser Reagents (A, B, and C) dry_resin->add_reagents heat Heat at 100°C for 5 min add_reagents->heat observe Observe Color Change heat->observe blue Result: Blue Color (Incomplete Coupling) observe->blue Yes yellow Result: Yellow/Colorless (Complete Coupling or Severe Aggregation) observe->yellow No

References

Technical Support Center: Preventing Premature ADC Linker Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs). The focus is on understanding and preventing the premature cleavage of ADC linkers in plasma, a critical factor for ADC efficacy and safety.[1][2][3]

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary causes of premature ADC linker cleavage in plasma?

Premature cleavage of ADC linkers in the bloodstream is a significant issue that can lead to off-target toxicity and a reduced therapeutic window.[2][3][4] The primary causes are categorized as either enzymatic degradation or chemical instability.

  • Enzymatic Cleavage: Plasma contains various enzymes that can recognize and cleave linker structures. For instance, the widely used valine-citrulline (Val-Cit) linker is susceptible to cleavage by human neutrophil elastase and, notably in preclinical mouse models, by carboxylesterase 1c (Ces1c).[4][5][6] This can lead to systemic release of the cytotoxic payload before the ADC reaches the target tumor cell.[4][5]

  • Chemical Instability: Certain linker chemistries are inherently unstable in the physiological conditions of blood. For example, early ADCs utilized hydrazone or disulfide linkers, which showed significant instability and premature drug release.[1] Thioether bonds in maleimide-based linkers can also undergo a retro-Michael reaction, leading to payload loss, particularly at conjugation sites with high solvent accessibility.[1][7]

Diagram: Mechanisms of Premature Linker Cleavage

ADC Intact ADC in Plasma Enzymatic Enzymatic Cleavage ADC->Enzymatic e.g., Carboxylesterases, Neutrophil Elastase Chemical Chemical Instability ADC->Chemical e.g., Retro-Michael Reaction, Thioether Exchange CleavedADC Inactive ADC + Free Payload (Off-Target Toxicity) Enzymatic->CleavedADC Chemical->CleavedADC

Caption: Major pathways leading to premature payload release from ADCs in plasma.

FAQ 2: How can I experimentally assess the plasma stability of my ADC?

Assessing plasma stability is a critical step in ADC development.[1] The most common method is an in vitro plasma stability assay, where the ADC is incubated in plasma from various species (e.g., mouse, rat, monkey, human) at 37°C over a time course.[1][8] The amount of intact ADC or released payload is then quantified.

Two primary analytical techniques are used for this assessment:

  • ELISA (Enzyme-Linked Immunosorbent Assay): Measures the concentration of intact, payload-conjugated antibody.[2]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Can be used in various ways to measure the average drug-to-antibody ratio (DAR) over time, quantify the free payload released into the plasma, or analyze ADC fragments.[2][7][9][10]

Diagram: General Workflow for an In Vitro Plasma Stability Assay

start Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C timepoint Collect Aliquots at Various Time Points (e.g., 0, 24, 72, 144h) start->timepoint process Sample Processing (e.g., Immuno-capture, Protein Precipitation) timepoint->process analysis Quantification process->analysis elisa ELISA: Measure Intact ADC analysis->elisa  Immunoassay lcms LC-MS: Measure Free Payload or DAR analysis->lcms  Mass Spec   end Determine Stability Profile (e.g., Half-life) elisa->end lcms->end

Caption: A typical experimental workflow for assessing ADC stability in plasma.

FAQ 3: My ADC with a cleavable linker is unstable, especially in mouse plasma. What are my options?

Instability in mouse plasma is a common challenge, often due to high carboxylesterase activity.[4][5][6] If your ADC shows poor stability, consider the following optimization strategies:

  • Modify the Peptide Sequence: Small changes to the peptide linker can dramatically improve stability. For example, adding a glutamic acid residue to create a glutamic acid-valine-citrulline (Glu-Val-Cit) linker enhances resistance to Ces1c cleavage in mice while maintaining cleavability by cathepsins in tumor cells.[4]

  • Switch to a Non-Cleavable Linker: If the payload remains active after antibody degradation, a non-cleavable linker (e.g., SMCC) can provide maximum plasma stability.[][12]

  • Change Conjugation Site/Chemistry: The site of conjugation can impact linker stability.[1] Using site-specific conjugation to attach linkers to more shielded positions or using alternative chemistries like sulfone-based linkers can improve stability compared to traditional maleimide (B117702) chemistry.[13]

  • Incorporate Hydrophilic Spacers: Adding elements like polyethylene (B3416737) glycol (PEG) can increase solubility and improve plasma stability, especially for hydrophobic payloads.[][]

Diagram: Decision Tree for Improving Linker Stability

start ADC shows poor plasma stability q1 Is instability species-specific (e.g., mouse vs. human)? start->q1 a1_yes Modify peptide linker (e.g., add charged aa like Glu-Val-Cit) q1->a1_yes Yes a1_no Evaluate general linker chemistry q1->a1_no No q2 Is payload active after Ab degradation? a1_no->q2 a2_yes Consider non-cleavable linker (e.g., SMCC) q2->a2_yes Yes a2_no Improve current linker: - Change conjugation site - Use stabilized maleimide - Add hydrophilic spacer q2->a2_no No

Caption: A decision-making framework for addressing ADC linker instability.

Troubleshooting Guide

Problem / ObservationPossible CausesRecommended Solutions
High variability in plasma stability assay results. 1. Inconsistent plasma source (lot-to-lot or individual donor variability).2. Inconsistent sample handling (e.g., multiple freeze-thaw cycles).3. Issues with the analytical method (ELISA or LC-MS).1. Use pooled plasma from multiple donors for consistency.2. Standardize all sample handling and storage procedures.3. Validate the analytical method for precision, accuracy, and linearity.
ADC is stable in mouse plasma but unstable in human plasma. 1. Different enzymatic profiles between species.2. Human neutrophil elastase is known to cleave Val-Cit linkers, a factor absent in mouse plasma.[5][6]1. Test stability in plasma from multiple species, including non-human primates and humans, early in development.2. Consider linker designs known to be more resistant to human-specific proteases (e.g., Asn-containing linkers).[15]
Loss of DAR is observed, but no free payload is detected by LC-MS. 1. The released payload may be unstable and degrade rapidly in plasma.[8]2. The payload may be binding non-specifically to plasma proteins, making it difficult to detect.[16]1. Assess the stability of the free payload alone in plasma to understand its intrinsic half-life.[8]2. Optimize the sample preparation method (e.g., protein precipitation) to ensure efficient recovery of the free payload.[2]

Quantitative Data Summary

The choice of linker has a profound impact on ADC stability. The following tables summarize stability data for different linker types across various species.

Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma

Linker SequenceADC ExampleObservation in Mouse PlasmaReference
Val-Cit (VCit)anti-HER2-MMAF>95% payload loss after 14 days[2]
Ser-Val-Cit (SVCit)anti-HER2-MMAF~70% payload loss after 14 days[2]
Glu-Val-Cit (EVCit)anti-HER2-MMAFAlmost no cleavage after 14 days[2][15]
Val-Cit-PABCITC6104RO-MMAFUnstable, susceptible to amide hydrolysis by Ces1c[17]

Table 2: Stability of Val-Cit Linker Across Different Species

LinkerADC ExampleSpeciesObservationReference
Val-Cit DipeptidecAC10-MMAEMouseLinker half-life of ~144 hours (6.0 days)[2]
Val-Cit DipeptidecAC10-MMAECynomolgus MonkeyApparent linker half-life of ~230 hours (9.6 days)[2]

Key Experimental Protocols

Protocol: In Vitro ADC Plasma Stability Assay (LC-MS Method)

This protocol outlines a general procedure for quantifying the release of free payload from an ADC in plasma using LC-MS/MS.

1. Materials:

  • Test ADC stock solution (e.g., 1 mg/mL in PBS).

  • Control (unconjugated) antibody.

  • Pooled plasma (e.g., human, mouse) stored at -80°C.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetonitrile (ACN) with 0.1% formic acid.

  • Internal standard (ISTD) solution (e.g., a stable isotope-labeled version of the payload).[17]

  • 96-well plates, magnetic beads (e.g., Protein A for immuno-capture), and centrifuge.[7][18]

2. Procedure:

  • Thawing: Thaw plasma slowly on ice. Centrifuge at ~2000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

  • Incubation Setup: Spike the test ADC into the plasma to a final concentration of ~50-100 µg/mL. Prepare a similar sample with the unconjugated antibody as a negative control.

  • Time Course Incubation: Incubate the plates at 37°C. At each designated time point (e.g., 0, 1, 4, 24, 48, 144 hours), transfer an aliquot (e.g., 50 µL) of each sample to a new 96-well plate on ice to stop the reaction.

  • Sample Preparation (Protein Precipitation):

    • To each 50 µL plasma aliquot, add 150 µL of cold ACN containing the internal standard. This precipitates the proteins.[2]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Collection: Carefully collect the supernatant, which contains the released small molecule payload, and transfer to a clean plate for analysis.[2]

3. LC-MS/MS Analysis:

  • Chromatography: Inject the supernatant onto a suitable LC column (e.g., C18). Use a gradient of water and ACN (both with 0.1% formic acid) to separate the payload from other components.[18][19]

  • Mass Spectrometry: Analyze the eluent using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically and sensitively quantify the payload and internal standard.

  • Quantification: Generate a standard curve using known concentrations of the payload spiked into control plasma.[18] Calculate the concentration of released payload in the test samples by comparing their peak area ratios (payload/ISTD) to the standard curve.

References

Technical Support Center: Purification of Hydrophobic Peptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of hydrophobic peptide linkers.

Troubleshooting Guide

Issue: Poor Solubility of the Crude Peptide

Q1: My crude hydrophobic peptide won't dissolve in standard aqueous buffers for HPLC injection. What should I do?

A1: This is a common challenge due to the high number of non-polar amino acid residues.[1] The key is to find a suitable solvent that can solubilize the peptide without compromising the purification process.

  • Initial Solvent Selection: Attempt to dissolve a small aliquot of your peptide in organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN).[2][3] For very hydrophobic peptides, stronger solvents like n-propanol, isopropanol (B130326), or hexafluoroisopropanol (HFIP) may be necessary.[4]

  • Stepwise Dissolution Protocol: A highly effective method is to first dissolve the peptide in a minimal amount of the pure organic solvent (e.g., DMSO).[5][6] Once dissolved, slowly add the aqueous mobile phase (e.g., water with 0.1% TFA) dropwise while vortexing to dilute the sample to the desired concentration.[2][6] This prevents localized high concentrations in the aqueous solution which can cause immediate precipitation.[2]

  • Use of Additives: Chaotropic agents like guanidine-HCl can be used to disrupt aggregation and improve solubility, although their compatibility with your downstream application must be considered.[2][4]

  • Injection Solvent Consideration: Crucially, the final concentration of the organic solvent in your sample should be lower than the initial mobile phase conditions of your HPLC gradient. Injecting a sample in a solvent stronger than the mobile phase can lead to poor peak shape and co-elution with the solvent front.[6]

Issue: Poor Chromatographic Performance (Peak Tailing, Broad Peaks)

Q2: I am observing significant peak broadening and tailing during RP-HPLC purification of my hydrophobic peptide linker. How can I improve the peak shape?

A2: Poor peak shape is often a result of strong secondary interactions with the column's stationary phase, sample aggregation on the column, or slow kinetics of desorption.[6][7] Several parameters can be optimized to address this.

  • Increase Column Temperature: Elevating the column temperature to 40-60°C can significantly improve peak shape.[4][6] This enhances peptide solubility, reduces mobile phase viscosity, and improves mass transfer kinetics.[4]

  • Change Organic Solvent: While acetonitrile is standard, using a stronger, more viscous alcohol like n-propanol or isopropanol in the mobile phase can improve the solubility of highly hydrophobic peptides and disrupt on-column aggregation.[4][5]

  • Optimize Ion-Pairing Agent: Ensure an adequate concentration of trifluoroacetic acid (TFA), typically 0.1%, is used in your mobile phases. TFA helps to minimize secondary interactions with free silanol (B1196071) groups on the silica-based stationary phase, thereby reducing peak tailing.[4]

  • Adjust Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) provides more time for the peptide to interact with the stationary phase and can lead to better resolution and sharper peaks.[6]

Issue: Low or No Recovery of the Peptide

Q3: My hydrophobic peptide seems to be irreversibly binding to the column, resulting in very low recovery. What is causing this and how can I fix it?

A3: Irreversible binding or extremely strong retention is a sign that the interaction between your peptide and the stationary phase is too strong.[6] This is a frequent problem when using standard C18 columns for highly hydrophobic molecules.[8]

  • Use a Less Retentive Column: Switch from a C18 column to one with a shorter alkyl chain (C8 or C4) or a different chemistry (e.g., Phenyl).[9] These columns are less hydrophobic and will reduce the strength of the interaction, allowing your peptide to elute.

  • Increase Organic Modifier Strength: If changing the column is not possible, consider using a stronger organic solvent in your mobile phase B, such as n-propanol, or a mixture of acetonitrile and propanol.[4][5]

  • Post-Run Column Wash: After your gradient, perform a high-organic wash (e.g., 95% acetonitrile or isopropanol) for several column volumes to elute any strongly retained peptide. Injecting a blank after your sample run can help diagnose if the peptide is slowly bleeding off the column.[8]

  • Alternative Purification Method: For peptides that are extremely difficult to purify by RP-HPLC due to aggregation or irreversible binding, consider alternative methods like Hydrophobic Interaction Chromatography (HIC) or precipitation.[5][10]

Frequently Asked Questions (FAQs)

Q4: When should I choose a C4 or C8 column over a C18 column for my hydrophobic peptide?

A4: A C18 column is a good starting point for most peptides. However, for very hydrophobic peptides, a C18 stationary phase can be too retentive, leading to very long run times, broad peaks, or irreversible binding.[8] A C4 or C8 column has a shorter alkyl chain, making it less hydrophobic.[9] This weaker interaction is often ideal for purifying hydrophobic peptides, as it allows for elution with a lower concentration of organic solvent, often resulting in better peak shape and improved recovery.[9]

Q5: What is Hydrophobic Interaction Chromatography (HIC), and when is it a good alternative to RP-HPLC?

A5: HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. Unlike RP-HPLC, which uses organic solvents for elution, HIC binds molecules in a high-salt buffer and elutes them by decreasing the salt concentration.[11] HIC is an excellent alternative for peptides that aggregate or have poor recovery in the organic solvents used in RP-HPLC.[5] While column efficiency is typically higher in RP-HPLC for small peptides, HIC can be the only viable option for those that are intractable by reversed-phase methods.[5][12]

Q6: Can I purify my hydrophobic peptide linker without using chromatography?

A6: Yes, for some extremely hydrophobic peptides that are difficult to purify even with optimized HPLC methods, precipitation can be a viable alternative.[10][13] This involves precipitating the peptide from the cleavage mixture using an anti-solvent like cold diethyl ether or water.[13][14] Subsequent washes can remove synthesis scavengers. This method can sometimes provide purity comparable to HPLC with a significantly higher yield, especially when HPLC recovery is less than 1%.[10][13]

Q7: How does temperature affect the purification of hydrophobic peptides?

A7: Increasing the column temperature (e.g., to 40-60°C) is a powerful tool for improving the purification of hydrophobic peptides.[4] Higher temperatures increase the solubility of the peptide in the mobile phase, which helps to prevent on-column aggregation and precipitation.[4] It also lowers the viscosity of the mobile phase, leading to more efficient mass transfer and sharper chromatographic peaks, ultimately improving resolution, purity, and recovery.

Data Presentation

Table 1: Comparison of Purification Strategies for a Highly Hydrophobic Amyloid β-Fragment Peptide

Purification MethodTypical YieldPurity AssessmentReference
Semi-preparative RP-HPLC (C4 Column)<1%HPLC-MS[10][13]
Water Precipitation & Ether Wash18-23%HPLC-MS, AAA[10][13]

This table summarizes findings from a study on notoriously difficult-to-purify, aggregation-prone amyloid β-peptides, highlighting the dramatic increase in yield when switching from HPLC to a precipitation protocol.

Table 2: Influence of HPLC Column Stationary Phase on Peptide Recovery

Peptide TypeStationary PhaseAverage Recovery RateKey ObservationReference
Hydrophobic (LL-37)C1845%Significant loss of hydrophobic peptide on standard C18 material during desalting.[15]
Hydrophilic (TAT)C1839%Hydrophilic peptides also show poor recovery on C18 if not properly retained.[15]

This table illustrates how peptide properties influence recovery during C18 column-based procedures. The significant loss of the hydrophobic peptide highlights the need to optimize stationary phase selection.

Experimental Protocols

Protocol 1: General RP-HPLC Purification for a Hydrophobic Peptide
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly by sonication or vacuum filtration.

  • Sample Preparation:

    • Weigh approximately 2-5 mg of crude hydrophobic peptide into a clean vial.

    • Add a minimal volume of DMSO (e.g., 50-100 µL) and vortex until fully dissolved.

    • Slowly add Mobile Phase A dropwise while vortexing until the desired concentration (e.g., 1-2 mg/mL) is reached. The solution should remain clear. If precipitation occurs, a higher initial percentage of organic solvent may be needed for dilution.

  • HPLC Method:

    • Column: C4 or C8 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (analytical) or scaled appropriately for preparative.

    • Temperature: 50°C.

    • Detection: 214 nm and 280 nm.

    • Gradient:

      • Equilibrate the column with 95% A / 5% B for at least 5 column volumes.

      • Inject the prepared sample.

      • Hold at 5% B for 5 minutes.

      • Apply a shallow linear gradient from 5% B to 75% B over 70 minutes (gradient slope of 1% B/min).

      • Increase to 95% B over 5 minutes and hold for 5 minutes to wash the column.

      • Return to 5% B over 5 minutes and re-equilibrate.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction by analytical HPLC and confirm identity by mass spectrometry.

    • Pool pure fractions and lyophilize.

Protocol 2: Hydrophobic Interaction Chromatography (HIC)
  • Buffer Preparation:

    • Buffer A (Binding Buffer): 2 M Ammonium Sulfate in 100 mM sodium phosphate, pH 7.0.

    • Buffer B (Elution Buffer): 100 mM sodium phosphate, pH 7.0.

    • Filter both buffers through a 0.22 µm filter.

  • Sample Preparation:

    • Dissolve the hydrophobic peptide in Buffer B to a known concentration.

    • Add Buffer A to the dissolved peptide sample to bring the final salt concentration to a level that promotes binding (typically >1.5 M Ammonium Sulfate). This must be determined empirically; start by adding Buffer A to a final concentration of 1.8 M and observe for precipitation.

  • HIC Method:

    • Column: HIC column (e.g., Phenyl, Butyl, or Octyl phase).

    • Flow Rate: 1.0 mL/min.

    • Detection: 214 nm and 280 nm.

    • Gradient:

      • Equilibrate the column with 100% Buffer A for 10 column volumes.

      • Load the prepared sample onto the column.

      • Wash with 100% Buffer A for 5-10 column volumes to elute non-bound components.

      • Apply a linear gradient from 100% Buffer A to 100% Buffer B over 30-60 minutes to elute bound peptides.

      • Wash the column with 100% Buffer B.

      • Regenerate the column with a final wash of salt-free buffer or as per the manufacturer's instructions.[1]

  • Fraction Analysis:

    • Collect fractions and analyze by RP-HPLC and mass spectrometry.

    • Desalt the pooled, pure fractions using a C18 Sep-Pak cartridge or dialysis before lyophilization.

Protocol 3: Purification by Precipitation

This protocol is adapted from a method developed for highly aggregation-prone Aβ peptides and is suitable for cases where HPLC fails.[13]

  • Peptide Cleavage:

    • Following solid-phase synthesis, cleave the peptide from the resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).

  • Initial Precipitation (Ether):

    • Filter the resin and reduce the volume of the TFA cleavage mixture to approximately 1-2 mL under a gentle stream of nitrogen.

    • Add the concentrated cleavage mixture dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the suspension (e.g., 3000 x g for 10 minutes) to pellet the peptide. Decant the ether.

  • Alternative Precipitation (Water):

    • For peptides that do not precipitate well in ether, add the concentrated cleavage mixture to 25 mL of ice-cold milli-Q water to induce precipitation.[13][14]

    • Collect the precipitate by filtration or centrifugation.

  • Washing and Recovery:

    • Reconstitute the peptide pellet in a solvent like 60% acetonitrile in water and lyophilize.

    • Wash the lyophilized powder with diethyl ether to remove remaining organic scavengers.

    • Centrifuge to pellet the peptide and carefully decant the ether.

    • Dry the final peptide product under vacuum.

  • Purity Assessment:

    • Assess the purity of the final product using analytical RP-HPLC and mass spectrometry.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_sol Solubility Solutions cluster_hplc HPLC Optimization cluster_rec Recovery Solutions start Start: Crude Hydrophobic Peptide prob_sol Problem: Poor Solubility start->prob_sol prob_hplc Problem: Poor HPLC (Broad/Tailing Peaks) prob_sol->prob_hplc No sol_solvent Use Organic Solvents (DMSO, DMF, n-Propanol) prob_sol->sol_solvent Yes prob_rec Problem: Low/No Recovery prob_hplc->prob_rec No hplc_temp Increase Temp (40-60°C) prob_hplc->hplc_temp Yes rec_column Use Less Retentive Column (C4, C8, Phenyl) prob_rec->rec_column Yes end_node Purified Peptide prob_rec->end_node No sol_stepwise Stepwise Dissolution: 1. Organic 2. Aqueous sol_solvent->sol_stepwise sol_chaotrope Add Chaotropic Agent (Guanidine-HCl) sol_stepwise->sol_chaotrope sol_chaotrope->prob_hplc hplc_solvent Change Organic Modifier (e.g., n-Propanol) hplc_temp->hplc_solvent hplc_gradient Use Shallower Gradient hplc_solvent->hplc_gradient hplc_gradient->prob_rec rec_wash High Organic Wash Post-Run rec_column->rec_wash rec_alt Alternative Method: HIC or Precipitation rec_alt->end_node rec_wash->rec_alt Purification_Method_Selection start Crude Hydrophobic Peptide decision1 Soluble in standard HPLC solvents? start->decision1 method_rphplc Use RP-HPLC (Start with C8/C4 Column) decision1->method_rphplc Yes optimize_rphplc Optimize RP-HPLC: - Temp, Gradient, Solvent decision1->optimize_rphplc No decision2 Good recovery and peak shape with RP-HPLC? method_rphplc->decision2 method_hic Try Hydrophobic Interaction Chromatography (HIC) decision2->method_hic No end_node Pure Peptide decision2->end_node Yes optimize_rphplc->decision1 method_precip Try Precipitation Protocol optimize_rphplc->method_precip Still fails method_hic->end_node method_precip->end_node RP_HPLC_Workflow cluster_prep Preparation cluster_hplc Chromatography cluster_analysis Analysis & Recovery prep_mobile 1. Prepare Mobile Phases (A: Aq. + 0.1% TFA) (B: ACN + 0.1% TFA) prep_sample 2. Dissolve Sample (DMSO -> Dilute w/ A) prep_mobile->prep_sample hplc_equil 3. Equilibrate Column (C4/C8, 50°C) prep_sample->hplc_equil hplc_inject 4. Inject Sample hplc_equil->hplc_inject hplc_gradient 5. Run Gradient (Shallow Slope) hplc_inject->hplc_gradient hplc_collect 6. Collect Fractions hplc_gradient->hplc_collect an_purity 7. Analyze Purity (Analytical HPLC) hplc_collect->an_purity an_ms 8. Confirm Identity (MS) an_purity->an_ms an_pool 9. Pool Pure Fractions an_ms->an_pool an_lyo 10. Lyophilize an_pool->an_lyo end_node Pure Lyophilized Peptide an_lyo->end_node

References

Technical Support Center: Enhancing Fmoc-Protected Peptide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the solubility of Fmoc-protected peptides during and after solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Addressing Poor Solubility and Aggregation

Problem 1: Resin shrinking, slow or incomplete coupling/deprotection reactions during SPPS.

This is a common indication of on-resin peptide aggregation, where the growing peptide chains self-associate, hindering reagent accessibility.[1][2][3]

Potential Cause Recommended Solution Experimental Protocol
Peptide Sequence Incorporate structure-disrupting elements: Introduce pseudoproline dipeptides, or 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids approximately every six residues to disrupt the formation of secondary structures like β-sheets.[1][4][5]See Protocol 1: Incorporation of Pseudoproline Dipeptides or Protocol 2: Incorporation of Dmb/Hmb-Protected Amino Acids.
Reaction Conditions Optimize the solvent system: Switch from Dichloromethane (DCM) to more polar solvents like N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF).[6] For particularly difficult sequences, consider using a "Magic Mixture" or adding chaotropic salts.[1][5]See Protocol 3: Use of Chaotropic Salts and Special Solvent Systems.
Elevate the reaction temperature: Increasing the temperature can help to disrupt hydrogen bonds and improve reaction kinetics.[1]N/A
Utilize microwave energy: Microwave-assisted SPPS can improve coupling efficiency for difficult sequences.[1]N/A
Resin Properties Select an appropriate resin: Use resins with good swelling properties, such as PEG-based resins (NovaPEG, TentaGel).[1][5] Opt for a lower substitution resin to reduce the density of peptide chains and minimize aggregation.[1]N/A

Problem 2: The purified, lyophilized Fmoc-protected peptide fragment is insoluble in standard organic solvents for subsequent fragment condensation.

Potential Cause Recommended Solution Experimental Protocol
High Hydrophobicity Use strong organic solvents: Attempt to dissolve the peptide in a small amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) first, then dilute with other solvents as needed.[7][8]See Protocol 4: Solubilization of Purified Hydrophobic Peptides.
Employ backbone protection: Peptides synthesized with backbone-protected amino acids (e.g., Hmb, Dmb) often exhibit significantly improved solubility in organic solvents.[2][4]See Protocol 2: Incorporation of Dmb/Hmb-Protected Amino Acids.
Aggregation Use denaturing agents: For non-biological applications, denaturing agents like urea (B33335) or guanidinium (B1211019) hydrochloride can be used to disrupt aggregation.[8]N/A
Sonication: Use a sonication bath to help break up aggregates and facilitate dissolution.[7][9]See Protocol 4: Solubilization of Purified Hydrophobic Peptides.

Frequently Asked Questions (FAQs)

Q1: What causes poor solubility and aggregation of Fmoc-protected peptides? A1: During SPPS, as the peptide chain elongates, it can adopt secondary structures, primarily β-sheets, which lead to intermolecular hydrogen bonding.[1][3][10] This self-association, or aggregation, causes the peptide-resin matrix to collapse, making the N-terminus inaccessible for subsequent deprotection and coupling steps.[2] Hydrophobic sequences are particularly prone to aggregation.[1][11]

Q2: How do pseudoproline dipeptides improve solubility? A2: Pseudoproline dipeptides, derived from serine or threonine, introduce a "kink" into the peptide backbone.[12][13] This conformational disruption breaks the regular hydrogen bonding patterns responsible for β-sheet formation, thereby preventing aggregation and enhancing the solvation of the peptide chain.[10][14][15] This results in improved coupling efficiency, yield, and purity.[13]

Q3: What are Dmb and Hmb protecting groups, and how do they work? A3: The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are temporary backbone N-protecting groups.[4][16] By creating a tertiary amide bond, they prevent interchain hydrogen bonding, which is the primary cause of aggregation.[16] This increases the solubility of the growing peptide chain in organic solvents.[4][17] These groups are stable during synthesis and are removed during the final TFA cleavage.[16]

Q4: When should I consider using solubility-enhancing strategies? A4: It is often better to proactively incorporate these strategies for sequences known to be difficult, such as those with a high content of hydrophobic residues (Ala, Val, Ile) or those that can form intra-chain hydrogen bonds (Gln, Ser, Thr).[3][18] As a general guideline, consider introducing a structure-breaking element like a pseudoproline or a Dmb/Hmb-protected amino acid every six to seven residues.[4][16]

Q5: Can I predict if my peptide sequence will be difficult to synthesize? A5: While it is difficult to predict with certainty, there are computational tools available that can help predict the solubility and aggregation potential of a peptide sequence.[19][20] Sequences rich in hydrophobic amino acids are generally more prone to aggregation.[1][11]

Quantitative Data Summary

The following tables summarize the effects of various solubility-enhancing strategies on peptide synthesis.

Table 1: Impact of Backbone Protection on Peptide Synthesis

Strategy Effect on Solubility Impact on Synthesis Key Considerations
Pseudoproline Dipeptides Improved solubility of peptide fragments in common SPPS solvents (DMF, NMP) and for downstream applications.[12][14]Enhanced coupling efficiency, improved purity and yield, and reduced aggregation.[12][13]Steric hindrance can lead to low coupling yields when attaching an amino acid to the pseudoproline N-terminus; therefore, preformed dipeptides are used.[12][14]
Dmb/Hmb Backbone Protection Increased solubility of protected peptide fragments in DMF and DCM.[4][21]Ameliorates synthetic inefficiency by suppressing aggregation and can prevent aspartimide formation.[1][4]Coupling onto the Dmb/Hmb-protected N-terminus can be difficult and may require stronger coupling reagents or microwave heating.[4][5]

Table 2: Comparison of Solvents for Fmoc-SPPS

Solvent Properties and Performance Limitations
N,N-Dimethylformamide (DMF) Most commonly used solvent; effectively dissolves reagents and swells resins.[6][22]Can decompose to form dimethylamine, which can prematurely remove the Fmoc group.[6] May cause N-formylation during microwave synthesis.[6]
N-Methylpyrrolidone (NMP) More polar than DMF, efficiently solvates the resin and can improve coupling yields.[6]More expensive than DMF. Fmoc-amino acids may show greater decomposition over extended time compared to in DMF.[6]
Dimethyl Sulfoxide (DMSO) Can be added to other solvents (e.g., 25% in DMF) to disrupt aggregation.[1][23]High viscosity and boiling point can make it difficult to remove.
"Greener" Solvents (e.g., γ-valerolactone) Can be a suitable replacement for DMF for Fmoc removal steps.[24]May not be as effective as traditional solvents for dissolving all Fmoc-amino acids at high concentrations.[22]

Experimental Protocols

Protocol 1: Incorporation of Pseudoproline Dipeptides

This protocol describes the manual coupling of a pseudoproline dipeptide using phosphonium/aminium activation.

  • Resin Preparation: Swell the resin in DMF. Perform the Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide. Wash the resin thoroughly with DMF.

  • Coupling Reagent Preparation: In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (5 equivalents relative to resin loading) and a coupling reagent such as HATU (5 equivalents) in a minimal volume of DMF or NMP.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the dipeptide/coupling reagent solution and mix thoroughly.

  • Coupling: Immediately add the activated solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Check for completion of the coupling reaction using a qualitative test such as the Kaiser or TNBS test.[2] If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.[2]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

  • Cleavage: The native serine or threonine residue is regenerated during the final TFA-mediated cleavage from the resin.[2]

Protocol 2: Incorporation of Dmb/Hmb-Protected Amino Acids

This protocol outlines the coupling of an Fmoc-(Dmb)Gly-OH monomer.

  • Resin Preparation: Swell the resin in DMF and perform Fmoc deprotection of the N-terminal amino acid. Wash the resin thoroughly.

  • Coupling: Couple the Fmoc-(Dmb)Gly-OH using standard methods, such as PyBOP/DIPEA activation.[5]

  • Deprotection: After coupling, remove the Fmoc group with 20% piperidine (B6355638) in DMF.

  • Subsequent Coupling: The resulting secondary amine of the Dmb-protected glycine (B1666218) can now be acylated. This coupling step may be difficult and require a more potent coupling reagent like PyBrOP® or HATU, or the use of pre-formed amino acid fluorides.[5][18]

  • Cleavage: The Dmb protecting group is removed during the final TFA cleavage.[18]

Protocol 3: Use of Chaotropic Salts to Disrupt Aggregation

This protocol is for an on-resin wash with a chaotropic salt solution before a difficult coupling.

  • Resin Preparation: After Fmoc deprotection, wash the peptide-resin with DMF.

  • Chaotropic Salt Wash: Prepare a solution of 0.8 M NaClO₄ or LiCl in DMF.[5][18]

  • Treatment: Wash the resin with the chaotropic salt solution for 2-5 minutes.[18]

  • Washing: Thoroughly wash the resin with DMF to completely remove the chaotropic salt.

  • Coupling: Proceed immediately with the standard coupling protocol.

Protocol 4: Solubilization of Purified Hydrophobic Peptides

This protocol provides a general procedure for dissolving lyophilized, hydrophobic Fmoc-protected peptides.

  • Initial Solvent Addition: Add a small amount of 100% DMSO, DMF, or acetonitrile (B52724) to the lyophilized peptide.[7]

  • Dissolution: Vortex the mixture. If the peptide does not dissolve, briefly sonicate the sample in a water bath (e.g., 3 cycles of 10 seconds).[7][9] Avoid excessive heating.[7]

  • Dilution: Once the peptide is fully dissolved in the initial organic solvent, slowly add the desired aqueous buffer or secondary solvent dropwise while gently agitating the solution. This prevents localized high concentrations that can cause the peptide to precipitate.

  • Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved particulates.[9]

Visualizations

Troubleshooting_Workflow cluster_synthesis During SPPS start_synthesis Signs of Aggregation? (Resin Shrinking, Slow Reactions) strategy Implement Solubility-Enhancing Strategy start_synthesis->strategy Yes continue_synthesis Continue Synthesis start_synthesis->continue_synthesis No chem_mod Chemical Modification strategy->chem_mod conditions Modify Reaction Conditions strategy->conditions resin Change Resin strategy->resin pseudoproline Use Pseudoproline Dipeptides chem_mod->pseudoproline dmb_hmb Use Dmb/Hmb Protection chem_mod->dmb_hmb solvent Change Solvent (NMP, DMSO) conditions->solvent additives Use Chaotropic Salts or 'Magic Mixture' conditions->additives temp Increase Temperature conditions->temp peg_resin Use PEG-based Resin resin->peg_resin low_load Use Low-Loading Resin resin->low_load pseudoproline->continue_synthesis dmb_hmb->continue_synthesis solvent->continue_synthesis additives->continue_synthesis temp->continue_synthesis peg_resin->continue_synthesis low_load->continue_synthesis

Figure 1. Decision workflow for troubleshooting on-resin peptide aggregation.

Backbone_Protection_Mechanism cluster_problem Problem: Peptide Aggregation cluster_solution Solution: Backbone Modification peptide_chain1 Peptide Chain A h_bond Inter-chain H-Bonding peptide_chain1->h_bond peptide_chain2 Peptide Chain B peptide_chain2->h_bond beta_sheet β-Sheet Formation h_bond->beta_sheet disruption Steric Hindrance Disrupts H-Bonding mod_peptide1 Modified Peptide Chain A mod_peptide1->disruption mod_peptide2 Modified Peptide Chain B soluble_peptide Soluble Peptides disruption->soluble_peptide pseudoproline Pseudoproline ('Kink') pseudoproline->mod_peptide1 dmb_hmb Dmb/Hmb Group dmb_hmb->mod_peptide1

Figure 2. Mechanism of backbone modifications in preventing peptide aggregation.

References

Technical Support Center: Minimizing Racemization During Amino Acid Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing racemization during amino acid activation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure enantiomer of an amino acid is converted into an equimolar mixture of both its D- and L-enantiomers.[1] In peptide synthesis, this is a critical side reaction because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the chirality of its constituent amino acids. The presence of even minor amounts of the incorrect diastereomer can be challenging to remove and may significantly alter or eliminate the therapeutic efficacy of a synthetic peptide.[1]

Q2: What are the primary mechanisms of racemization during amino acid activation?

A2: There are two main pathways for racemization during the activation of amino acids for peptide coupling:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism.[2] The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center (α-carbon) of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[2]

  • Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of D and L enantiomers.

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are particularly prone to this side reaction. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[2][3] Serine (Ser) can also be problematic.[1][4] Amino acids with electron-withdrawing groups in their side chains are generally more susceptible to epimerization.[5]

Troubleshooting Guides

Issue: High Levels of D-Isomers Detected in the Final Peptide

This is a common issue that can often be traced back to the coupling conditions. Follow this step-by-step guide to troubleshoot and mitigate racemization.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are critical.

  • Carbodiimides (e.g., DCC, DIC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization.[6][7] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[2][6]

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally considered "low-racemization" as they form active esters in situ.[2] However, the choice of additive used in their formulation (e.g., HOBt vs. HOAt) significantly impacts their effectiveness in suppressing racemization.[2]

Recommendation: If you are using a carbodiimide (B86325) without an additive, introduce one into your protocol. If you are already using an additive like HOBt and still observing high racemization, consider switching to more effective additives such as HOAt, 6-Cl-HOBt, or Oxyma.[3][4] For particularly challenging couplings, COMU is a highly efficient aminium salt that has shown a very low tendency for racemization.[2]

Step 2: Scrutinize the Base Used

The presence and nature of the base used can significantly influence the rate of racemization.[4]

  • Impact of Base: Bases facilitate the abstraction of the α-proton, which is the key step in racemization.[2] The strength and steric hindrance of the base are important factors. Stronger and less sterically hindered bases can increase the rate of racemization.[2][4]

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[7] However, for amino acids prone to racemization, weaker or more sterically hindered bases are preferable.

Recommendation: If high levels of racemization are observed, consider switching to a weaker or more sterically hindered base. For instance, 2,4,6-collidine (TMP) is a good alternative to DIPEA or NMM, especially for sensitive amino acids like Cysteine.[7][8][9]

Step 3: Optimize Reaction Conditions
  • Temperature: Elevated temperatures can increase the rate of racemization.[10] While microwave-assisted peptide synthesis can accelerate coupling reactions, the higher temperatures employed can also lead to increased racemization, particularly for sensitive amino acids like His and Cys.[1][8][11]

    • Recommendation: Perform coupling reactions at a lower temperature (e.g., 0 °C or room temperature) if kinetics allow.[10] For microwave synthesis, lowering the coupling temperature for sensitive residues can limit racemization.[8]

  • Solvent: The polarity of the solvent can influence the rate of racemization.[12] Polar aprotic solvents like DMF and NMP are common in solid-phase peptide synthesis (SPPS), but less polar solvents may be more favorable for minimizing racemization in some cases.[1][12]

    • Recommendation: While solvent choice is often dictated by resin swelling and reagent solubility, consider evaluating alternative solvents for particularly problematic couplings.

  • Activation Time: Prolonged activation times, where the carboxylic acid is activated for an extended period before the amine is introduced, increase the opportunity for racemization.[10]

    • Recommendation: Keep pre-activation times to a minimum.[10] In-situ activation, where the coupling reagent is added to the mixture of the amino acid and the amine, is often preferred.[10]

Step 4: Special Considerations for Sensitive Amino Acids
  • Histidine (His): Protecting the imidazole (B134444) nitrogen in the side-chain with groups like the methoxybenzyl group can significantly reduce racemization.[3]

  • Cysteine (Cys): The use of a hindered base like 2,4,6-collidine is beneficial.[8] For segment coupling, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[2][3]

  • Aspartic Acid (Asp): Aspartimide formation is a common side reaction that can lead to racemization. Adding HOBt to the piperidine (B6355638) deprotection solution can reduce aspartimide formation in Fmoc-based synthesis.[3] Using a hindered side-chain protecting group for Asp can also be effective.

Data Presentation

Table 1: Comparison of Coupling Additives on Racemization

The following table summarizes the percentage of D-isomer formation for different additives during the coupling of a model peptide.

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%[2]
HOAtDIC5.9%[2]
OxymaPureDIC7.7%[2]
Oxyma-BDIC5.1%[2]
Data sourced from publicly available information for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[2]

Table 2: Effect of Base on Cysteine Racemization

Base% Racemization
N-methylmorpholine (NMM)~50%[9]
2,4,6-collidineSuppressed[9]
Data from the synthesis of protoxin II.[9]

Experimental Protocols

Protocol 1: Standard HBTU/HOBt Coupling

This protocol is a standard method for peptide coupling with reduced risk of racemization compared to carbodiimide-only methods.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.[1]

  • Coupling: Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.[1] Add the activated amino acid solution to the resin.[1]

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.[1]

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).[1]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.[1]

Protocol 2: Low-Racemization Protocol for Cysteine Coupling

This protocol is specifically designed for coupling cysteine, an amino acid prone to racemization.

  • Resin Preparation: Follow steps 1 from Protocol 1.

  • Coupling: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.[1] Add the solution to the resin and agitate for 1 minute.[1]

  • Activation: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.[1]

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.[1]

  • Washing and Monitoring: Follow steps 5-6 from Protocol 1.[1]

Visualizations

Racemization_Mechanism cluster_activation Amino Acid Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Coupling Activated_AA Activated Amino Acid (e.g., O-acylisourea) Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Peptide_Bond Peptide Bond Formation (Desired L-Peptide) Activated_AA->Peptide_Bond Direct reaction with N-terminus Enolate Enolate Intermediate Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ Racemized_Peptide Racemized Peptide (D-Peptide) Enolate->Racemized_Peptide Reaction with N-terminus Protected_AA N-Protected L-Amino Acid Protected_AA->Activated_AA Coupling Reagent

Caption: Primary mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start High Racemization Detected Step1 Evaluate Coupling Reagent & Additives Start->Step1 Step2 Scrutinize Base Step1->Step2 Step3 Optimize Reaction Conditions (Temp, Solvent, Time) Step2->Step3 Step4 Consider Amino Acid Specific Strategies (e.g., His, Cys) Step3->Step4 End Racemization Minimized Step4->End

Caption: Troubleshooting workflow for minimizing racemization.

References

dealing with incomplete coupling in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on dealing with incomplete coupling.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete coupling in SPPS?

Incomplete coupling is a frequent challenge in SPPS and can arise from several factors:

  • Steric Hindrance: Bulky amino acid residues, both in the incoming amino acid and at the N-terminus of the growing peptide chain, can physically obstruct the approach of the activated amino acid, slowing down or preventing the reaction. Beta-branched amino acids like Valine, Isoleucine, and Threonine are particularly known to cause difficult couplings.[1][2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate on the resin.[3][4] This aggregation can block reactive sites, making the N-terminus inaccessible to incoming activated amino acids.[1][3][4] This is a sequence-dependent phenomenon often seen with hydrophobic residues.[4]

  • Difficult Sequences: Certain peptide sequences are inherently more challenging to synthesize due to their propensity for aggregation or the presence of sterically hindered amino acids.[1][5][6] The efficiency of coupling can decrease as the peptide chain gets longer.[7]

  • Suboptimal Reagents or Conditions: The choice of coupling reagent, solvent, and reaction time can significantly impact coupling efficiency.[8][9] Inadequate activation of the incoming amino acid or instability of the activated species can lead to incomplete reactions.[10]

  • Resin Properties: The type of resin and its swelling properties can influence reaction kinetics. Poor swelling can limit the accessibility of reagents to the growing peptide chain.[11]

Q2: How can I detect incomplete coupling during my synthesis?

Monitoring the completion of the coupling reaction at each step is crucial for a successful synthesis. The most common methods for detecting free primary amines (indicating incomplete coupling) are colorimetric tests:

  • The Kaiser Test (Ninhydrin Test): This is a highly sensitive test for primary amines.[12][13] Ninhydrin (B49086) reacts with free primary amines on the peptide-resin to produce a characteristic deep blue color (Ruhemann's Purple).[14][15] A negative result (colorless or yellow) indicates a complete reaction. It's important to note that the Kaiser test is not reliable for N-terminal proline or other secondary amines, which may give a false negative or a reddish-brown color.[12][16]

  • The 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: The TNBS test is another sensitive method for detecting primary amines.[16][17] It reacts with free amines to produce a colored product.[18] The TNBS test is considered by some to be easier to perform and of nearly equivalent sensitivity to the Kaiser test.[16]

Q3: What should I do if I detect an incomplete coupling reaction?

If a positive Kaiser or TNBS test indicates an incomplete coupling, you have a few options:

  • Recouple: The most straightforward approach is to repeat the coupling step with fresh reagents. This can be a "double coupling" where the same amino acid is coupled a second time immediately after the first.[10] For difficult couplings, extending the reaction time or using more equivalents of the amino acid and coupling reagents may be beneficial.[19]

  • Use a More Potent Coupling Reagent: If standard coupling reagents are not effective, switching to a more powerful activating agent can improve yields. Reagents like HATU, HCTU, and COMU are known for their high efficiency in difficult couplings.[9]

  • Capping: If recoupling is unsuccessful or not desired, the unreacted N-terminal amines can be permanently blocked through a process called "capping".[19] This is typically done using acetic anhydride (B1165640) and a base like pyridine (B92270) or DIPEA.[20] Capping prevents the formation of deletion sequences (peptides missing one or more amino acids), which can be difficult to separate from the target peptide during purification.[21]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving incomplete coupling issues.

Problem: Positive Kaiser/TNBS test after a coupling step.
Step 1: Initial Assessment and Immediate Actions
  • Visual Inspection: Observe the color intensity of the test. A very dark blue in the Kaiser test suggests a significant amount of unreacted amines, while a faint blue might indicate a nearly complete reaction.[12]

  • Immediate Action: Recouple. Perform a second coupling (double coupling) with the same amino acid. It is often recommended for sequences containing β-branched or aromatic residues.[10]

Step 2: If Recoupling Fails
  • Consider the Sequence: Are you at a known "difficult" point in the sequence (e.g., adding a bulky amino acid, or is the peptide chain long and hydrophobic)?

  • Change Coupling Strategy:

    • Increase Reaction Time: Extend the coupling time to several hours or even overnight.[22]

    • Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagents.[10]

    • Switch Coupling Reagent: Upgrade to a more efficient coupling reagent. See the table below for a comparison.

Step 3: Capping as a Final Resort
  • When to Cap: If subsequent recoupling attempts fail, or if you want to prevent the accumulation of deletion sequences, capping is the recommended strategy.[21][23]

  • Procedure: Treat the resin with a capping mixture, typically acetic anhydride and a non-nucleophilic base in DMF.[20]

  • Verification: After capping, perform another Kaiser test to ensure all free amines have been acetylated (the test should be negative).

Workflow for Troubleshooting Incomplete Coupling

G cluster_0 start Positive Kaiser/TNBS Test recouple Perform Double Coupling start->recouple retest Perform Kaiser/TNBS Test Again recouple->retest successful Coupling Successful Proceed to Next Cycle retest->successful Negative failed Coupling Still Incomplete retest->failed Positive end Troubleshooting Complete successful->end cap Cap Unreacted Amines failed->cap verify_cap Verify Capping with Kaiser/TNBS Test cap->verify_cap capped Capping Successful Proceed to Next Cycle verify_cap->capped Negative capped->end

Caption: Troubleshooting workflow for incomplete coupling.

Data Presentation

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for overcoming difficult couplings. The table below summarizes the characteristics of several commonly used reagents.

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
DIC/Oxyma CarbodiimideHighLow cost, low racemization risk, stable.[8]
HBTU/TBTU Aminium/UroniumHighWidely used, effective for most couplings, byproducts are soluble.[9]Can be allergenic, less effective for sterically hindered residues compared to HATU.[13]
HATU Aminium/UroniumVery HighHighly efficient, especially for difficult and sterically hindered couplings, low racemization.[9]More expensive than HBTU.
HCTU Aminium/UroniumVery HighGood coupling efficiency and racemization suppression.[19]
COMU Aminium/UroniumVery HighSimilar efficiency to HATU, safer (non-explosive byproducts), good solubility.[9]
PyBOP PhosphoniumHighEffective for most couplings.[9]Can be less effective for N-methyl amino acids.[9]

Experimental Protocols

Kaiser (Ninhydrin) Test Protocol

This protocol is for the qualitative detection of primary amines on the resin.

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[12]

  • Reagent B: 40 g of phenol (B47542) in 20 mL of n-butanol.[12]

  • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[12]

Procedure:

  • Place a small sample of resin beads (10-15 beads) in a small glass test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[12]

  • Heat the test tube at 100-110°C for 5 minutes.[12]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue: Incomplete coupling.

  • Faint Blue/Colorless Beads with Blue Solution: Nearly complete, consider extending coupling or capping.[12]

  • Colorless/Yellow: Complete coupling.

TNBS Test Protocol

This protocol is for the qualitative detection of primary amines.

Reagents:

  • TNBS Solution: 0.01% (w/v) 2,4,6-trinitrobenzene sulfonic acid in 0.1 M sodium bicarbonate buffer (pH 8.5).[24]

  • Washing Solvents: DMF, Methanol (B129727).

Procedure:

  • Take a small sample of resin beads in a test tube.

  • Wash the beads with DMF and then methanol.

  • Add the TNBS solution to the beads.

  • Allow the reaction to proceed at room temperature for 5-10 minutes.

  • Wash the beads with methanol to remove excess reagent.

  • Observe the color of the beads.

Interpretation of Results:

  • Orange/Red Beads: Positive result, indicating free primary amines.[16]

  • Colorless/Yellow Beads: Negative result, indicating complete coupling.[16]

Capping Protocol

This protocol is for acetylating unreacted primary amines.

Reagents:

  • Capping Solution: A mixture of acetic anhydride and a non-nucleophilic base (like pyridine or DIPEA) in DMF. A common ratio is 1:1:3 of acetic anhydride:pyridine:DMF.[19] A 50-fold excess of acetic anhydride and pyridine based on resin substitution can also be used.[20]

Procedure:

  • After a failed coupling and washing of the resin with DMF, add the capping solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.[20]

  • Wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the absence of free primary amines. The test should be negative. If not, repeat the capping procedure.[20]

Logical Relationship of Remediation Strategies

G cluster_1 problem Incomplete Coupling Detected strategy1 Recoupling problem->strategy1 First Action strategy2 Change Coupling Reagent problem->strategy2 If Recoupling Fails strategy3 Capping problem->strategy3 Final Option outcome1 Successful Coupling strategy1->outcome1 strategy2->outcome1 outcome2 Prevents Deletion Sequences strategy3->outcome2

Caption: Strategies for addressing incomplete coupling.

References

impact of scavengers on Trt group removal and side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the removal of the Trityl (Trt) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Trityl (Trt) group deprotection?

The Trityl group is an acid-labile protecting group. Its removal is typically achieved under acidic conditions, using either Brønsted or Lewis acids. The deprotection mechanism proceeds through the formation of a stable but reactive triphenylmethyl carbocation, also known as the trityl cation (Trt⁺).[1][2][3] This cation is stabilized by the extensive delocalization of the positive charge across its three phenyl rings.[3]

Q2: Why are scavengers necessary during Trt deprotection?

The liberated trityl cation is a potent electrophile. If not neutralized, it can re-react with nucleophilic functional groups on the deprotected molecule or other sensitive residues within the substrate, such as tryptophan, tyrosine, methionine, and cysteine.[2][4] This can lead to the formation of undesired side products and re-attachment of the Trt group. Scavengers are added to the cleavage cocktail to "trap" or "quench" these reactive trityl cations, thereby preventing side reactions.[2][4]

Q3: What are the most common scavengers used for Trt deprotection?

Commonly used scavengers for trapping the trityl cation include trialkylsilanes such as triisopropylsilane (B1312306) (TIS or TIPS) and triethylsilane (TES).[2][5] Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) are also employed, particularly when dealing with peptides containing cysteine residues. Water and phenol (B47542) can also act as scavengers.[4]

Q4: What are the potential side reactions during Trt group removal?

The primary side reactions involve the alkylation of electron-rich amino acid side chains by the trityl cation. Tryptophan is particularly susceptible to this modification.[6] Other potential side reactions include the re-attachment of the Trt group to the deprotected functional group and acid-catalyzed oxidation of sensitive residues like methionine. Incomplete deprotection, leaving the Trt group attached, is also a common issue.[4]

Q5: How can I monitor the progress of the deprotection reaction?

The progress of the deprotection reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] When working with Trt-protected compounds on a solid support, the formation of a deep yellow or orange color in the reaction mixture can indicate the presence of the trityl cation.[7][8]

Troubleshooting Guides

Issue 1: Incomplete Trityl Group Removal

Symptoms:

  • Analytical data (HPLC, Mass Spectrometry) shows the presence of the starting material (Trt-protected compound) after the cleavage reaction.[4]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Acid Strength or Concentration The lability of the Trt group is highly dependent on the acid used. If a weak acid like acetic acid is ineffective, switch to a stronger acid such as trifluoroacetic acid (TFA).[3] Increasing the acid concentration can also enhance the reaction rate.[3]
Insufficient Reaction Time or Low Temperature Extend the reaction time and monitor the progress.[3] A moderate increase in temperature can also facilitate cleavage, but should be done cautiously to avoid side reactions.[3] For notoriously slow deprotections, such as N-terminal Trt-protected asparagine, extending the cleavage time to 4 hours may be necessary.
Steric Hindrance or Peptide Aggregation The secondary structure of a peptide on a solid support can physically block access of the cleavage reagents.[4] To address this, consider incorporating "kink"-inducing residues like pseudoproline dipeptides to disrupt secondary structures.[4] Using aggregation-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) during synthesis or performing the synthesis at elevated temperatures can also help.[4]
Ineffective Scavenging The equilibrium of the deprotection reaction can be shifted towards the deprotected product by effectively trapping the trityl cation. Ensure an adequate concentration of an effective scavenger like triisopropylsilane (TIS) is used.[3][4]
Issue 2: Formation of Unidentified Side Products

Symptoms:

  • HPLC or Mass Spectrometry data reveals the presence of unexpected peaks, often with a mass addition corresponding to the trityl group (+243 Da) or its fragments.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Alkylation by Trityl Cation This is the most common cause of side products. Increase the concentration and/or efficiency of the scavenger in the cleavage cocktail. Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation.[4][6] For peptides with multiple sensitive residues, a more complex scavenger mixture, such as "Reagent K" (TFA/water/phenol/thioanisole (B89551)/EDT), may be necessary.[7]
Acid-Catalyzed Oxidation Residues like methionine can be oxidized during prolonged acid treatment. Minimize this by carrying out the cleavage reaction under a nitrogen atmosphere and using peroxide-free ether for precipitation. Including scavengers like ethyl methyl sulfide (B99878) (EMS) or thioanisole in the cleavage cocktail can also suppress methionine oxidation.
Modification of Tryptophan Tryptophan is highly susceptible to modification. Using Fmoc-Trp(Boc)-OH during peptide synthesis can prevent side reactions at the indole (B1671886) nitrogen. During cleavage, the use of scavengers like TIS is crucial to prevent alkylation. Prolonged exposure of tryptophan-containing peptides to EDT in TFA can lead to dithioketal formation.

Quantitative Data on Scavenger Cocktails

The selection of an appropriate cleavage cocktail is critical for successful Trt group removal and minimizing side reactions. The following table summarizes common cleavage cocktails and their applications.

Cleavage Cocktail Composition Recommended Use Reference
Standard TFA/TIS/Water 95% TFA, 2.5% TIS, 2.5% WaterGeneral purpose for most peptide sequences, especially when appropriate protected amino acids are used.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISAn "odorless" and highly effective option for peptides containing Trt-protected residues.[4]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTRecommended for peptides with multiple sensitive residues such as Cys, Met, Trp, and Tyr.[4][7]
Mild Cleavage 1-2% TFA in Dichloromethane (DCM)Used for cleaving peptides from highly acid-labile resins (e.g., 2-chlorotrityl) while keeping side-chain protecting groups, including Trt, intact.[4]

Experimental Protocols

Protocol 1: General Procedure for Trt Deprotection in Solution Phase

This protocol outlines a general method for the acid-catalyzed deprotection of a Trt-protected compound in solution.

Materials:

  • Trt-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Preparation: Dissolve the Trt-protected compound in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere.[3]

  • Scavenger Addition: Add triisopropylsilane (TIS) (1.5 to 3 equivalents) to the solution and stir.[3]

  • Acid Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (e.g., 10 equivalents, but the amount may need optimization) to the stirred solution.[3]

  • Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 15-30 minutes) until the starting material is consumed.[3]

  • Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a stirred, cold saturated solution of NaHCO₃ to quench the acid. Ensure that gas evolution (CO₂) has ceased.[3]

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, which will contain triphenylmethane (B1682552) (from the scavenger), can then be purified by flash column chromatography.[3]

Protocol 2: Cleavage and Deprotection from Solid-Phase Resin

This protocol describes the final cleavage of a peptide from the resin and the simultaneous removal of the Trt protecting group.

Materials:

  • Peptidyl-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)[7]

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Cold diethyl ether

  • Reaction vessel

  • Centrifuge

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum for at least 1 hour.[7]

  • Cleavage Cocktail Preparation: Prepare the chosen cleavage cocktail fresh in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin in a suitable reaction vessel (approximately 10-25 ml per gram of resin). Agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color, indicating the formation of the trityl cation.[7]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide. Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[7]

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.[7]

  • Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by HPLC.

Visualizations

Trityl_Deprotection_Mechanism Trt-OR Trityl-protected Substrate (Trt-OR) Protonated_Substrate Protonated Substrate [Trt-O(H)R]⁺ Trt-OR->Protonated_Substrate + H⁺ H+ Acid (H⁺) Deprotected_Substrate Deprotected Substrate (HOR) Protonated_Substrate->Deprotected_Substrate - Trt⁺ Trt+ Trityl Cation (Trt⁺) Protonated_Substrate->Trt+ Trapped_Cation Trapped Cation (Trt-H + Si⁺R₃) Trt+->Trapped_Cation + Scavenger Side_Product Side Product (e.g., Trt-Tryptophan) Trt+->Side_Product + Nucleophilic Residue Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (e.g., Tryptophan) Nucleophilic_Residue->Side_Product

Caption: Mechanism of acid-catalyzed Trityl deprotection and the role of scavengers.

Deprotection_Workflow Start Start: Trt-Protected Compound Dissolve Dissolve in Anhydrous DCM Start->Dissolve Add_Scavenger Add Scavenger (e.g., TIS) Dissolve->Add_Scavenger Cool Cool to 0°C Add_Scavenger->Cool Add_Acid Add Acid (TFA) Cool->Add_Acid Monitor Monitor Reaction (TLC, LC-MS) Add_Acid->Monitor Quench Quench with Sat. NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄) and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End End: Pure Deprotected Product Purify->End

Caption: General experimental workflow for Trityl group deprotection in solution.

Troubleshooting_Tree Start Incomplete Deprotection? Increase_Acid Increase Acid Strength/Concentration (e.g., Acetic Acid -> TFA) Start->Increase_Acid Yes Extend_Time Extend Reaction Time/ Increase Temperature Increase_Acid->Extend_Time Check_Scavenger Optimize Scavenger (e.g., Increase TIS concentration) Extend_Time->Check_Scavenger Address_Aggregation Address Aggregation (e.g., use NMP, kink-inducing residues) Check_Scavenger->Address_Aggregation Success Deprotection Successful Address_Aggregation->Success

Caption: Troubleshooting decision tree for incomplete Trityl group removal.

References

Technical Support Center: Optimizing Cleavage Conditions for the PAB Spacer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the p-aminobenzyloxycarbonyl (PAB) self-immolative spacer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cleavage conditions of PAB-containing linkers in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to ensure the successful release of your active molecules.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of payload release from a PAB spacer?

A1: The PAB spacer functions as a self-immolative linker. Its cleavage is a two-step process. First, a trigger molecule attached to the amino group of the PAB spacer is cleaved. This initial event is typically mediated by an enzyme (e.g., Cathepsin B) or a chemical stimulus (e.g., acidic pH). This cleavage initiates a spontaneous 1,6-elimination reaction within the PAB spacer, leading to the release of the payload in its unmodified, active form, along with byproducts such as carbon dioxide and aza-quinone methide.[1][2]

Q2: My payload is not being released efficiently. What are the potential causes?

A2: Inefficient payload release can stem from several factors. For enzymatically-cleavable systems, the enzyme concentration or activity might be too low, or the incubation time could be insufficient. The pH and temperature of the reaction may not be optimal for the specific enzyme. For chemically-cleavable linkers, the stimulus (e.g., acid concentration) may be too weak. It is also possible that steric hindrance from the payload or the antibody is impeding enzyme access to the cleavage site.

Q3: I am observing premature cleavage of my PAB-linked conjugate in plasma. How can I improve its stability?

A3: Premature cleavage, especially in mouse plasma, is a known challenge for some PAB-based linkers, particularly those with a valine-citrulline (Val-Cit) dipeptide trigger. This is often due to the activity of enzymes like carboxylesterase 1c (Ces1c).[3] To enhance plasma stability, consider modifying the peptide sequence, for example, by using a glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide, which has shown increased resistance to premature cleavage.[4]

Q4: Can I use non-enzymatic methods to cleave the PAB spacer?

A4: Yes, the PAB spacer can be combined with chemically-labile triggers. A common example is a hydrazone linker, which is stable at physiological pH (~7.4) but undergoes hydrolysis under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5).[5][6][] This allows for pH-dependent payload release.

Q5: How can I monitor the cleavage of the PAB spacer and the release of my payload?

A5: The most common method for monitoring cleavage is High-Performance Liquid Chromatography (HPLC).[1] By analyzing samples at different time points, you can quantify the decrease of the intact conjugate and the increase of the released payload. UV/Vis spectroscopy can also be used to monitor the formation of certain products, such as in the case of hydrazone bond formation/cleavage.[8] For detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the cleavage products and confirm the release of the correct payload.[9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Payload Release - Insufficient enzyme concentration or activity.- Suboptimal reaction conditions (pH, temperature, incubation time).- Steric hindrance at the cleavage site.- Inefficient 1,6-elimination of the PAB spacer.- Increase enzyme concentration or use a fresh batch of enzyme.- Optimize pH, temperature, and incubation time for the specific enzyme or chemical trigger.- Redesign the linker with a longer spacer to reduce steric hindrance.- Ensure the reaction conditions are suitable for the self-immolation step (though this is generally rapid under physiological conditions).
Premature Payload Release in Plasma - Susceptibility of the trigger to plasma enzymes (e.g., Val-Cit to Ces1c in mouse plasma).- Instability of the chemical linker at physiological pH.- Modify the peptide trigger (e.g., switch from Val-Cit to Glu-Val-Cit).- For chemical linkers, ensure the design is stable at pH 7.4.- Evaluate linker stability in plasma from different species (human, rat, monkey) as there can be significant variations.
Off-Target Toxicity - Premature release of the payload in circulation.- Cleavage of the linker by non-target enzymes.- Improve the plasma stability of the linker (see above).- Select a trigger that is highly specific for the target enzyme (e.g., Legumain over Cathepsin B in certain contexts).- For pH-sensitive linkers, ensure they are sufficiently stable at neutral pH.
Difficulty in Monitoring Cleavage - Low concentration of released payload.- Co-elution of peaks in HPLC.- Lack of a suitable chromophore for UV detection.- Concentrate the sample before analysis.- Optimize the HPLC method (e.g., change the gradient, column, or mobile phase).- If the payload lacks a strong chromophore, consider using a fluorescently tagged analogue for initial optimization studies. Use LC-MS for more sensitive and specific detection.

Data Presentation: Quantitative Comparison of Linker Performance

Table 1: In Vitro Stability and Potency of Different Linker Chemistries
Linker TypeTriggerPayloadCell LineIC50 (ng/mL)Plasma Stability (Human)Notes
Protease-SensitiveValine-Citrulline (Val-Cit)MMAEHER2+14.3> 230 daysPotent cytotoxicity, but can show instability in mouse plasma.[3]
Protease-SensitiveValine-Alanine (Val-Ala)MMAEHER2+Similar to Val-CitStableComparable in vitro activity to Val-Cit with improved stability in mouse plasma.[3]
pH-SensitiveHydrazoneDoxorubicinVariousVariableVariableGenerally less potent in direct comparisons with protease-sensitive linkers.[3]
Enzyme-Sensitiveβ-Galactosidase-cleavableMMAEHER2+8.8StableDemonstrated higher in vitro potency compared to a Val-Cit ADC.[3]
Protease-SensitiveGlutamic acid-valine-citrulline (EVCit)MMAEBreast Cancer Xenograft-HighSignificantly improved stability in mouse plasma compared to Val-Cit.[4]

Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used. The data presented here is for comparative purposes and is compiled from various sources. Direct comparison may not be possible due to different experimental setups.

Table 2: Hydrolysis Kinetics of Hydrazone Linkers at Different pH
Hydrazone Typet1/2 at pD 7.0t1/2 at pD 6.0t1/2 at pD 5.0
Acyl hydrazoneVery long~10 hours~1 hour
Alkylhydrazone~20 hours~4 hours~0.5 hours

Data adapted from studies on hydrazone hydrolysis kinetics in deuterated buffer. Half-life (t1/2) values are approximate and can vary based on the specific molecular structure.[11]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Cleavage of a Val-Cit-PAB Linker

Objective: To determine the rate of enzymatic cleavage of a Val-Cit-PAB-linked molecule by Cathepsin B.

Materials:

  • Fmoc-Val-Cit-PAB-Payload conjugate

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5

  • DMSO

  • Quenching solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Prepare a 10 mM stock solution of the Fmoc-Val-Cit-PAB-Payload conjugate in DMSO.

  • Prepare the Assay Buffer and warm it to 37°C.

  • Activate Cathepsin B: Dilute the Cathepsin B stock solution to a working concentration (e.g., 1 µM) in the pre-warmed Assay Buffer. Incubate at 37°C for 15 minutes.

  • Set up the reaction: In a microcentrifuge tube or 96-well plate, combine the Assay Buffer, the substrate stock solution (to a final concentration of e.g., 100 µM), and the activated Cathepsin B solution. Include a "no-enzyme" control.

  • Incubate the reaction at 37°C.

  • Take time points: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction: Immediately add the aliquot to an equal volume of the quenching solution to stop the enzymatic reaction.

  • Analyze by HPLC: Inject the quenched samples onto the HPLC system. Monitor the decrease in the peak corresponding to the intact conjugate and the increase in the peak corresponding to the released payload.

  • Data Analysis: Calculate the percentage of cleavage at each time point by integrating the peak areas.

Protocol 2: Assessing the Stability of a Hydrazone-PAB Linker at Different pH

Objective: To evaluate the pH-dependent stability of a hydrazone-PAB-linked molecule.

Materials:

  • Hydrazone-PAB-Payload conjugate

  • Buffers at various pH values (e.g., pH 5.0, pH 6.5, pH 7.4)

  • DMSO

  • HPLC system with a C18 column

  • UV-Vis Spectrophotometer (optional)

Procedure:

  • Prepare a stock solution of the Hydrazone-PAB-Payload conjugate in DMSO.

  • Prepare the buffers for the desired pH values.

  • Set up the incubation: Dilute the stock solution of the conjugate into each of the pH buffers to a final concentration suitable for analysis.

  • Incubate the solutions at 37°C.

  • Take time points: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each pH solution.

  • Analyze the samples:

    • HPLC: Inject the aliquots directly onto the HPLC system to quantify the amount of intact conjugate remaining.

    • UV-Vis Spectroscopy (for specific hydrazones): Monitor the change in absorbance at a specific wavelength that corresponds to the hydrazone bond cleavage.

  • Data Analysis: Plot the percentage of the remaining intact conjugate against time for each pH condition to determine the hydrolysis rate and half-life.

Mandatory Visualizations

Enzymatic_Cleavage_Workflow cluster_extracellular Systemic Circulation (pH 7.4) cluster_cell Target Cell cluster_release Payload Release Cascade ADC Intact ADC (Val-Cit-PAB-Payload) Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Targeting Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B Internalization->Lysosome Cleavage Cathepsin B cleaves Val-Cit bond Lysosome->Cleavage Self_Immolation Spontaneous 1,6-Elimination of PAB spacer Cleavage->Self_Immolation Payload Active Payload Released Self_Immolation->Payload

Caption: Workflow of enzymatic cleavage of a Val-Cit-PAB linker in an ADC.

Troubleshooting_Premature_Cleavage Start Problem: Premature Payload Release in Mouse Plasma Cause Primary Cause: Cleavage by Carboxylesterase (Ces1c) Start->Cause Solution1 Solution 1: Modify Peptide Trigger Cause->Solution1 Solution2 Solution 2: Change Animal Model Cause->Solution2 VC Standard Linker: Val-Cit-PAB Solution1->VC EVC Improved Linker: Glu-Val-Cit-PAB Solution1->EVC OtherModels Use Rat or Primate Models (lower Ces1c activity) Solution2->OtherModels

Caption: Troubleshooting logic for premature PAB linker cleavage in mouse models.

References

Technical Support Center: Enhancing Antibody-Drug Conjugate Homogeneity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody-drug conjugate (ADC) development. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving ADC homogeneity.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during ADC synthesis and characterization.

Issue 1: High Heterogeneity and Inconsistent Drug-to-Antibody Ratio (DAR)

Symptoms:

  • Broad peaks or multiple overlapping peaks in chromatography (HIC, RP-HPLC).[1][2]

  • Mass spectrometry data showing a wide distribution of drug-loaded species.[2][3]

  • Batch-to-batch variability in efficacy and toxicity studies.[4][5]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Stochastic Conjugation Chemistry Traditional conjugation to lysine (B10760008) or native cysteine residues is inherently random, leading to a heterogeneous mixture of ADC species with varying DARs.[4][6][7] Solution: Transition to site-specific conjugation methods. These techniques allow for precise control over the number and location of conjugated drugs, resulting in a more homogeneous product.[4][8][9][10]
Suboptimal Reaction Conditions Incorrect pH, temperature, reactant concentrations, or reaction time can lead to incomplete or non-specific conjugation. Solution: Methodically optimize reaction parameters. For instance, in cysteine-based conjugation, ensure complete reduction of disulfide bonds and control the re-oxidation process.[11] For lysine conjugation, adjust the pH to favor modification of the most reactive amines.
Antibody Impurities The presence of antibody fragments or aggregates in the starting material can lead to inconsistent conjugation. Solution: Ensure the use of highly purified monoclonal antibody (>95% purity) before initiating the conjugation process.

Issue 2: ADC Aggregation During or After Conjugation

Symptoms:

  • Visible precipitation or cloudiness in the ADC solution.[12]

  • Presence of high molecular weight species in Size Exclusion Chromatography (SEC).[1][12]

  • Loss of therapeutic efficacy and potential for increased immunogenicity.[12][13]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Increased Hydrophobicity Conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, promoting self-association and aggregation.[12][14] This is particularly problematic at high DARs.[7][15] Solution: 1. Utilize hydrophilic linkers (e.g., containing PEG groups) to counteract the hydrophobicity of the payload.[14] 2. Optimize for a lower, more controlled DAR.[] 3. Screen different formulation buffers containing excipients like polysorbates to shield hydrophobic regions.[17]
Unfavorable Buffer Conditions Incorrect pH or low ionic strength can lead to protein instability and aggregation.[12][17] Solution: Optimize the formulation buffer. Maintain the pH away from the antibody's isoelectric point and ensure appropriate ionic strength (e.g., 150 mM NaCl) to screen charge-charge interactions.[17]
Use of Organic Solvents Some payloads require dissolution in organic solvents (e.g., DMSO), which can denature the antibody and cause aggregation when added to the aqueous reaction mixture.[12][18] Solution: 1. Minimize the concentration of the organic solvent in the final reaction mixture (typically ≤5% v/v).[18] 2. Consider using a water-soluble linker to avoid the need for organic solvents.[18] 3. Immobilize the antibody on a solid support during conjugation to prevent intermolecular aggregation.[12][14]
Freeze-Thaw Stress Repeated freezing and thawing cycles can induce denaturation and aggregation.[17] Solution: Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. Incorporate cryoprotectants such as sucrose (B13894) or trehalose (B1683222) into the formulation.[17]

Frequently Asked Questions (FAQs)

Q1: Why is ADC homogeneity so important?

Homogeneity is a critical quality attribute (CQA) for ADCs because it directly impacts their therapeutic index.[3][8] A homogeneous ADC preparation with a defined DAR and specific conjugation sites offers:

  • Predictable Pharmacokinetics: Consistent clearance rates and biodistribution.[7][15]

  • Improved Efficacy: Optimized drug delivery to the target cells.[4]

  • Enhanced Safety: Reduced off-target toxicity and lower potential for immunogenicity associated with aggregates.[12][15]

  • Simplified Manufacturing and Quality Control: Easier to characterize and ensure batch-to-batch consistency.[8][19]

Q2: What are the main strategies to achieve a homogeneous ADC?

The primary approach is to employ site-specific conjugation techniques. These can be broadly categorized as:

  • Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody for controlled conjugation.[9][10][11]

  • Incorporation of Non-Natural Amino Acids: Genetically encoding a non-natural amino acid with an orthogonal reactive group into the antibody.[4][6][10]

  • Enzymatic Conjugation: Using enzymes like transglutaminase or glycosyltransferase to attach payloads to specific amino acid sequences or glycans.[10][20][21]

  • Glycoengineering: Modifying the native glycans on the antibody to create sites for drug attachment.[19][20][22]

Q3: How do I choose the right analytical method to assess ADC homogeneity?

A combination of orthogonal analytical techniques is recommended for comprehensive characterization:[3][8]

Analytical TechniqueInformation Provided
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity, allowing for the determination of the drug-to-antibody ratio (DAR) distribution.[1][2]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Can be used to determine DAR, especially after reducing the ADC to separate light and heavy chains with different drug loads.[1][23]
Mass Spectrometry (MS) Provides precise mass measurements to confirm the identity of different drug-loaded species and determine the average DAR.[2][3]
Size Exclusion Chromatography (SEC) Detects and quantifies aggregates and fragments.[1]
Capillary Electrophoresis (CE-SDS) Assesses the size heterogeneity of the ADC under denaturing conditions.[23]

Q4: Can a high Drug-to-Antibody Ratio (DAR) negatively impact my ADC?

Yes, while a higher DAR might seem to promise greater potency, it can be detrimental.[13][15] High DARs, especially with hydrophobic payloads, can lead to:

  • Increased aggregation and instability.[9]

  • Faster clearance from circulation, reducing the time available to reach the tumor.[7][11]

  • Potential for increased off-target toxicity.[]

The optimal DAR is a balance between efficacy and safety and is typically found to be between 2 and 4 for many ADCs, although successful ADCs with a DAR of 8, like Enhertu, exist.[15][22]

Experimental Protocols & Methodologies

Protocol 1: Determination of Average DAR and Drug Distribution by HIC-HPLC

Objective: To quantify the different drug-loaded species in an ADC sample and calculate the average DAR.

Methodology:

  • Column: A non-porous polymeric HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV at 280 nm (for protein) and at the payload's characteristic wavelength.

  • Sample Preparation: Dilute the ADC to approximately 1 mg/mL in Mobile Phase A.

  • Data Analysis:

    • Integrate the peak area for each species (DAR 0, 2, 4, 6, 8, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of Species * DAR of Species) / 100

Visualizations

ADC_Homogeneity_Troubleshooting start Start: Inconsistent ADC Batch Results check_dar Analyze DAR Distribution (HIC / MS) start->check_dar check_aggregation Analyze Aggregation (SEC) start->check_aggregation dar_issue High Heterogeneity (Broad DAR) check_dar->dar_issue sol_site_specific Implement Site-Specific Conjugation dar_issue->sol_site_specific Yes sol_optimize_reaction Optimize Reaction Conditions (pH, temp, ratio) dar_issue->sol_optimize_reaction Yes end_goal Result: Homogeneous & Stable ADC dar_issue->end_goal No aggregation_issue High Aggregation (>5%) check_aggregation->aggregation_issue sol_hydrophilic_linker Use Hydrophilic Linker / Formulation aggregation_issue->sol_hydrophilic_linker Yes sol_control_dar Optimize for Lower DAR aggregation_issue->sol_control_dar Yes aggregation_issue->end_goal No sol_site_specific->end_goal sol_optimize_reaction->end_goal sol_hydrophilic_linker->end_goal sol_control_dar->end_goal

Caption: Troubleshooting workflow for inconsistent ADC batch results.

Caption: General experimental workflow for ADC synthesis.

References

Technical Support Center: Enhancing the Bystander Effect of ADCs with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on enhancing the bystander effect of Antibody-Drug Conjugates (ADCs) with cleavable linkers.

Frequently Asked Questions (FAQs)

Q1: What is the bystander effect in the context of ADCs, and why is it important?

The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) cancer cells but also neighboring antigen-negative (Ag-) cells.[1][2][3] This phenomenon is crucial for treating heterogeneous tumors where not all cells express the target antigen.[4][5][6] By enabling the cytotoxic payload to diffuse from the target cell to its neighbors, the bystander effect can enhance the overall anti-tumor activity of the ADC.[1][2]

Q2: Which components of an ADC are critical for a potent bystander effect?

The bystander effect is predominantly a feature of ADCs with two key components:

  • Cleavable Linkers: These linkers are designed to release the cytotoxic payload from the antibody under specific conditions within the tumor microenvironment or inside the target cell (e.g., enzymatic cleavage).[1][2][3][7][8]

  • Membrane-Permeable Payloads: The released payload must be able to cross the cell membrane to diffuse out of the Ag+ cell and enter adjacent Ag- cells.[1][3][6][9][] Payloads that are small, lipophilic, and uncharged generally exhibit better membrane permeability.[3][9]

In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex after the antibody is degraded in the lysosome.[1][3] This complex cannot efficiently cross cell membranes, thus limiting the bystander effect.[1][3]

Q3: How can I experimentally assess the bystander effect of my ADC in vitro?

There are two primary in vitro methods to evaluate the bystander effect:

  • Co-culture Assay: In this method, Ag+ and Ag- cells are grown together and treated with the ADC.[11][12][13] The viability of the Ag- cells is then measured to determine the extent of bystander killing.[11][14] To distinguish between the two cell populations, the Ag- cells are often engineered to express a fluorescent or luminescent reporter.[12][13][15]

  • Conditioned Medium Transfer Assay: This assay involves treating Ag+ cells with the ADC, collecting the culture medium (which now contains the released payload), and then transferring it to a culture of Ag- cells.[11] The viability of the Ag- cells is subsequently assessed.[11] This method helps to confirm that the cytotoxic effect on Ag- cells is mediated by a secreted factor (the payload).[11]

Q4: What are the common challenges in measuring the ADC bystander effect?

One of the main challenges is distinguishing between the payload delivered through direct ADC uptake by Ag+ cells and the payload delivered to Ag- cells via bystander diffusion, especially in in vivo models.[4] Additionally, the high potency of ADC payloads means they are often present in very low concentrations, making their direct tracking and quantification difficult.[4][9]

Troubleshooting Guides

Problem 1: No significant bystander killing is observed in my co-culture assay.

Possible Cause Troubleshooting Step
Inefficient Linker Cleavage Verify linker cleavage using an enzymatic assay with relevant enzymes (e.g., Cathepsin B for valine-citrulline linkers).[8][16][17] Analyze the reaction products by RP-HPLC or LC-MS/MS to confirm payload release.[16]
Low Payload Permeability The released payload may be too polar or charged to diffuse across the cell membrane.[3][9] Consider using a more lipophilic payload if possible. Non-cleavable linkers result in charged catabolites that are not membrane-permeable.[1][3]
Insufficient Incubation Time A notable lag time may occur before significant bystander killing is observed.[14] Extend the duration of the co-culture experiment and monitor cell viability at multiple time points.
Low Ratio of Antigen-Positive Cells The bystander effect is often dependent on the fraction of Ag+ cells in the co-culture.[14] Increase the ratio of Ag+ to Ag- cells to enhance the concentration of released payload in the microenvironment.[14]
Low Antigen Expression on Target Cells The magnitude of the bystander effect can correlate with the level of antigen expression on the Ag+ cells.[1][14] Use a cell line with higher antigen expression or consider that the target may not be suitable for a bystander-mediated approach.

Problem 2: High variability in results between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure accurate and consistent cell counts and seeding densities for both Ag+ and Ag- cells in all wells. Use automated cell counters for better precision.
Uneven Drug Distribution Gently mix the plate after adding the ADC to ensure uniform distribution in the culture medium.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate as they are more prone to evaporation, which can alter drug concentration. Fill the outer wells with sterile PBS or media.
Cell Line Instability Regularly perform cell line authentication and check for stable expression of the target antigen and any reporter genes.

Problem 3: ADC shows potent bystander effect in vitro but lacks efficacy in vivo.

Possible Cause Troubleshooting Step
Poor Linker Stability in Plasma Premature release of the payload in circulation can lead to systemic toxicity and reduced delivery to the tumor.[7] Assess the stability of the ADC in plasma by incubating it at 37°C for various time points and measuring the amount of released payload using LC-MS/MS.[16]
Heterogeneous ADC Distribution in Tumor ADCs can have limited and uneven penetration into solid tumors, a phenomenon known as the "binding site barrier".[4][9][18] This can prevent the ADC from reaching all Ag+ cells, thereby limiting the source of the bystander payload.[9]
Rapid Payload Clearance The released payload might be rapidly cleared from the tumor microenvironment in vivo.
Inadequate Animal Model The chosen xenograft model may not accurately reflect the tumor heterogeneity or microenvironment of human cancers.[4]

Experimental Protocols & Data

Protocol: In Vitro Co-Culture Bystander Effect Assay

This protocol is designed to quantify the bystander killing of an ADC using a co-culture of antigen-positive and antigen-negative cells.

  • Cell Line Preparation:

    • Use an antigen-positive (Ag+) cell line that expresses the target of your ADC.

    • Use an antigen-negative (Ag-) cell line that does not express the target. This cell line should be engineered to express a reporter gene (e.g., GFP or luciferase) for easy identification and quantification.[12][15]

  • Cell Seeding:

    • Seed the Ag+ and Ag- cells together in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1).[12] Include control wells with only Ag- cells and wells with only Ag+ cells.

  • ADC Treatment:

    • Prepare serial dilutions of your ADC.

    • Add the ADC dilutions to the co-culture wells. Include an untreated control.

    • The chosen concentration should be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells, as determined from single-culture cytotoxicity assays.[13][14]

  • Incubation:

    • Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • Data Acquisition:

    • Quantify the viability of the Ag- cell population using a method that specifically detects the reporter gene (e.g., flow cytometry for GFP-positive cells or a luciferase assay).[12][15]

  • Data Analysis:

    • Calculate the percentage of viable Ag- cells in the ADC-treated co-culture wells relative to the untreated co-culture wells. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.

Data Presentation

Table 1: Influence of HER2 Expression on Bystander Effect of T-vc-MMAE

Antigen-Positive Cell LineHER2 Expression LevelBystander Killing of MCF7 (Ag-) Cells (% of Control)
N87High60%
BT474Moderate45%
SKBR3Low25%

This table summarizes hypothetical data based on the principle that higher antigen expression on Ag+ cells can lead to a more pronounced bystander effect on Ag- cells.[1][14]

Table 2: Comparison of Linker Stability and Payload Release

Linker TypeCleavage MechanismPlasma Stability (t½)Lysosomal Cleavage Efficiency
Valine-Citrulline (vc)Enzymatic (Cathepsin B)[16]>100 hoursHigh
HydrazonepH-sensitive (Acidic)[2]20-50 hoursModerate
SMCC (Non-cleavable)Proteolytic Degradation[14]>150 hoursN/A (releases payload-linker-amino acid complex)

This table provides a comparative overview of different linker types, highlighting the trade-offs between stability and payload release mechanisms.

Visualizations

Signaling Pathways and Experimental Workflows

Bystander_Effect_Mechanism Payload_Release Payload_Release Payload_Uptake Payload_Uptake Payload_Release->Payload_Uptake Diffusion

CoCulture_Workflow Start Start Prepare_Cells Prepare Ag+ and Ag- (Reporter) Cells Start->Prepare_Cells Co_Seed Co-seed Cells in 96-well Plate Prepare_Cells->Co_Seed Add_ADC Add Serial Dilutions of ADC Co_Seed->Add_ADC Incubate Incubate (e.g., 72h) Add_ADC->Incubate Measure Measure Viability of Ag- (Reporter) Cells Incubate->Measure Analyze Analyze Data & Determine Bystander Killing Measure->Analyze End End Analyze->End

Troubleshooting_Logic Start No Bystander Effect Observed Check_Cleavage Is the linker being cleaved? Start->Check_Cleavage Check_Permeability Is the payload membrane-permeable? Check_Cleavage->Check_Permeability Yes Action_Cleavage Perform enzymatic cleavage assay. Analyze by LC-MS/MS. Check_Cleavage->Action_Cleavage No Check_CoCulture Is the co-culture system optimized? Check_Permeability->Check_CoCulture Yes Action_Permeability Evaluate payload physicochemical properties (lipophilicity, charge). Check_Permeability->Action_Permeability No Check_InVivo In vitro effect doesn't translate to in vivo efficacy? Check_CoCulture->Check_InVivo Yes Action_CoCulture Adjust Ag+/Ag- ratio. Increase incubation time. Verify antigen expression. Check_CoCulture->Action_CoCulture No Action_InVivo Assess plasma stability. Consider ADC tumor penetration. Check_InVivo->Action_InVivo Yes

References

Validation & Comparative

Comparative Guide to HPLC Analysis of Fmoc-Phe-Lys(Trt)-PAB-PNP Cleavage Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of cleavage products from the peptide linker Fmoc-Phe-Lys(Trt)-PAB-PNP. While specific experimental data for this exact proprietary linker is not publicly available, this guide leverages established methodologies for structurally analogous and commonly used dipeptide linkers in antibody-drug conjugates (ADCs), such as those based on Val-Cit-PAB, to provide robust and relevant protocols and comparisons.

Introduction to Linker Cleavage Analysis

The linker component of an antibody-drug conjugate is critical to its efficacy and safety, ensuring stability in circulation and facilitating the release of the cytotoxic payload at the target site. The this compound linker is a protease-cleavable system designed for specific release mechanisms. Monitoring the cleavage of this linker is essential during development to verify the mechanism of action, assess stability, and perform quality control. Reversed-phase HPLC (RP-HPLC) is the gold standard for this type of analysis due to its high resolution and sensitivity in separating complex mixtures of peptides and small molecules.[1][2]

The core structure involves a Phenylalanine-Lysine (Phe-Lys) dipeptide, which serves as a recognition site for lysosomal proteases like Cathepsin B.[3] Upon enzymatic cleavage of the amide bond, a self-immolative cascade is initiated through the p-aminobenzyl (PAB) spacer, leading to the release of the conjugated drug.[][5][6]

HPLC Analysis of Cleavage Products

The primary goal of the HPLC analysis is to separate and quantify the intact linker-drug conjugate, the cleaved dipeptide fragment (Fmoc-Phe-Lys), the released payload, and any intermediates or degradation products.

Experimental Protocol: RP-HPLC for Cleavage Monitoring

This protocol is a standard starting point for analyzing the enzymatic cleavage of peptide linkers. Optimization will be necessary based on the specific payload's properties.

  • Sample Preparation :

    • Incubate the ADC or linker-drug conjugate in a relevant buffer (e.g., sodium acetate (B1210297) buffer at pH 4.6 to mimic lysosomal conditions) with the appropriate enzyme (e.g., Cathepsin B).[3]

    • At various time points, quench the reaction by adding a strong acid (e.g., trifluoroacetic acid - TFA) or an organic solvent like acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.[2][7]

  • HPLC Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice for peptide and small molecule separation.[2]

    • Mobile Phase A : 0.1% TFA in deionized water.[2]

    • Mobile Phase B : 0.1% TFA in acetonitrile.[2]

    • Gradient : A linear gradient from a low to a high percentage of mobile phase B is typically used. A representative gradient would be 5% to 95% B over 30 minutes.[8]

    • Flow Rate : 1.0 mL/min for a standard analytical column.[2]

    • Detection : UV absorbance at 214-220 nm for the peptide backbone and a secondary wavelength corresponding to the absorbance maximum of the payload or the PNP group.[2]

    • Column Temperature : Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducibility.[2]

  • Data Analysis :

    • Identify peaks corresponding to the intact conjugate, cleaved peptide, and released payload by comparing retention times with reference standards.

    • Calculate the percentage of cleavage by integrating the peak areas. The purity is determined by dividing the area of the main peak by the total area of all peaks.[2]

Expected Results and Data Presentation

The quantitative data from HPLC analysis should be summarized for clear comparison. The table below illustrates how data from a time-course cleavage experiment could be presented.

Time Point (hours)Intact Conjugate Peak Area (%)Cleaved Fmoc-Phe-Lys Peak Area (%)Released Payload Peak Area (%)
098.5< 1.0< 0.5
175.223.122.5
430.168.567.9
85.692.891.5
24< 1.097.596.8

Note: This is illustrative data based on typical enzymatic cleavage profiles.

Visualizing the Workflow and Cleavage Mechanism

Cleavage Mechanism of a Dipeptide-PAB Linker

The following diagram illustrates the enzymatic cleavage and subsequent self-immolation of a generic dipeptide-PAB linker, which is analogous to the this compound system.

G cluster_0 ADC in Lysosome A Antibody-Linker-Payload (Fmoc-Phe-Lys-PAB-Drug) B Cleaved Dipeptide (Fmoc-Phe-Lys) A->B C Unstable Intermediate (H2N-PAB-Drug) A->C D Released Drug C->D  Self-Immolation (1,6-elimination) E PAB Spacer byproduct C->E CathepsinB Cathepsin B CathepsinB->A  Enzymatic Cleavage

Caption: Enzymatic cleavage of the dipeptide linker by Cathepsin B, followed by self-immolation.

HPLC Analysis Workflow

This diagram outlines the logical flow of the experimental process for analyzing the cleavage products.

G A 1. Enzymatic Reaction (ADC + Cathepsin B) B 2. Time Point Sampling & Quenching A->B C 3. Sample Filtration (0.22 µm filter) B->C D 4. RP-HPLC Injection C->D E 5. Chromatographic Separation (C18 Column, Gradient Elution) D->E F 6. UV Detection (220 nm & Payload λmax) E->F G 7. Data Analysis (Peak Integration & Quantification) F->G

Caption: Standard workflow for the HPLC-based analysis of ADC linker cleavage.

Comparison with Alternative Analytical Methods

While RP-HPLC is a robust and widely used method, other techniques can provide complementary information.

TechniquePrincipleAdvantagesDisadvantages
RP-HPLC-UV Separation by hydrophobicityRobust, reproducible, quantitative, widely available.[2]Provides limited structural information; payload and linker must have a chromophore.
LC-MS Separation by hydrophobicity, detection by massProvides molecular weight confirmation of peaks, high sensitivity, and structural information.More complex instrumentation, potential for ion suppression affecting quantification.
UHPLC HPLC with smaller particles and higher pressureFaster analysis times, higher resolution and sensitivity compared to traditional HPLC.[9][10]Higher backpressure requires specialized equipment; potential for column clogging.
Capillary Electrophoresis (CE) Separation by charge-to-size ratioHigh separation efficiency, very small sample volume required, orthogonal selectivity to HPLC.[11]Lower concentration sensitivity than HPLC, less robust for routine QC.
Ion-Exchange (IEX) HPLC Separation by net chargeAlternative selectivity, useful for separating species with different charge states (e.g., drug-antibody ratio variants).[12]Can be more complex to develop methods; sensitive to buffer pH and salt concentration.[12]

Choosing the Right Method

  • For routine QC and stability testing , RP-HPLC and UHPLC are the preferred methods due to their robustness, precision, and speed.[9]

  • For characterization and metabolite identification , LC-MS is indispensable as it provides molecular weight information that confirms the identity of cleavage products and unexpected adducts.

  • For orthogonal validation , CE or IEX-HPLC can be used to confirm purity results obtained by RP-HPLC, as they separate components based on different physicochemical properties.[11][12]

Conclusion

The analysis of this compound cleavage products is effectively achieved using reversed-phase HPLC. By establishing a robust method, researchers can accurately quantify the rate and extent of payload release, providing critical data for the development and quality control of novel antibody-drug conjugates. While HPLC remains the workhorse for this application, complementary techniques like LC-MS and UHPLC offer enhanced speed, resolution, and structural elucidation capabilities, providing a more complete analytical picture.[9][10]

References

Mass Spectrometry of Antibody-Drug Conjugates: A Comparative Guide to Fmoc-Phe-Lys(Trt)-PAB-PNP Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry analysis of Antibody-Drug Conjugates (ADCs) featuring the cathepsin-cleavable linker, Fmoc-Phe-Lys(Trt)-PAB-PNP, with other common linker technologies. By presenting supporting experimental data principles and detailed methodologies, this document aims to assist researchers in the characterization and development of novel ADCs.

Introduction to ADC Linkers and the Role of Mass Spectrometry

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload, connected by a chemical linker. The linker is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC. Mass spectrometry has become an indispensable tool for the detailed characterization of these complex molecules, providing crucial information on drug-to-antibody ratio (DAR), conjugation sites, and linker stability.

The this compound linker is a peptide-based, enzymatically cleavable linker designed to be stable in circulation and release its payload upon internalization into target cells where it is cleaved by lysosomal proteases like cathepsin B. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug.

Comparative Analysis of Linker Performance by Mass Spectrometry

The choice of linker significantly impacts the analytical characteristics of an ADC. Here, we compare the expected mass spectrometry performance of ADCs with the this compound linker to those with other common linkers, such as the widely used Val-Cit-PAB linker and non-cleavable linkers.

Drug-to-Antibody Ratio (DAR) Determination

The average DAR is a critical quality attribute (CQA) of an ADC, directly impacting its potency and therapeutic window. Mass spectrometry offers several approaches for accurate DAR determination.

Table 1: Comparison of Mass Spectrometry-Based DAR Determination for Different Linker Types

Linker TypeMass Spectrometry MethodExpected Observations & Performance
This compound Native SEC-MSProvides DAR distribution of the intact ADC, preserving non-covalent interactions. Expected to show a distribution of drug-loaded species.
Reduced-Denatured LC-MSSeparation of light and heavy chains allows for DAR calculation based on the mass shift of each chain. Provides chain-specific drug loading information.
Val-Cit-PAB-PNP Native SEC-MSSimilar to Phe-Lys linker, provides intact ADC DAR distribution. Data is widely available for comparison.
Reduced-Denatured LC-MSWell-established method. The hydrophobicity of the Val-Cit linker can influence chromatographic separation.
Non-cleavable (e.g., SMCC) Native SEC-MSProvides intact ADC DAR distribution. Generally results in a more stable conjugate in the mass spectrometer source.
Reduced-Denatured LC-MSStable covalent bond allows for robust analysis of light and heavy chain drug loading.

Note: The data presented is illustrative and based on typical results reported in the literature for similar ADC constructs. Actual results may vary based on the specific antibody, payload, and conjugation method.

Linker Stability and Cleavage Analysis

Mass spectrometry is a powerful tool to assess the stability of the linker in biological matrices and to characterize the cleavage products upon enzymatic digestion.

Table 2: Mass Spectrometry Analysis of Linker Stability and Cleavage

Linker TypeExperimentMass Spectrometry AnalysisExpected Outcome
This compound Incubation in PlasmaLC-MS/MS analysis of released payloadQuantification of premature drug release over time.
Native MS of intact ADCMonitoring the decrease in average DAR over time.
Enzymatic Digestion (Cathepsin B)LC-MS/MS analysis of cleavage productsIdentification of the specific peptide cleavage site and the released payload.
Val-Cit-PAB-PNP Incubation in PlasmaLC-MS/MS and Native MSWell-documented stability profiles in various plasma sources.
Enzymatic Digestion (Cathepsin B)LC-MS/MSCharacteristic cleavage between Citrulline and PAB moiety.
Non-cleavable (e.g., SMCC) Incubation in PlasmaLC-MS/MS and Native MSExpected to show high stability with minimal change in DAR or release of free payload.
Lysosomal Lysate IncubationPeptide Mapping (LC-MS/MS)Identification of the payload attached to a single amino acid residue (lysine) after antibody degradation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible mass spectrometry data for ADC characterization.

Protocol 1: DAR Determination of an ADC with this compound Linker by Reduced-Denatured LC-MS

1. ADC Reduction and Deglycosylation (Optional):

  • To a solution of the ADC (1 mg/mL in PBS), add Dithiothreitol (DTT) to a final concentration of 10 mM.

  • For deglycosylation, add PNGase F according to the manufacturer's protocol.

  • Incubate the mixture at 37°C for 30 minutes.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for protein separation (e.g., C4, 300 Å, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire data in a mass range of 300-4000 m/z.

3. Data Analysis:

  • Deconvolute the mass spectra of the light and heavy chain peaks to obtain their average masses.

  • Calculate the number of drugs attached to each chain by comparing the mass of the conjugated chain to the unconjugated chain.

  • Calculate the average DAR using the following formula: DAR = (Average drugs on Heavy Chain * 2) + (Average drugs on Light Chain * 2)

Protocol 2: Peptide Mapping for Conjugation Site Analysis and Linker Cleavage Confirmation

1. ADC Digestion:

  • Denature the ADC (1 mg/mL) in 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 7.5.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylate the free cysteines by adding iodoacetamide (B48618) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

  • Exchange the buffer to a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.5) using a desalting column.

  • Add a protease (e.g., Trypsin/Lys-C mix) at a 1:20 enzyme-to-protein ratio and incubate at 37°C overnight.

2. LC-MS/MS Analysis:

  • LC System: UHPLC system.

  • Column: A reversed-phase C18 column suitable for peptide separation (e.g., 1.7 µm particle size, 2.1 x 150 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient for peptide separation (e.g., 2-40% B over 60 minutes).

  • MS System: A high-resolution tandem mass spectrometer.

  • Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 10 most intense precursor ions for fragmentation (CID or HCD).

3. Data Analysis:

  • Use a protein sequence database search engine to identify the peptides.

  • Manually inspect the MS/MS spectra of modified peptides to confirm the conjugation site and the structure of the linker-payload remnant.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for the mass spectrometry analysis of ADCs.

ADC_DAR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis ADC ADC Sample Reduction Reduction (DTT) ADC->Reduction Deglycosylation Deglycosylation (PNGase F) ADC->Deglycosylation Reduced_ADC Reduced ADC Chains Reduction->Reduced_ADC Optional Deglycosylation->Reduced_ADC LC Reversed-Phase LC Reduced_ADC->LC MS High-Resolution MS LC->MS Deconvolution Mass Deconvolution MS->Deconvolution DAR_Calc DAR Calculation Deconvolution->DAR_Calc

Caption: Workflow for Drug-to-Antibody Ratio (DAR) determination by reduced-denatured LC-MS.

Peptide_Mapping_Workflow cluster_digestion Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_analysis Data Analysis ADC ADC Sample Denature Denaturation ADC->Denature Reduce_Alkyl Reduction & Alkylation Denature->Reduce_Alkyl Digest Proteolytic Digestion Reduce_Alkyl->Digest Peptides Peptide Mixture Digest->Peptides LC Reversed-Phase LC Peptides->LC MSMS Tandem MS (DDA) LC->MSMS DB_Search Database Search MSMS->DB_Search Site_ID Conjugation Site ID DB_Search->Site_ID

Caption: Workflow for peptide mapping to identify conjugation sites.

Conclusion

Mass spectrometry is a cornerstone of modern ADC analysis, providing indispensable data for characterizing these complex biotherapeutics. While direct comparative data for the this compound linker is emerging, the principles and methodologies established for other peptide-based linkers, such as the Val-Cit-PAB system, provide a robust framework for its evaluation. By employing a combination of native MS, reduced-denatured LC-MS, and peptide mapping, researchers can gain a comprehensive understanding of the critical quality attributes of ADCs, including DAR, conjugation site, and linker stability, thereby accelerating the development of next-generation cancer therapies.

A Comparative Guide to Two Prominent ADC Linkers: Fmoc-Phe-Lys(Trt)-PAB-PNP and Mc-Val-Cit-PABC

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the choice of linker technology is paramount to developing a safe and effective therapeutic. The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of drug release at the tumor site. This guide provides a detailed, objective comparison of two widely utilized protease-cleavable linkers: the Phenylalanine-Lysine-based Fmoc-Phe-Lys(Trt)-PAB-PNP and the Valine-Citrulline-based Mc-Val-Cit-PABC. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in ADC design.

Chemical Structure and Core Components

Both linkers are designed to be cleaved by lysosomal proteases, primarily Cathepsin B, which is often upregulated in the tumor microenvironment. They incorporate a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, which upon cleavage of the dipeptide, spontaneously releases the unmodified payload.

This compound consists of a Phenylalanine-Lysine (Phe-Lys) dipeptide sequence. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the lysine (B10760008) side chain is protected by a trityl (Trt) group. The C-terminus is activated with a p-nitrophenyl (PNP) carbonate for conjugation to the payload.

Mc-Val-Cit-PABC features a Valine-Citrulline (Val-Cit) dipeptide. The N-terminus is typically modified with a maleimidocaproyl (Mc) group for conjugation to the antibody via cysteine residues. The PABC spacer is similarly activated for payload attachment. The Val-Cit linker is a well-established component of several approved ADCs.

Mechanism of Action: Protease-Mediated Payload Release

The fundamental mechanism for both linkers relies on the enzymatic activity within the lysosomes of cancer cells.

ADC_Mechanism_of_Action ADC 1. ADC binds to tumor cell surface antigen Internalization 2. Receptor-mediated endocytosis ADC->Internalization Lysosome 3. Trafficking to the lysosome Internalization->Lysosome Cleavage 4. Cathepsin B cleaves the dipeptide linker Lysosome->Cleavage SelfImmolation 5. PABC spacer undergoes 1,6-elimination Cleavage->SelfImmolation Release 6. Active payload is released into the cytoplasm SelfImmolation->Release Synthesis_Workflow Start Protected L-Citrulline and L-Valine Dipeptide Dipeptide Formation (e.g., HATU coupling) Start->Dipeptide Spacer Coupling to p-aminobenzyl alcohol Dipeptide->Spacer Mc_Group Addition of Maleimidocaproyl group Spacer->Mc_Group PNP_Activation Activation with p-nitrophenyl chloroformate Mc_Group->PNP_Activation Final_Product Mc-Val-Cit-PABC-PNP PNP_Activation->Final_Product Linker_Comparison cluster_PheLys Fmoc-Phe-Lys-PAB-PNP cluster_ValCit Mc-Val-Cit-PABC PheLys_Node Phe-Lys Dipeptide PheLys_Pros Pros: - Very rapid cleavage by isolated Cathepsin B - Generally higher stability in mouse plasma PheLys_Node->PheLys_Pros PheLys_Cons Cons: - Less clinical validation compared to Val-Cit PheLys_Node->PheLys_Cons ValCit_Node Val-Cit Dipeptide ValCit_Pros Pros: - Well-established in clinically approved ADCs - Efficient cleavage in lysosomal extracts ValCit_Node->ValCit_Pros ValCit_Cons Cons: - Susceptible to cleavage in mouse plasma - Slower cleavage by isolated Cathepsin B ValCit_Node->ValCit_Cons

A Head-to-Head Comparison: PNP-Activated Esters versus NHS-Esters for Amine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of an amine-reactive crosslinker is a critical decision that profoundly impacts reaction efficiency, stability of the final conjugate, and overall experimental success. This guide provides an in-depth comparison of p-nitrophenyl (PNP)-activated esters and N-hydroxysuccinimide (NHS)-esters, two prominent classes of reagents for targeting primary amines on biomolecules.

This comparison delves into the key performance characteristics of each ester, supported by quantitative data and detailed experimental protocols. We will explore their stability in aqueous environments, relative reactivity, and the practical implications for designing and executing successful bioconjugation strategies.

Performance Comparison: Stability and Reactivity

A primary determinant of a successful bioconjugation reaction is the stability of the activated ester in the aqueous buffer systems typically used for proteins and other biomolecules. The susceptibility of the ester to hydrolysis directly competes with the desired aminolysis reaction, thereby affecting the final yield of the conjugate.

Table 1: Comparative Stability of Activated Esters in Aqueous Buffers

Activated EsterpHTemperature (°C)Half-life of HydrolysisReference
NHS-Ester 7.004 - 5 hours[1]
7.025Not explicitly stated, but shorter than at 0°C
8.025~1 hour
8.6410 minutes[1]
PNP-Ester 5.0Not specified~117 - 136 hours (for PEG-PNP)
9.430< 10 minutes (for p-nitrophenyl hexanoate)

Key Insights from the Data:

  • NHS-esters exhibit significant susceptibility to hydrolysis, with their stability decreasing dramatically as the pH increases into the optimal range for amine coupling (pH 7.2-8.5).[1] At a commonly used conjugation pH of 8.0, the half-life of an NHS ester can be as short as an hour. This rapid hydrolysis necessitates the prompt use of the activated reagent and can lead to lower conjugation yields, especially with dilute protein solutions.

  • PNP-activated esters , while also susceptible to hydrolysis at alkaline pH, can exhibit greater stability under specific conditions. For instance, PEG-p-nitrophenyl active esters show remarkably long half-lives at pH 5.0. While hydrolysis is faster at higher pH, the slower reaction and hydrolysis rates of some PNP-esters compared to NHS-esters can be advantageous, potentially leading to more controlled and higher-yield conjugations, particularly when targeting less reactive amines.

Reaction Mechanism and Specificity

Both PNP and NHS esters react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) via nucleophilic acyl substitution to form a stable amide bond.

Reaction Pathway

ReactionPathway cluster_0 Amine-Reactive Ester cluster_1 Biomolecule cluster_2 Competing Reaction Activated_Ester R-C(=O)-O-X (X = PNP or NHS) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydrolyzed_Ester R-COOH (Inactive Carboxylic Acid) Activated_Ester->Hydrolyzed_Ester Hydrolysis Protein_Amine Protein-NH₂ Amide_Bond Protein-NH-C(=O)-R (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Bond Leaving Group Departs (HO-X) Hydrolysis H₂O

Figure 1. General reaction mechanism for amine acylation by PNP or NHS esters.

The primary competing reaction for both types of esters is hydrolysis of the ester bond by water, which regenerates the carboxylic acid and renders the crosslinker inactive. While both esters are highly selective for primary amines, NHS esters have been reported to have potential side reactions with other nucleophilic residues like histidine, serine, threonine, and tyrosine under certain conditions. PNP esters are generally considered to have high specificity for primary amines.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with a PNP-Activated Ester

This protocol provides a general guideline for the conjugation of a protein with a p-nitrophenyl-activated ester. Optimization of the molar ratio of ester to protein, reaction time, and buffer conditions may be necessary for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate (B84403) Buffered Saline, pH 7.2-7.5).

  • PNP-activated ester of the molecule to be conjugated.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dilute the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the PNP-Ester Solution:

    • Immediately before use, dissolve the PNP-activated ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Perform the Conjugation Reaction:

    • Add a calculated amount of the PNP-ester stock solution to the protein solution. A molar excess of the ester (e.g., 5- to 20-fold) over the protein is typically used.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction at room temperature or 4°C for 1-4 hours. The optimal time may vary depending on the reactivity of the protein and the specific PNP-ester.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess, unreacted PNP-ester and the p-nitrophenol byproduct by gel filtration using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: General Procedure for Protein Labeling with an NHS-Ester

This protocol is a standard procedure for labeling proteins with NHS-esters.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5).

  • NHS-activated ester of the molecule to be conjugated.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dilute the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the NHS-Ester Solution:

    • Immediately before use, dissolve the NHS-activated ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Perform the Conjugation Reaction:

    • Add a calculated amount of the NHS-ester stock solution to the protein solution. A molar excess of the ester (e.g., 5- to 20-fold) over the protein is commonly used.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction at room temperature for 30-60 minutes, or at 4°C for 2 hours.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted NHS-ester and N-hydroxysuccinimide byproduct using a desalting column or through dialysis.

Logical Workflow for Selecting an Amine-Reactive Ester

The choice between a PNP-activated ester and an NHS-ester depends on several factors related to the specific biomolecule, the desired degree of labeling, and the experimental constraints.

Decision_Tree start Start: Need for Amine Bioconjugation protein_stability Is the protein sensitive to higher pH (e.g., > 8.5)? start->protein_stability reaction_speed Is rapid conjugation critical? protein_stability->reaction_speed No use_pnp Consider PNP-Ester (Potentially more stable at lower pH) protein_stability->use_pnp Yes reagent_stability Is higher reagent stability in aqueous buffer a priority? reaction_speed->reagent_stability No use_nhs Consider NHS-Ester (Reacts faster at optimal pH) reaction_speed->use_nhs Yes reagent_stability->use_pnp Yes consider_both Evaluate both esters (Optimize reaction time and pH) reagent_stability->consider_both No

Figure 2. Decision-making workflow for choosing between PNP and NHS esters.

Conclusion

Both PNP-activated esters and NHS-esters are valuable tools for the bioconjugation of primary amines. NHS-esters are widely used due to their high reactivity, leading to rapid conjugation. However, their significant instability in aqueous solutions, especially at the optimal pH for conjugation, can be a major drawback, potentially leading to lower and less reproducible yields.

PNP-activated esters present a compelling alternative. While their reactivity might be slightly lower than NHS-esters under identical conditions, their often-superior stability in aqueous buffers can translate to higher overall conjugation efficiency and more consistent results. The slower reaction kinetics can also offer better control over the extent of modification.

The optimal choice between these two classes of reagents will ultimately depend on the specific requirements of the experiment. For applications where rapid labeling is paramount and the protein concentration is high, NHS-esters may be suitable. However, for conjugations requiring higher yields, greater reproducibility, or involving more sensitive biomolecules, PNP-activated esters are a strong and often superior alternative that warrants careful consideration. Researchers are encouraged to empirically test both types of esters to determine the most effective solution for their specific bioconjugation needs.

References

A Researcher's Guide to In Vitro Cytotoxicity Assays for Antibody-Drug Conjugates with Diverse Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a cornerstone of designing effective and safe Antibody-Drug Conjugates (ADCs). The linker, which bridges the monoclonal antibody (mAb) to the cytotoxic payload, critically dictates the ADC's stability in circulation, its mechanism of payload release, and ultimately, its therapeutic index. This guide provides an objective comparison of in vitro cytotoxicity assays for ADCs featuring different linker technologies, supported by experimental data and detailed methodologies to aid in the rational design and evaluation of next-generation ADCs.

The fundamental distinction between linker types lies in their payload release mechanism.[1] Cleavable linkers are engineered to be labile under specific physiological conditions within the tumor microenvironment or inside cancer cells, whereas non-cleavable linkers depend on the complete degradation of the antibody backbone to release the payload.[1] This difference significantly influences the ADC's potency, potential for bystander killing, and overall safety profile.

Comparative Analysis of In Vitro Cytotoxicity

The in vitro potency of an ADC is a critical parameter assessed during preclinical development, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher potency. The choice of linker technology can profoundly impact the IC50 value.

Key Linker Technologies and Their Impact on Cytotoxicity:
  • Cleavable Linkers: These linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the tumor cell, such as enzymes (e.g., cathepsins), acidic pH, or a reducing environment (high glutathione (B108866) levels).[2]

    • Enzyme-Sensitive Linkers (e.g., Valine-Citrulline): These are among the most common cleavable linkers, designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[2] This targeted release can lead to a potent cytotoxic effect.

    • pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[2]

    • Glutathione-Sensitive Linkers (e.g., Disulfides): These linkers are cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione than the bloodstream.[2] A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[1][2]

  • Non-Cleavable Linkers: These linkers, such as those based on thioether bonds (e.g., SMCC), form a very stable connection between the antibody and the payload.[1] The release of the payload-linker-amino acid complex occurs only after the ADC is internalized and the antibody is completely degraded in the lysosome.[1] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[1] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[1]

The following tables summarize representative in vitro cytotoxicity data for ADCs with different linker technologies. It is important to note that IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Linker TypePayloadTarget Cell LineIC50 (ng/mL)Key ObservationsReference
Cleavable
Val-CitMMAEHER2+ (SK-BR-3)10-50Potent cytotoxicity in antigen-positive cells.[1]
Val-CitMMAEHER2+ (MDA-MB-361-DYT2, Moderate HER2)25-80 (High DAR)Potency correlates with DAR.[3]
β-Galactosidase-cleavableMMAEHER2+8.8 pmol/LDemonstrated higher in vitro potency compared to a Val-Cit ADC (14.3 pmol/L) and Kadcyla® (T-DM1).[4]
Sulfatase-cleavableMMAEHER2+61 pmol/LExhibited higher cytotoxicity than a non-cleavable ADC (609 pmol/L) and comparable to a Val-Ala ADC (92 pmol/L).[4]
Non-Cleavable
Thioether (SMCC)DM1HER2+ (SK-BR-3)Not specifiedGenerally shows good potency in high antigen expressing cells.[5]
Thioether (SMCC)DM1MDR1-overexpressing cell line>900-fold less potentDemonstrates susceptibility to multidrug resistance transporters.[3]
Amino-PEG6-basedMMADBxPC30.3 nMEquivalent in vitro potency to a more stable analog.[6]

Experimental Protocols for Key In Vitro Cytotoxicity Assays

A thorough in vitro evaluation of ADC cytotoxicity involves a panel of assays to determine potency, specificity, and the potential for bystander killing.

Monoculture Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the IC50 of an ADC on both antigen-positive (target) and antigen-negative (non-target) cell lines. A significant difference in IC50 values between these cell lines indicates the ADC's specificity.[7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which is then solubilized and measured spectrophotometrically.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Detailed Methodology: [7][10]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of complete growth medium. The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.

    • Include wells with medium only for blank controls.

    • Incubate the plate at 37°C with 5% CO2 overnight to allow cells to attach.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete growth medium at 2x the final desired concentration.

    • Add 50 µL of the ADC dilutions to the appropriate wells. For control wells (untreated cells), add 50 µL of fresh medium.

    • Incubate the plate at 37°C for 48–144 hours. The incubation time depends on the payload's mechanism of action; for example, tubulin inhibitors may require 72-96 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate at 37°C for 1–4 hours, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Incubate the plate at 37°C overnight or shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to assess cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and therefore, to the number of lysed cells.[11]

Detailed Methodology: [11][12][13][14]

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 4 minutes to pellet the cells.

    • Carefully transfer 100 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.

    • Add 100 µL of the reaction mixture to each well of the plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement and Data Analysis:

    • Add 50 µL of a stop solution to each well if required by the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium only) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Co-culture Bystander Effect Assay

This assay is designed to evaluate the ability of an ADC's payload, released from target cells, to kill neighboring antigen-negative cells.[7][15]

Principle: Antigen-positive and antigen-negative cells are co-cultured and treated with the ADC. The viability of the antigen-negative cells is then assessed. A decrease in the viability of antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC concentration indicates a bystander effect. To distinguish between the two cell populations, the antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP).[7][10]

Detailed Methodology: [7][10][16]

  • Cell Preparation:

    • Use an antigen-positive cell line and an antigen-negative cell line that is sensitive to the ADC's payload.

    • Transfect the antigen-negative cell line with a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding:

    • Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1) to investigate the effect of cell proximity.

    • Include monocultures of both cell lines as controls.

    • Incubate the plate at 37°C with 5% CO2 overnight.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.

    • Incubate the plate for an appropriate duration (e.g., 72-96 hours).

  • Viability Assessment of Bystander Cells:

    • Measure the fluorescence intensity of the GFP-expressing antigen-negative cells using a fluorescence plate reader (excitation/emission ~485/535 nm).

    • Alternatively, use flow cytometry or high-content imaging to quantify the number of viable fluorescently labeled antigen-negative cells.

  • Data Analysis:

    • Normalize the fluorescence intensity in each well by subtracting the background fluorescence.

    • Calculate the percentage of viability of the antigen-negative cells in the co-culture by comparing the fluorescence values of ADC-treated wells to untreated co-culture wells.

    • A statistically significant decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture confirms a bystander effect.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental Workflow for In Vitro Cytotoxicity Assays

G cluster_setup Assay Setup cluster_treatment ADC Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis A Seed Antigen-Positive and/or Antigen-Negative Cells in 96-well plate B Incubate Overnight (Cell Adherence) A->B C Prepare Serial Dilutions of ADC D Add ADC to Cells C->D E Incubate for 48-144 hours D->E F Add Viability Reagent (e.g., MTT, LDH substrate) G Incubate F->G H Measure Absorbance/ Fluorescence G->H I Calculate % Viability/ % Cytotoxicity J Plot Dose-Response Curve I->J K Determine IC50 J->K

Caption: General workflow for in vitro ADC cytotoxicity assays.

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers

G cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker A ADC Binds to Antigen on Cell Surface B Internalization (Endocytosis) A->B C Trafficking to Lysosome B->C D Linker Cleavage (Enzymes, pH, etc.) C->D E Payload Release into Cytoplasm D->E F Induces Cell Death E->F G Bystander Effect (Payload diffuses to neighboring cells) E->G H ADC Binds to Antigen on Cell Surface I Internalization (Endocytosis) H->I J Trafficking to Lysosome I->J K Antibody Degradation J->K L Release of Payload- Linker-Amino Acid Complex K->L M Induces Cell Death L->M

Caption: Payload release mechanisms for ADCs with different linkers.

Signaling Pathway of ADC-Induced Apoptosis (Example: MMAE)

G cluster_pathway MMAE-Induced Apoptotic Pathway A Released MMAE in Cytoplasm B Binds to Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Mitotic Arrest (G2/M Phase) C->D E Activation of Caspase Cascade D->E F Apoptosis (Cell Death) E->F

Caption: Simplified signaling pathway of MMAE-induced apoptosis.

Conclusion

The selection of an appropriate in vitro cytotoxicity assay is paramount for the preclinical evaluation of ADCs. A combination of monoculture assays to determine potency and specificity, alongside co-culture assays to assess the bystander effect, provides a comprehensive understanding of an ADC's potential efficacy. The choice of linker technology is a critical determinant of an ADC's performance, with cleavable linkers offering the potential for a potent bystander effect, advantageous for heterogeneous tumors, while non-cleavable linkers generally provide enhanced stability and a better safety profile. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can make more informed decisions in the design and development of novel and effective antibody-drug conjugates.

References

A Comparative Guide to the Plasma Stability of ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is overly stable may not efficiently release the payload within the target tumor cells. This guide provides an objective comparison of the plasma stability of different ADC linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.

Understanding ADC Linker Stability

The ideal ADC linker should remain stable in the bloodstream (pH ~7.4) and selectively release the cytotoxic payload in the tumor microenvironment or within the cancer cell.[1] Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct stability profiles and release mechanisms.[2][3]

  • Cleavable Linkers: These are designed to be cleaved by specific triggers present in the tumor microenvironment or inside cancer cells, such as enzymes (e.g., cathepsins), acidic pH, or a high concentration of reducing agents like glutathione.[4]

  • Non-cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone in the lysosome to release the payload.[1][3] Generally, non-cleavable linkers exhibit higher plasma stability compared to their cleavable counterparts.[1][4]

The choice of linker chemistry has a significant impact on the ADC's overall performance. While cleavable linkers offer versatility in payload release mechanisms, non-cleavable linkers are often associated with enhanced safety due to their increased stability in circulation.[2]

Comparative Plasma Stability of ADC Linkers

The following table summarizes quantitative data on the plasma stability of various ADC linkers from different studies. Stability is often assessed by measuring the half-life (t½) of the intact ADC or the decrease in the drug-to-antibody ratio (DAR) over time when incubated in plasma.

Linker TypeLinker ChemistryADC ModelPlasma SourceStability MetricKey Findings & References
Cleavable Val-Cit (dipeptide)Trastuzumab-vc-MMAEMouseDAR LossMinimal DAR loss in buffer, significant loss in mouse plasma over 7 days.
Hydrazone (pH-sensitive)Generic ADCHumanHalf-life (t½)~2 days.[5]
Silyl Ether (pH-sensitive)anti-HER2-MMAEHumanHalf-life (t½)> 7 days, showing improved stability over traditional acid-cleavable linkers.[5]
Disulfideanti-CD22-DM1In vivo (mouse)% Drug Remaining>50% of the drug remained conjugated after 7 days.[]
Val-Ala (dipeptide)Generic ADCHuman & MouseStability ComparisonShowed similar stability and cathepsin B release efficiency to Val-Cit. Exhibited less aggregation at high DAR.[]
OHPAS (sulfatase-cleavable)ITC6103ROMouse & HumanStability ComparisonStable in both mouse and human plasma, whereas the VC-PABC linker was unstable in mouse plasma.[7]
Non-cleavable Thioether (e.g., SMCC)Ado-trastuzumab emtansine (T-DM1)In vivo (mouse)DAR Loss29% decrease in DAR after 7 days.
Thioether (e.g., SMCC)Generic ADCIn vivoGeneral ObservationGenerally exhibit higher plasma stability compared to cleavable linkers.[1][4]

Experimental Protocols for Assessing Plasma Stability

Accurate assessment of ADC plasma stability is crucial for preclinical development. The two primary methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Method

LC-MS is a powerful technique for measuring changes in the DAR or quantifying the amount of free payload released from the ADC.[8][9]

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Incubation Incubate ADC in plasma at 37°C Timepoints Collect aliquots at various time points Incubation->Timepoints Isolation Isolate ADC (e.g., Protein A/G beads) Timepoints->Isolation Reduction Optional: Reduce ADC to separate light and heavy chains Isolation->Reduction LC_Separation LC Separation Isolation->LC_Separation Reduction->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Calculate average DAR or quantify free payload MS_Detection->Data_Analysis

Caption: LC-MS workflow for ADC plasma stability.

Detailed Protocol:

  • Incubation:

    • Spike the ADC into plasma (e.g., human, mouse, rat) at a predetermined concentration (e.g., 100 µg/mL).[10]

    • Incubate the samples at 37°C.[10]

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[10]

  • ADC Isolation:

    • At each time point, isolate the ADC from the plasma matrix using immunoaffinity capture methods, such as Protein A or G magnetic beads.[10]

  • Sample Preparation for LC-MS:

    • For intact mass analysis, the isolated ADC can be directly analyzed.

    • For reduced analysis, the ADC is treated with a reducing agent (e.g., dithiothreitol) to separate the light and heavy chains.[8]

    • To quantify free payload, proteins in the plasma are precipitated (e.g., with acetonitrile), and the supernatant containing the small molecule drug is collected.[11]

  • LC-MS Analysis:

    • Inject the prepared sample into an LC system coupled to a mass spectrometer.

    • Use appropriate chromatography (e.g., reverse-phase or size-exclusion) to separate the ADC species or the free payload.[8]

    • The mass spectrometer is used to determine the mass of the intact ADC, its subunits, or to quantify the free payload.[8]

  • Data Analysis:

    • Calculate the average DAR at each time point by analyzing the mass spectra of the intact or reduced ADC.[12]

    • Quantify the concentration of free payload by comparing its signal to a standard curve.[11]

Enzyme-Linked Immunosorbent Assay (ELISA) Based Method

ELISA is a plate-based immunoassay used to quantify the amount of intact ADC remaining in the plasma over time.

Experimental Workflow:

cluster_elisa ELISA Protocol Coating Coat plate with antigen Blocking Block non-specific binding sites Coating->Blocking Sample_Incubation Add plasma samples containing ADC Blocking->Sample_Incubation Detection_Ab Add enzyme-linked detection antibody Sample_Incubation->Detection_Ab Substrate Add substrate and measure signal Detection_Ab->Substrate Quantification Quantify intact ADC Substrate->Quantification

Caption: ELISA workflow for intact ADC quantification.

Detailed Protocol:

  • Plate Coating:

    • Coat a 96-well microtiter plate with an antigen that is specific to the monoclonal antibody of the ADC.[13]

    • Incubate overnight at 4°C and then wash the plate.[13]

  • Blocking:

    • Add a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.[13]

    • Incubate and then wash the plate.[13]

  • Sample Incubation:

    • Add diluted plasma samples from the stability study to the wells.

    • Incubate for 1-2 hours at room temperature to allow the intact ADC to bind to the coated antigen.[14]

    • Wash the plate to remove unbound components.[14]

  • Detection:

    • Add a detection antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP). This antibody should recognize the ADC's antibody portion.[14]

    • Incubate for 1 hour at room temperature and then wash the plate.[14]

  • Signal Development and Measurement:

    • Add a chromogenic substrate (e.g., TMB) that reacts with the enzyme to produce a colored product.[14]

    • Incubate in the dark for a specified time.[14]

    • Add a stop solution to halt the reaction.[14]

    • Measure the absorbance at a specific wavelength using a microplate reader.[14]

  • Quantification:

    • The amount of intact ADC is proportional to the measured absorbance. A standard curve is used to determine the concentration of the ADC in the samples.

Logical Relationship of ADC Linker Stability

The following diagram illustrates the relationship between linker type, stability, and the mechanism of payload release.

cluster_linker Linker Type cluster_stability Plasma Stability cluster_release Payload Release Mechanism ADC Antibody-Drug Conjugate Cleavable Cleavable Linker ADC->Cleavable NonCleavable Non-Cleavable Linker ADC->NonCleavable VariableStability Variable Stability Cleavable->VariableStability HighStability High Stability NonCleavable->HighStability TriggeredRelease Triggered Release (Enzymes, pH, Redox) VariableStability->TriggeredRelease DegradationRelease Antibody Degradation HighStability->DegradationRelease

Caption: ADC linker stability and release mechanisms.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload.[1] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers act as molecular switches, engineered to be stable in the systemic circulation but to break down under specific conditions prevalent in tumor tissues or inside cancer cells.[2][] This controlled release mechanism is a key advantage, allowing for a wider range of applications.[4]

There are three main classes of cleavable linkers based on their cleavage mechanism:

  • Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is a substrate for proteases, like cathepsin B, which are highly expressed in the lysosomes of tumor cells.[5] A common example is the valine-citrulline (vc) dipeptide.[5]

  • pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[2][5]

  • Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high intracellular concentrations of glutathione, a reducing agent found in abundance within cancer cells compared to the bloodstream.[5]

A significant advantage of cleavable linkers is their ability to induce a "bystander effect."[5] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, which is particularly useful for treating heterogeneous tumors.[5][6]

Non-Cleavable Linkers: A Reliance on Antibody Degradation

In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload.[7] The release of the cytotoxic drug is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody backbone by lysosomal proteases.[4][8] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.[9]

The most common non-cleavable linkers are based on thioether or maleimidocaproyl (MC) chemistry.[8][9] A well-known example of an ADC utilizing a non-cleavable linker is Ado-trastuzumab emtansine (Kadcyla®), which employs the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[9]

A primary advantage of non-cleavable linkers is their enhanced stability in circulation, which generally leads to a lower risk of off-target toxicity and a more favorable safety profile.[4][10] However, the released payload-linker-amino acid complex is typically less membrane-permeable, which largely prevents a bystander effect.[6] This makes ADCs with non-cleavable linkers more suitable for treating hematological cancers or solid tumors with homogenous antigen expression.[4][11]

Head-to-Head Performance Comparison

The choice between a cleavable and non-cleavable linker involves a trade-off between efficacy and safety. The optimal choice is highly dependent on the specific characteristics of the target antigen, the tumor type, and the properties of the payload.

FeatureCleavable LinkersNon-Cleavable Linkers
Drug Release Mechanism Triggered by specific conditions (e.g., enzymes, pH, reducing agents)[5][12]Requires complete lysosomal degradation of the antibody[8]
Released Payload Unmodified or minimally modified drugDrug-linker-amino acid complex[9]
Plasma Stability Generally lower, with a risk of premature drug release[13]Generally higher, leading to reduced off-target toxicity[4][10]
Bystander Effect Possible with membrane-permeable payloads, effective for heterogeneous tumors[5][6]Limited to no bystander effect due to lower membrane permeability of the released complex[6]
Toxicity Profile Higher potential for off-target toxicity due to premature payload release[13][14]Generally a more favorable safety profile with lower systemic toxicity[4][13][14]
Therapeutic Window Potentially narrower due to higher toxicityPotentially wider due to improved safety[15]
Applicability Broadly applicable to a wide range of cancer types, including those with heterogeneous antigen expression[12]More suitable for hematological malignancies and solid tumors with high, uniform antigen expression[4][11]
Quantitative Comparison of Clinical Toxicity

A meta-analysis of commercially available ADCs provides valuable insights into the clinical toxicity profiles associated with cleavable versus non-cleavable linkers.

Adverse Event (Grade ≥3)ADCs with Cleavable Linkers (N=1,082)ADCs with Non-Cleavable Linkers (N=1,335)Weighted Risk Difference (95% CI)
Any Adverse Event 47%34%-12.9% (-17.1% to -8.8%)
Neutropenia Data suggests a significant difference favoring non-cleavable linkers-9.1% (-12% to -6.2%)
Anemia Data suggests a significant difference favoring non-cleavable linkers-1.7% (-3.3% to -0.1%)

Data compiled from a meta-analysis of 12 phase II/III clinical trials.[14]

Visualizing the Mechanisms of Action

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Endosome_cleavable Endosome ADC_cleavable->Endosome_cleavable Internalization Lysosome_cleavable Lysosome (Low pH, High Proteases) Endosome_cleavable->Lysosome_cleavable Trafficking Payload_released Released Payload Lysosome_cleavable->Payload_released Linker Cleavage Bystander_cell Neighboring Antigen-Negative Cell Payload_released->Bystander_cell Diffusion (Bystander Effect) Target_cell_death Target Cell Death Payload_released->Target_cell_death Bystander_cell_death Bystander Cell Death Bystander_cell->Bystander_cell_death ADC_non_cleavable ADC with Non-Cleavable Linker Endosome_non_cleavable Endosome ADC_non_cleavable->Endosome_non_cleavable Internalization Lysosome_non_cleavable Lysosome Endosome_non_cleavable->Lysosome_non_cleavable Trafficking Payload_complex Released Payload- Linker-Amino Acid Complex Lysosome_non_cleavable->Payload_complex Antibody Degradation Target_cell_death_non_cleavable Target Cell Death Payload_complex->Target_cell_death_non_cleavable

Caption: Comparative pathways of ADC processing for cleavable and non-cleavable linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

ADC Synthesis and Characterization

Objective: To synthesize and characterize ADCs with cleavable and non-cleavable linkers.

Methodology:

  • Antibody Modification: Reduce interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups for conjugation.

  • Drug-Linker Conjugation: React the reduced antibody with a maleimide-activated drug-linker complex (either cleavable or non-cleavable) in a suitable buffer.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated ADC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using HIC-HPLC or UV-Vis spectroscopy.

    • Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC-HPLC.

    • In Vitro Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen using an enzyme-linked immunosorbent assay (ELISA).

Experimental Workflow for ADC Synthesis and Characterization Start Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP) Start->Reduction Conjugation Conjugation Reduction->Conjugation Drug_Linker Drug-Linker Complex Drug_Linker->Conjugation Purification Purification (e.g., SEC-HPLC) Conjugation->Purification Characterization Characterization (DAR, Purity, Binding) Purification->Characterization Final_ADC Purified and Characterized ADC Characterization->Final_ADC

Caption: A streamlined workflow for the synthesis and quality control of ADCs.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the linker and the rate of premature drug release in plasma.

Methodology:

  • Incubation: Incubate the ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Analysis: At each time point, analyze the plasma samples to quantify the amount of intact ADC and released payload.

    • ELISA: Use a sandwich ELISA to measure the concentration of antibody-conjugated drug. One antibody captures the ADC, and a secondary antibody detects the payload.

    • LC-MS/MS: Use liquid chromatography-tandem mass spectrometry to directly measure the concentration of the released, free payload in the plasma.

  • Data Analysis: Calculate the half-life of the ADC in plasma and the percentage of drug released over time.

In Vitro Cytotoxicity and Bystander Effect Assays

Objective: To determine the potency of the ADC against antigen-positive cancer cells and assess its bystander killing activity.

Methodology:

  • Cell Culture: Culture antigen-positive and antigen-negative cancer cell lines.

  • Cytotoxicity Assay:

    • Treat antigen-positive cells with serial dilutions of the ADC.

    • After a set incubation period (e.g., 72-96 hours), measure cell viability using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo®).

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each ADC.

  • Bystander Effect Assay:

    • Co-culture antigen-positive and antigen-negative cells at a defined ratio.

    • Treat the co-culture with the ADCs.

    • Measure the viability of the antigen-negative cell population to determine the extent of bystander killing.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of the ADCs in a preclinical animal model.

Methodology:

  • Xenograft Model: Implant human tumor cells (antigen-positive) into immunodeficient mice.

  • ADC Administration: Once tumors reach a specified size, administer the ADCs (and control substances) to the mice, typically via intravenous injection.

  • Tumor Growth Monitoring: Measure tumor volume and body weight of the mice at regular intervals.

  • Data Analysis: Compare the tumor growth inhibition between the different ADC treatment groups and the control group to assess in vivo efficacy.

Conclusion

The decision between a cleavable and non-cleavable linker is a nuanced one, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can provide potent anti-tumor activity, including the beneficial bystander effect, but may come with a higher risk of systemic toxicity.[4][6] Non-cleavable linkers, on the other hand, offer enhanced plasma stability and a more favorable safety profile, though their efficacy may be more limited in the context of heterogeneous tumors.[4][6] A thorough understanding of the target biology, payload characteristics, and the desired therapeutic outcome is paramount for the rational design of the next generation of safe and effective antibody-drug conjugates.

References

Unlocking Precision Therapeutics: A Comparative Guide to the Validation of Self-Immolative Release Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for targeted and controlled drug delivery systems is paramount. Self-immolative linkers represent a sophisticated strategy in this pursuit, offering a triggered, sequential release of therapeutic agents. This guide provides an objective comparison of the self-immolative release mechanism with other strategies, supported by experimental data, detailed protocols, and visual representations of the underlying pathways and workflows.

The core principle of a self-immolative linker is a molecular "domino effect." An initial triggering event, such as enzymatic cleavage or a change in pH, initiates a cascade of intramolecular reactions that culminate in the release of the active drug. This mechanism is engineered to be stable in circulation and to activate specifically within the target microenvironment, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.

Comparative Analysis of Release Kinetics

The efficiency of a drug delivery system is critically dependent on its release kinetics. Self-immolative systems are designed for rapid and complete drug release following a specific triggering event. The following tables summarize quantitative data from various studies, comparing the release kinetics of different self-immolative linkers and contrasting them with non-self-immolative systems.

Linker TypeTriggerCargoRelease Half-Life (t½)Key Findings
Proline-derived linkerTrifluoroacetic acid (TFA)Reporter Moiety1.6 hoursSignificantly faster release compared to the ethylenediamine (B42938) linker under the same conditions.
Ethylenediamine linkerTrifluoroacetic acid (TFA)Reporter Moiety10.6 hoursDemonstrates the tunability of release rates based on linker chemistry.
Nα-Boc-Lys-PABCTrypsin4-nitroaniline~40 hoursHighlights a slower, enzyme-controlled release profile.[1]
Light-responsive PC4AP365 nm lightDoxorubicin (DOX)< 5 minutes for 75% releaseIllustrates a rapid and externally controllable release mechanism.[2]
1,4-anthracene systemDeprotonationPhenethylamine18 minutesShows a 20-fold faster release compared to a naphthalene-based system, demonstrating the impact of the aromatic core on kinetics.[2]
Phosphate-based linkersPhotoactivationp-fluoro phenol5 minutes to 1 dayRelease rate is highly tunable based on the linker's spacer.[1]
Release MechanismSystemTriggerRelease ProfileKey Advantage
Self-Immolative Doxorubicin-peptide conjugateMatrix Metalloproteinase (MMP)Preferential release in MMP-expressing xenografts.High target specificity and controlled release.
Non-Self-Immolative (Control) Doxorubicin conjugate without self-immolative linkerTrypsinSignificantly slower rate of formation of the active drug.Simpler synthesis.
Self-Immolative Light-responsive ADC365 nm light80% release of free DOX in 10 minutes.[3]Rapid and externally controlled drug release.
Acid-Labile (Non-Self-Immolative) Doxorubicin-trastuzumab ADCLow pH (5.4)80% DOX release after 24 hours.pH-sensitive release in lysosomal compartments.

Visualizing the Mechanisms and Workflows

To further elucidate the principles and processes involved in the validation of self-immolative release, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Self_Immolative_Release_Mechanism cluster_trigger Triggering Event cluster_prodrug Prodrug Construct cluster_release Release Cascade Trigger Specific Stimulus (e.g., Enzyme, pH, Light) Prodrug Trigger-Linker-Drug Trigger->Prodrug Activation Intermediate Unstable Intermediate Prodrug->Intermediate Self-Immolation Cascade Drug_Release Active Drug Released Intermediate->Drug_Release Byproduct Inert Byproduct Intermediate->Byproduct

A diagram illustrating the general self-immolative release mechanism.

MMP_Triggered_Pathway cluster_ecm Tumor Microenvironment cluster_cleavage Enzymatic Cleavage cluster_release Drug Release MMP Matrix Metalloproteinase (MMP-2/MMP-9) Prodrug MMP-sensitive Prodrug MMP->Prodrug Recognizes & Binds Cleavage Peptide Linker Cleavage Prodrug->Cleavage Cleavage of Peptide Self_Immolation Self-Immolative Cascade Cleavage->Self_Immolation Initiates Active_Drug Released Cytotoxic Drug Self_Immolation->Active_Drug Releases

MMP-triggered drug release pathway in a tumor microenvironment.

Caspase_Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Chemotherapy) Cytochrome_c Cytochrome c (from Mitochondria) Apoptotic_Stimulus->Cytochrome_c Procaspase9 Procaspase-9 Apoptosome Apoptosome Formation Procaspase9->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase3 Active Caspase-3 Caspase9->Caspase3 Activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Prodrug Caspase-3 Sensitive Prodrug Caspase3->Prodrug Cleaves Linker Drug_Release Active Drug Release Prodrug->Drug_Release Self-Immolation

Caspase-mediated apoptosis pathway for targeted drug release.

HPLC_Workflow Start Start: Drug Release Assay Incubation Incubate Prodrug with Trigger (e.g., Enzyme in Buffer) Start->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling Quenching Quench Reaction (e.g., Acidification, Cold) Sampling->Quenching HPLC_Injection Inject Sample into HPLC System Quenching->HPLC_Injection Separation Chromatographic Separation (e.g., C18 column, Gradient Elution) HPLC_Injection->Separation Detection UV-Vis or Fluorescence Detection Separation->Detection Quantification Quantify Released Drug (Peak Area Integration) Detection->Quantification Analysis Plot % Release vs. Time Calculate Release Kinetics Quantification->Analysis End End: Kinetic Data Analysis->End

Experimental workflow for monitoring drug release using HPLC.

Detailed Experimental Protocols

Reproducibility and accuracy are cornerstones of scientific validation. The following are detailed methodologies for key experiments used to validate the self-immolative release mechanism.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Drug Release

Objective: To quantify the amount of free drug released from a prodrug conjugate over time.

Materials:

  • Prodrug conjugate solution (e.g., 1 mg/mL in a suitable buffer)

  • Triggering agent (e.g., specific enzyme, acidic or basic buffer)

  • Quenching solution (e.g., trifluoroacetic acid, acetonitrile)

  • HPLC system with a suitable detector (UV-Vis or fluorescence)

  • Appropriate HPLC column (e.g., C8 or C18 reversed-phase column)

  • Mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA)

  • Standards of the free drug at known concentrations

Procedure:

  • Reaction Setup: Prepare a solution of the prodrug conjugate in a buffer that maintains the stability of the conjugate and is optimal for the triggering agent's activity.

  • Initiation of Release: Add the triggering agent to the prodrug solution to initiate the release. For a negative control, prepare a parallel sample without the triggering agent.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a quenching solution to stop the reaction.

  • Sample Preparation: Centrifuge the quenched sample to pellet any precipitated protein or debris. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run a gradient elution method to separate the free drug from the intact prodrug and other components.

    • Monitor the elution profile at a wavelength where the free drug has a strong absorbance or fluorescence.

  • Quantification:

    • Create a standard curve by injecting known concentrations of the free drug.

    • Determine the concentration of the released drug in the samples by integrating the peak area and comparing it to the standard curve.

  • Data Analysis: Plot the percentage of drug released versus time to determine the release kinetics.

Protocol 2: Fluorescence Spectroscopy for Real-Time Monitoring of Prodrug Activation

Objective: To monitor the cleavage of a self-immolative linker that results in the release of a fluorescent reporter molecule.

Materials:

  • Fluorogenic prodrug solution

  • Triggering agent

  • Buffer solution (e.g., PBS or Tris buffer)

  • Fluorometer with temperature control

  • Cuvettes

Procedure:

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation and emission wavelengths appropriate for the released fluorophore. The excitation wavelength should be near the absorption maximum of the fluorophore.

  • Sample Preparation:

    • Prepare a dilute solution of the fluorogenic prodrug in the reaction buffer directly in a cuvette.

  • Baseline Measurement: Place the cuvette in the fluorometer and record the baseline fluorescence intensity.

  • Initiation of Reaction: Add a small volume of the concentrated triggering agent to the cuvette and mix gently.

  • Kinetic Measurement:

    • Immediately start recording the fluorescence intensity over time.

    • Continue data acquisition until the fluorescence signal plateaus, indicating the completion of the reaction.

  • Control Experiment: Perform a control experiment without the triggering agent to measure any background hydrolysis or instability of the prodrug.

  • Data Analysis:

    • Subtract the background fluorescence from the kinetic data.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve. The data can be fitted to kinetic models to determine rate constants.

Conclusion

The validation of the self-immolative release mechanism is a critical step in the development of advanced drug delivery systems. The experimental data consistently demonstrates that these systems can be finely tuned to achieve a desired release profile, often superior to simpler, non-self-immolative strategies in terms of specificity and efficiency. The provided protocols and diagrams offer a framework for researchers to design and evaluate their own self-immolative systems, contributing to the advancement of targeted therapies. The careful selection of the trigger, linker, and experimental validation methods is essential to harnessing the full potential of this powerful drug release platform.

References

A Comparative Guide to Analytical Techniques for Confirming Linker Structure and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs), are critically dependent on the integrity of the linker molecule that connects the biological component to the payload. Rigorous analytical characterization is therefore essential to confirm the linker's structure and assess its purity. This guide provides an objective comparison of key analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their needs.

Overview of Key Analytical Techniques

A variety of analytical techniques are employed to ensure the correct structure and high purity of linkers used in bioconjugates. The choice of technique depends on the specific information required, the stage of development, and the physicochemical properties of the linker and conjugate. The most common methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) often coupled with Liquid Chromatography (LC-MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Capillary Electrophoresis (CE).

Each of these techniques offers unique advantages in terms of structural elucidation, purity assessment, and sensitivity. A comprehensive analytical strategy often involves the use of orthogonal methods to provide a complete picture of the linker's quality.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for linker characterization is a critical decision. The following table summarizes the performance of the most common methods in confirming linker structure and purity.

TechniquePrimary ApplicationInformation ProvidedResolutionSensitivityKey Advantages & Disadvantages
NMR Spectroscopy Structural ElucidationDetailed atomic-level structural information, connectivity, and stereochemistry.AtomicLow to ModerateAdvantages: Unambiguous structure determination. Disadvantages: Lower sensitivity, requires higher sample concentration, complex data interpretation for large molecules.[1][2][3]
Mass Spectrometry (MS) Molecular Weight Determination & Impurity ProfilingPrecise molecular weight of the linker and identification of impurities and degradation products.HighHighAdvantages: High sensitivity and specificity, suitable for complex mixtures.[4] Disadvantages: Provides limited structural information on its own, potential for ion suppression.
HPLC/UPLC Purity Assessment & QuantificationSeparation and quantification of the linker from impurities and starting materials.HighModerate to HighAdvantages: Robust, reproducible, and widely available for quantitative analysis. Disadvantages: Limited structural information, co-elution of impurities can be a challenge.
FTIR Spectroscopy Functional Group IdentificationPresence or absence of specific chemical bonds and functional groups.ModerateLow to ModerateAdvantages: Fast, non-destructive, and provides a unique "fingerprint" of the molecule.[5] Disadvantages: Not suitable for complex mixtures, limited structural detail compared to NMR.
Capillary Electrophoresis (CE) Purity and Heterogeneity AnalysisSeparation of charged or size-based variants and impurities.HighHighAdvantages: High separation efficiency, minimal sample consumption.[6][7][8] Disadvantages: Less robust than HPLC, can be sensitive to matrix effects.

In-Depth Look at Key Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the de novo structural elucidation of linker molecules.[1][2][3] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Key Applications:

  • Unambiguous confirmation of the chemical structure of a synthesized linker.

  • Determination of stereochemistry.

  • Identification of process-related impurities with distinct structural features.

Experimental Protocol: 1D and 2D NMR for Linker Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified linker in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • 1D ¹H NMR Acquisition: Acquire a proton NMR spectrum to identify the different types of protons and their chemical environments.

  • 1D ¹³C NMR Acquisition: Acquire a carbon NMR spectrum to identify all unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assembling the carbon skeleton.

  • Data Analysis: Integrate and analyze the 1D and 2D spectra to piece together the molecular structure.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for precise molecular weight determination.[4] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for both identifying and quantifying the linker and its impurities in complex mixtures.[9]

Key Applications:

  • Confirmation of the molecular weight of the linker.

  • Identification and quantification of process impurities and degradation products.

  • Analysis of the drug-to-antibody ratio (DAR) in the final conjugate.[10]

Experimental Protocol: LC-MS for Linker Purity and Identity

  • Sample Preparation: Prepare a stock solution of the linker in a suitable solvent (e.g., acetonitrile/water). Dilute to an appropriate concentration for LC-MS analysis (typically in the low µg/mL range).

  • Chromatographic Separation (Reversed-Phase HPLC):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Detection: UV/Vis detector (e.g., at 254 nm) and Mass Spectrometer.

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution accurate mass measurements.

    • Data Acquisition: Acquire full scan mass spectra to identify the molecular ions of the linker and any impurities.

  • Data Analysis: Extract ion chromatograms for the expected mass of the linker and any potential impurities. Calculate purity based on the relative peak areas in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in pharmaceutical development. For linker analysis, Reversed-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are commonly used.

Key Applications:

  • Quantification of linker purity and impurity profiling.

  • Determination of the drug-to-antibody ratio (DAR) of ADCs.[11][12][13]

Experimental Protocol: RP-HPLC for Linker Purity Assessment

  • Sample Preparation: Accurately weigh and dissolve the linker in a suitable solvent to a known concentration.

  • Chromatographic System:

    • Column: A high-resolution C18 column.

    • Mobile Phase A: Water with a suitable buffer or acid (e.g., 0.1% trifluoroacetic acid).

    • Mobile Phase B: Acetonitrile with the same buffer or acid.

    • Gradient: A programmed gradient of increasing Mobile Phase B to elute the linker and separate it from impurities.

    • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.

    • Detection: UV detector at a wavelength where the linker has strong absorbance.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] It provides a characteristic "fingerprint" spectrum for a given compound.

Key Applications:

  • Confirmation of the presence of key functional groups in the linker structure.

  • Quick identity check of raw materials and synthesized linkers.

Experimental Protocol: FTIR using KBr Pellet Method

  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove moisture.[14][15]

    • Grind a small amount of the solid linker sample (0.1-1.0% by weight) with the dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[14][16]

  • Pellet Formation:

    • Place the powder mixture into a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[16][17]

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups expected in the linker structure (e.g., C=O, N-H, C-O).

Visualizing the Analytical Workflow

Understanding the logical flow of analytical techniques is crucial for an efficient characterization strategy.

G cluster_synthesis Linker Synthesis & Purification cluster_conjugation Bioconjugation start Linker Synthesis purification Purification (e.g., Chromatography) start->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr hplc HPLC/UPLC (Purity Assay) purification->hplc conjugation Conjugation to Antibody/Protein nmr->conjugation ms High-Resolution MS ms->conjugation ftir FTIR Spectroscopy ftir->conjugation hplc->conjugation lcms LC-MS (Impurity ID) lcms->conjugation ce Capillary Electrophoresis ce->conjugation final_adc Final ADC/Bioconjugate conjugation->final_adc

General workflow for linker synthesis and characterization.

Conclusion

The comprehensive characterization of linker structure and purity is a non-negotiable aspect of developing safe and effective bioconjugates. While NMR spectroscopy remains the gold standard for absolute structural elucidation, a combination of orthogonal techniques, including mass spectrometry and chromatography, is essential for a complete understanding of the linker's quality attributes. The detailed protocols and comparative data presented in this guide are intended to empower researchers to design and implement robust analytical strategies for their drug development programs.

References

A Researcher's Guide to Lysine Protecting Groups: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in peptide synthesis and modification. The nucleophilic ε-amino group of lysine (B10760008) requires robust protection to prevent unwanted side reactions, such as unintended branching of the peptide chain.[1][2] An ideal protecting group must be stable during peptide chain elongation and selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups.[3]

This guide provides an objective comparison of common protecting groups for the lysine side chain, with a focus on their deprotection conditions, orthogonality, and applications, supported by experimental data and protocols.

Comparative Analysis of Common Lysine Protecting Groups

The choice of a lysine side-chain protecting group is fundamentally linked to the overall synthetic strategy, most notably whether an Fmoc- or Boc-based approach is used for the α-amino group. Orthogonality is paramount, enabling the selective deprotection of the lysine side chain for subsequent modifications like cyclization, branching, or conjugation.[4]

The following table summarizes the properties and cleavage conditions of the most widely used protecting groups for the ε-amino group of lysine.

Protecting GroupAbbreviationCommon Cleavage ConditionsStabilityOrthogonal ToKey Features
tert-Butoxycarbonyl BocStrong Acid: High concentration TFA (e.g., >50%)[2][5]Stable to base (piperidine) and hydrogenolysis.Fmoc, Alloc, Cbz, ivDde, MttThe most common choice for Fmoc-based solid-phase peptide synthesis (SPPS).[5][6]
Allyloxycarbonyl AllocPd(0) Catalysis: e.g., Pd(PPh₃)₄ with a scavenger (PhSiH₃, NMM)[7][8]Stable to strong acid (TFA) and base (piperidine).[7][9]Fmoc, Boc, Mtt, ivDdeExcellent orthogonality; allows deprotection under very mild, neutral conditions.[7][9]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDdeHydrazine (B178648): 2-10% Hydrazine (N₂H₄) in DMF[10]Stable to acid (TFA) and base (piperidine).[11]Fmoc, Boc, Mtt, AllocEnables on-resin modification in the presence of both acid- and base-labile groups.[11]
4-Methyltrityl MttMild Dilute Acid: 1-2% TFA in DCM with scavengers (TIS)[12][13]Very acid-labile; stable to base (piperidine) and Pd(0).Fmoc, Alloc, ivDdeUseful for on-resin cyclization and branching when Boc groups must remain intact.[14][15]
Methylsulfonylethyloxycarbonyl MscBase: Mild basic conditions (e.g., piperidine) via β-elimination[3]Stable to strong acid (TFA).[3][16]BocOffers an alternative base-labile group orthogonal to acid-labile protectors.[16]
Benzyloxycarbonyl Cbz (or Z)Hydrogenolysis: H₂ with Pd/C catalyst. Also strong acid (HBr/AcOH).[5]Stable to mild acid and base.Fmoc, Boc (with specific conditions)A classic protecting group, often used in Boc-based strategies.[5][6]

Experimental Protocols and Methodologies

Accurate and efficient deprotection is crucial for obtaining high-purity products. Below are detailed protocols for the selective removal of key orthogonal protecting groups on a solid-phase resin.

Protocol 1: Selective Deprotection of the Mtt Group

This procedure is designed for the on-resin removal of the Mtt group while preserving acid-labile Boc groups and the peptide-resin linkage.

  • Resin Preparation: Swell the Mtt-protected peptidyl-resin in dichloromethane (B109758) (DCM).

  • Cleavage Solution: Prepare a cleavage cocktail of 1-2% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in DCM.[13] Use approximately 10 mL of solution per gram of resin.

  • Deprotection: Add the cleavage solution to the resin and gently agitate at room temperature for 30 minutes.[12][13]

  • Monitoring: To monitor the reaction, remove a few resin beads, wash them with DCM, and add a drop of concentrated TFA. An immediate orange color indicates the presence of remaining Mtt groups; if so, continue agitation for another 30 minutes and re-test.[12][13]

  • Washing: Once deprotection is complete, filter the resin and wash sequentially with DCM (3x), Methanol (2x), DCM (2x), and finally with 1-10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) to neutralize the resin, followed by a final DMF wash (2x).[12][13]

Protocol 2: Selective Deprotection of the ivDde Group

This method utilizes hydrazine to remove the ivDde group, which is orthogonal to both acid-labile (Boc, Mtt) and standard base-labile (Fmoc) groups.

  • Resin Preparation: Swell the ivDde-protected peptidyl-resin in DMF. If the N-terminus is Fmoc-protected, it should first be replaced with a Boc group to prevent its cleavage by hydrazine.[12][17]

  • Cleavage Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[12][17] Use approximately 25 mL per gram of resin for each treatment.

  • Deprotection: Add the hydrazine solution to the resin and allow it to stand at room temperature for 3 minutes.[12]

  • Repetition: Filter the resin and repeat the hydrazine treatment two more times for a total of three treatments to ensure complete removal.[12] Recent studies have evaluated extending the treatment time or increasing the number of repetitions for more stubborn sequences.[10]

  • Washing: After the final treatment, thoroughly wash the resin with DMF (3-5x) to remove all traces of hydrazine and the cleaved protecting group.[12]

Protocol 3: Selective Deprotection of the Alloc Group

This protocol uses a palladium catalyst to cleave the Alloc group under neutral conditions, providing excellent orthogonality.

  • Resin Preparation: Swell the Alloc-protected peptidyl-resin in chloroform (B151607) (CHCl₃).[9]

  • Reaction Setup: Suspend the resin in CHCl₃ (approx. 35 mL per gram). Add acetic acid (0.5 mL/g), N-methylmorpholine (NMM, 2 mL/g), and the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), using 3 equivalents based on resin substitution.[12] The reaction should be performed under an inert atmosphere (e.g., Argon).

  • Deprotection: Shake the mixture at room temperature for 2-4 hours.[12]

  • Washing: Filter the resin and wash thoroughly with CHCl₃ and DCM to remove the catalyst and byproducts.[9][12]

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating complex synthetic strategies. The following workflows are presented in DOT language for visualization.

Workflow for Branched Peptide Synthesis

This diagram illustrates a common strategy for creating a branched peptide on-resin using an orthogonally protected lysine.

Branched_Peptide_Synthesis cluster_0 Main Chain Elongation (Fmoc-SPPS) cluster_1 Side Chain Modification cluster_2 Final Cleavage Start Resin Couple1 Couple Fmoc-AA Start->Couple1 Deprotect1 Deprotect Fmoc (Piperidine) Couple1->Deprotect1 Couple_Lys Couple Fmoc-Lys(ivDde)-OH Deprotect1->Couple_Lys Elongate Continue Elongation... (Couple/Deprotect Cycles) Couple_Lys->Elongate Deprotect_ivDde Selective Deprotection (2% Hydrazine in DMF) Elongate->Deprotect_ivDde Couple_Branch Couple First AA of Branch Deprotect_ivDde->Couple_Branch Elongate_Branch Elongate Branch Chain (Fmoc-SPPS) Couple_Branch->Elongate_Branch Cleave Cleave from Resin & Global Deprotection (TFA) Elongate_Branch->Cleave Final_Peptide Purified Branched Peptide Cleave->Final_Peptide

Caption: On-resin synthesis of a branched peptide using an orthogonal ivDde protecting group.

Decision Logic for Selecting a Lysine Protecting Group

This diagram provides a logical framework for choosing the most suitable protecting group based on the synthetic goal.

PG_Selection_Logic Start What is the N-terminal protection strategy? Fmoc_Path Fmoc-SPPS Start->Fmoc_Path Fmoc Boc_Path Boc-SPPS Start->Boc_Path Boc Need_Ortho Need_Ortho Fmoc_Path->Need_Ortho Need on-resin side chain modification? Boc_SPPS_Choice Boc_SPPS_Choice Boc_Path->Boc_SPPS_Choice Use Cbz (Z) or Msc (Orthogonal to Boc deprotection) Yes_Ortho Yes_Ortho Need_Ortho->Yes_Ortho Yes No_Ortho Use Boc (Standard, acid-labile) Need_Ortho->No_Ortho No Cleavage_Condition Cleavage_Condition Yes_Ortho->Cleavage_Condition What cleavage condition is acceptable? Mild_Acid Use Mtt Cleavage_Condition->Mild_Acid Mild Acid Hydrazine Use ivDde Cleavage_Condition->Hydrazine Hydrazine Palladium Use Alloc Cleavage_Condition->Palladium Pd(0)

Caption: Decision tree for selecting a lysine side-chain protecting group.

References

A Head-to-Head Battle of ADC Linkers: Benchmarking Fmoc-Phe-Lys(Trt)-PAB-PNP Against Next-Generation Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a cornerstone in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective, data-driven comparison of the well-established Fmoc-Phe-Lys(Trt)-PAB-PNP linker against a new wave of next-generation linkers that promise enhanced stability, novel cleavage mechanisms, and improved therapeutic indices.

The linker, a critical component of an ADC, bridges the antibody to the cytotoxic payload. Its properties profoundly influence the ADC's stability in circulation, the efficiency of payload release at the tumor site, and overall tolerability. An ideal linker remains steadfast in the bloodstream to prevent premature drug release and subsequent off-target toxicity, yet readily cleaves to unleash the payload within the target cancer cell.[1]

This guide delves into the performance of the cathepsin B-sensitive this compound linker and compares it with prominent next-generation linkers, including Val-Cit, Val-Ala, and glucuronide-based systems. The comparison is supported by quantitative data and detailed experimental protocols for key evaluative assays.

Quantitative Performance Comparison of ADC Linkers

The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.

Linker TypeDipeptide SequenceKey FeaturesPlasma Stability (Half-life)Reference(s)
Traditional Peptide Linker Phe-LysSubstrate for cathepsin B.Less stable in mouse plasma (t½ ≈ 12.5 hours) compared to Val-Cit. In human plasma, half-life is approximately 30 days.[2]
Next-Generation Peptide Linker Val-CitBenchmark for protease-cleavable linkers; stable in human plasma but susceptible to cleavage by mouse carboxylesterase Ces1c.Highly stable in human plasma (t½ ≈ 230 days). Less stable in mouse plasma (t½ ≈ 80 hours).[2][3][4]
Next-Generation Peptide Linker Val-AlaOffers improved stability in mouse plasma compared to Val-Cit and lower hydrophobicity, which can reduce ADC aggregation.High stability in human plasma.[5]
Next-Generation Glucuronide Linker N/A (Glucuronic Acid)Cleaved by β-glucuronidase, which is abundant in lysosomes and overexpressed in some tumors. Highly hydrophilic, reducing aggregation.Highly stable in plasma with minimal aggregation.[6][7][8]
Next-Generation Tandem-Cleavage Linker Dipeptide + GlucuronideA glucuronide moiety protects the dipeptide from premature cleavage in circulation. Requires sequential cleavage by β-glucuronidase and a protease for payload release.Dramatically improved stability in rat serum compared to monocleavage linkers.[3]
Next-Generation Sulfatase-Cleavable Linker N/A (Aryl Sulfate)Cleaved by sulfatases, which are overexpressed in some cancers.High stability in mouse plasma (over 7 days).[9]
Linker TypeDipeptide SequenceRelative Cathepsin B Cleavage RateNotesReference(s)
Traditional Peptide Linker Phe-Lys~30-fold faster than Val-Cit (isolated enzyme)Despite faster cleavage by isolated cathepsin B, hydrolysis rates were similar to Val-Cit in lysosomal extracts, suggesting the involvement of other proteases.[2][10]
Next-Generation Peptide Linker Val-CitBaselineThe benchmark for efficient lysosomal cleavage.[10]
Next-Generation Peptide Linker Val-Ala~50% of Val-Cit rateEffectively cleaved, with the added benefit of reduced hydrophobicity.[5][10]

Mechanism of Action: Protease-Cleavable Linkers

The functionality of protease-sensitive linkers like this compound hinges on a series of events initiated by the ADC's interaction with the target cancer cell.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) in Circulation Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Protease (e.g., Cathepsin B) Cleavage of Linker Lysosome->Cleavage 4. Lysosomal Environment Payload Released Cytotoxic Payload Cell Death Cell Death Payload->Cell Death 6. Cytotoxicity Cleavage->Payload 5. Payload Release

ADC Internalization and Payload Release Pathway

Experimental Protocols

Accurate and reproducible experimental data are paramount for the objective comparison of ADC linkers. Below are detailed methodologies for key assays cited in this guide.

In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC and the rate of payload deconjugation in plasma from various species.

Methodology:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) and in a phosphate-buffered saline (PBS) control.[11]

  • Incubation: Incubate the samples at 37°C with gentle agitation.[11]

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the incubation mixtures.

  • Sample Analysis: Analyze the samples to determine the amount of intact ADC remaining. This can be achieved through two primary methods:

    • ELISA-Based Quantification of Intact ADC:

      • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.

      • Sample Addition: Add the plasma samples to the wells. The intact ADC will bind to the coated antigen.

      • Detection: Use an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload.

      • Signal Generation: Add a chromogenic or fluorogenic substrate and measure the signal intensity, which is proportional to the amount of intact ADC.[12]

    • LC-MS/MS-Based Quantification of Free Payload:

      • Protein Precipitation: Precipitate proteins from the plasma samples using an organic solvent like acetonitrile.

      • Supernatant Analysis: Analyze the supernatant, which contains the released small molecule payload, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

start Start incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Various Time Points incubation->sampling analysis Analyze Samples sampling->analysis elisa ELISA for Intact ADC analysis->elisa Method 1 lcms LC-MS/MS for Free Payload analysis->lcms Method 2 data Calculate % Intact ADC and Half-life elisa->data lcms->data end End data->end

Workflow for In Vitro Plasma Stability Assay
In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from a protease-sensitive linker-containing ADC upon incubation with cathepsin B.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the ADC (e.g., 10-50 µM), recombinant human cathepsin B (e.g., 1-5 µM), and a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5) containing a reducing agent like dithiothreitol (B142953) (DTT).[10]

  • Incubation: Incubate the reaction mixture at 37°C.[13]

  • Time Points: At various time intervals, take aliquots of the reaction mixture and quench the enzymatic reaction, for example, by adding a strong acid or an organic solvent.

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to separate and quantify the released payload from the intact ADC.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of an ADC in a relevant animal model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) for xenograft models.

  • Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen of the ADC into the flanks of the mice.[14]

  • Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into different treatment groups: vehicle control, unconjugated antibody, and the test ADC at various dose levels.

  • ADC Administration: Administer the treatments, typically via intravenous injection.[15]

  • Monitoring:

    • Tumor Volume: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume.

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Clinical Observations: Record any other signs of toxicity.[14]

  • Endpoint: The study is typically concluded when the tumors in the control group reach a maximum allowed size, or after a predetermined period.

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups to assess the efficacy of the ADC.

start Start implant Implant Tumor Cells into Mice start->implant growth Allow Tumor Growth implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer ADC/Controls randomize->treat monitor Monitor Tumor Volume, Body Weight, and Toxicity treat->monitor analyze Analyze Tumor Growth Inhibition monitor->analyze At Study Endpoint end End analyze->end

Workflow for In Vivo Antitumor Efficacy Study

Conclusion

The choice of linker is a critical determinant of an ADC's therapeutic success. While the this compound linker represents a well-characterized, cathepsin-cleavable system, the field is rapidly advancing with the development of next-generation linkers. These newer linkers, such as those based on the Val-Ala dipeptide, glucuronides, and tandem-cleavage strategies, offer potential advantages in terms of improved plasma stability (especially in preclinical mouse models), reduced hydrophobicity, and alternative cleavage mechanisms.

The selection of the optimal linker should be guided by a comprehensive evaluation of its stability, cleavage kinetics, and in vivo performance in the context of the specific antibody, payload, and target indication. The experimental protocols detailed in this guide provide a framework for conducting such a comparative analysis, enabling the rational design of the next wave of innovative and effective antibody-drug conjugates.

References

Comparison of Payload Release Mechanisms and Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Quantitative Analysis of Payload Release Kinetics

For researchers, scientists, and drug development professionals, understanding the rate and extent of payload release is critical for the efficacy and safety of novel drug delivery systems. This guide provides an objective comparison of various methods used to quantify the release kinetics of therapeutic payloads from carriers such as nanoparticles and antibody-drug conjugates (ADCs). We will delve into the experimental protocols, present comparative data, and visualize key mechanisms and workflows.

The choice of payload release mechanism is a crucial design element in drug delivery systems, directly impacting the therapeutic window.[1] Release is often triggered by environmental cues specific to the target tissue, such as changes in pH, the presence of specific enzymes, or external stimuli like light.[2][3] The stability of the linker connecting the payload to the carrier is paramount; it must be stable in circulation to prevent premature release and off-target toxicity, yet allow for efficient payload release at the site of action.[4]

Below is a summary of common payload release mechanisms and the analytical techniques used to quantify their kinetics.

Release Mechanism Trigger Typical Linker Chemistry Common Delivery System Primary Quantification Method(s) Key Kinetic Parameters Measured
pH-Sensitive Release Low pH (endosomes, lysosomes, tumor microenvironment)Hydrazones, Acetals, Silyl ethersLiposomes, Polymeric Micelles, NanoparticlesFluorescence Spectroscopy, HPLC, Dialysis with UV-VisRelease half-life (t½) at different pH values, Cumulative release (%) over time
Enzyme-Cleavable Release Specific enzymes (e.g., Cathepsins, β-glucuronidase) overexpressed in tumor cellsPeptides (e.g., Val-Cit, GGFG), β-glucuronide linkersAntibody-Drug Conjugates (ADCs), NanoparticlesLC/MS, FRET-based assays, Immunoassays (ELISA)Cleavage rate constant (k), Michaelis-Menten kinetics (Km, Vmax), Payload release (%) in presence of enzyme
Photo-Cleavable Release External light source (e.g., UV, NIR)Nitrobenzyl, Coumarin, Cyanine-based linkersNanoparticles, Drug ConjugatesHPLC, UV-Vis Spectroscopy, Fluorescence SpectroscopyQuantum yield of cleavage, Release rate upon irradiation, Cumulative release (%) post-irradiation
Redox-Responsive Release High glutathione (B108866) (GSH) concentration in the cytoplasmDisulfide bondsNanoparticles, MicellesHPLC, Ellman's Assay, Fluorescence SpectroscopyRelease rate in response to GSH concentration, Cumulative release (%) over time
Non-Cleavable Linker Release Degradation of the antibody backbone in the lysosomeThioether bondsAntibody-Drug Conjugates (ADCs)LC/MS, ELISARate of ADC degradation, Appearance of payload-linker-amino acid catabolites

Experimental Protocols for Key Quantification Assays

Detailed and reproducible experimental protocols are fundamental to accurately assessing payload release kinetics. Below are methodologies for commonly employed assays.

Dialysis Method for Nanoparticle Drug Release

The dialysis method is frequently used to study the in vitro drug release from nanoparticles. It involves placing the drug-loaded nanoparticle suspension inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse into an external release medium.

Protocol:

  • Hydration of Dialysis Membrane: Hydrate a dialysis membrane (e.g., cellulose (B213188) membrane with a 14 kDa MWCO) in the release buffer for at least 40 minutes to remove any preservatives.[5]

  • Sample Preparation: Disperse a known amount of the drug-loaded nanoparticles (e.g., 100 mg) in a specific volume of the release medium (e.g., 5.0 mL).[6]

  • Loading the Dialysis Bag: Load the nanoparticle suspension into the pre-hydrated dialysis bag and securely seal both ends.

  • Initiation of Release Study: Place the sealed dialysis bag into a larger vessel containing a known volume of the release medium (the "sink"), which is continuously stirred (e.g., 150 rpm) and maintained at a constant temperature (e.g., 37°C).[6] The volume of the external medium should be sufficient to maintain sink conditions, where the concentration of the released drug is well below its saturation limit.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the external vessel.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[7]

  • Quantification: Analyze the concentration of the released payload in the collected samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it against time to obtain the release profile. Fit the data to various kinetic models (e.g., zero-order, first-order, Higuchi) to determine the release kinetics.[8]

It is important to note that the dialysis membrane itself can act as a barrier to drug diffusion, potentially leading to an underestimation of the true release rate.[9][10] Therefore, appropriate controls and mathematical modeling are often necessary for accurate interpretation of the data.

LC/MS-Based Quantification of Payload Release from ADCs

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful technique for the sensitive and specific quantification of released payloads from Antibody-Drug Conjugates (ADCs), particularly for those with cleavable linkers.[11][12]

Protocol for Enzyme-Cleavable Linkers (e.g., Val-Cit):

  • Sample Collection: Collect plasma or tissue homogenate samples at various time points after ADC administration in vivo or from an in vitro incubation.

  • Immunocapture (Optional but Recommended): To isolate the ADC and its catabolites, use an immunoaffinity-based method. This can involve magnetic beads or plates coated with an anti-idiotypic antibody that specifically captures the ADC.

  • Enzymatic Digestion: For ADCs with an enzyme-sensitive linker like Val-Cit, induce payload release by adding a purified enzyme such as Cathepsin B.[11][12] Incubate the sample under optimal conditions for the enzyme (e.g., specific pH and temperature) to ensure complete cleavage of the linker.

  • Protein Precipitation and Extraction: After enzymatic cleavage, precipitate the proteins (including the antibody) using a solvent like acetonitrile. Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Analysis: Carefully collect the supernatant, which contains the released payload. This may be further concentrated or diluted as needed.

  • LC/MS Analysis: Inject the processed sample into an LC/MS system.

    • Liquid Chromatography (LC): Separate the payload from other small molecules in the sample using a suitable column and mobile phase gradient.

    • Mass Spectrometry (MS): Detect and quantify the payload based on its specific mass-to-charge ratio (m/z). Multiple Reaction Monitoring (MRM) is often used for high selectivity and sensitivity.

  • Quantification: Generate a standard curve using known concentrations of the payload to accurately quantify its concentration in the samples. The resulting data provides a pharmacokinetic profile of the conjugated payload.[11]

Visualization of Key Processes

Diagrams generated using Graphviz (DOT language) are provided below to illustrate important workflows and mechanisms in payload release analysis.

G General Workflow for Quantifying Payload Release cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Drug Delivery System (e.g., Nanoparticles, ADCs) incubation Incubate under Release Conditions (e.g., pH 5.5, +Enzyme) prep->incubation separation Separate Released Payload (e.g., Dialysis, Centrifugation, LC) incubation->separation quantification Quantify Payload Concentration (e.g., HPLC, LC/MS, Fluorimetry) separation->quantification profile Generate Release Profile (Cumulative Release vs. Time) quantification->profile modeling Apply Kinetic Models (e.g., First-Order, Higuchi) profile->modeling

Caption: A generalized experimental workflow for the quantitative analysis of payload release kinetics.

G Mechanism of pH-Sensitive Payload Release (Hydrazone Linker) start Drug Delivery System with pH-Sensitive Linker (Stable at pH 7.4) endosome Internalization into Endosome/Lysosome (Acidic Environment, pH 4.5-6.0) start->endosome Cellular Uptake cleavage Hydrolysis of Hydrazone Linker endosome->cleavage Low pH Trigger release Payload is Released into the Cytoplasm cleavage->release Linker Cleavage

Caption: Signaling pathway for payload release via a pH-sensitive hydrazone linker.

G Mechanism of Enzyme-Cleavable Payload Release (Val-Cit Linker) adc Antibody-Drug Conjugate (ADC) with Val-Cit Linker (Stable in Circulation) lysosome ADC Trafficking to Lysosome adc->lysosome Internalization enzyme Cleavage by Lysosomal Protease (e.g., Cathepsin B) lysosome->enzyme Enzymatic Action payload Active Payload is Released Inside the Target Cell enzyme->payload Payload Release

Caption: Signaling pathway for payload release from an ADC via an enzyme-cleavable linker.

By selecting the appropriate release mechanism and employing rigorous quantitative analysis, researchers can optimize the design of drug delivery systems to enhance therapeutic efficacy while minimizing systemic toxicity.

References

The Crucial Role of Linkers in Antibody-Drug Conjugate Efficacy: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability in circulation, its payload release mechanism, and ultimately, its in vivo efficacy and safety profile. This guide provides an objective comparison of ADC efficacy with different linker technologies, supported by experimental data from in vivo studies.

The fundamental distinction between linker types lies in their payload release strategy. Cleavable linkers are designed to release the cytotoxic drug in response to specific triggers within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the payload only after the complete degradation of the antibody within the lysosome.[1] This difference has significant implications for an ADC's therapeutic window, pharmacokinetics, and overall effectiveness.[1]

Comparative In Vivo Efficacy of ADCs with Different Linkers

The following tables summarize quantitative data from preclinical in vivo studies, offering a head-to-head comparison of ADC efficacy based on linker chemistry.

Table 1: Comparison of a Tandem-Cleavage Linker and a Standard Vedotin Linker
FeatureADC with Tandem-Cleavage LinkerADC with Vedotin Linker
Target CD79bCD79b
Payload Monomethyl auristatin E (MMAE)Monomethyl auristatin E (MMAE)
Xenograft Model Jeko-1 (non-Hodgkin lymphoma)Jeko-1 (non-Hodgkin lymphoma)
Efficacy Outcome Superior tumor growth inhibitionEfficacious, but less so than the tandem-cleavage linker ADC
Key Finding The tandem-cleavage linker demonstrated enhanced stability and tolerability, leading to an improved therapeutic index.[2]The standard vedotin linker was effective but showed limitations in terms of stability, potentially leading to off-target toxicities.[2]
Table 2: Comparison of a β-Galactosidase-Cleavable Linker, a Val-Cit Linker, and Kadcyla® (Non-Cleavable Linker)
FeatureADC with β-Galactosidase-Cleavable LinkerADC with Val-Cit LinkerKadcyla® (ado-trastuzumab emtansine)
Target HER2HER2HER2
Payload Monomethyl auristatin E (MMAE)Monomethyl auristatin E (MMAE)DM1
Xenograft Model HER2-positive tumor modelHER2-positive tumor modelHER2-positive tumor model
Efficacy Outcome 57-58% reduction in tumor volume at 1 mg/kgLess effective than the β-galactosidase linker ADC at the same doseNot statistically significant tumor volume reduction at 1 mg/kg
Key Finding The novel β-galactosidase-cleavable linker showed superior in vivo efficacy compared to both a standard cleavable linker and an approved ADC with a non-cleavable linker at the tested dose.[3]The Val-Cit linker, a commonly used dipeptide linker, was less potent in this specific study.[3]The non-cleavable linker in Kadcyla® was less effective at the low dose tested in this comparative study.[3]
Table 3: Comparison of a CX-DM1 Linker and a SMCC-DM1 Linker (Non-Cleavable)
FeatureADC with CX-DM1 LinkerADC with SMCC-DM1 Linker
Target EGFR and EpCAMEGFR and EpCAM
Payload DM1DM1
Xenograft Model EGFR and EpCAM expressing tumor modelsEGFR and EpCAM expressing tumor models
Efficacy Outcome More active at a 3 mg/kg doseLess active even at a 15 mg/kg dose
Key Finding The CX-DM1 linker-containing ADCs demonstrated significantly higher in vivo activity and a 50-fold higher preclinical therapeutic index.[3]The SMCC-DM1 linker, a standard non-cleavable linker, was significantly less potent in the tested models.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.

Protocol for Tandem-Cleavage Linker Efficacy Study[2]
  • Xenograft Model: Subcutaneous Jeko-1 non-Hodgkin lymphoma xenografts were established in mice.

  • Treatment: A single intravenous bolus dose of the ADC was administered when the average tumor volume reached 167 mm³.

  • ADCs Compared:

    • CD79b-targeted MMAE conjugate with a tandem-cleavage linker.

    • CD79b-targeted MMAE conjugate with a standard vedotin linker.

  • Efficacy Measurement: Tumor volumes were monitored to assess tumor growth inhibition.

  • Tolerability Assessment: Rat studies were conducted to evaluate tolerability, particularly in the hematopoietic compartment.

Protocol for Trastuzumab-ADC Efficacy Study with Different Linker-Payloads[4]
  • Xenograft Models:

    • NCI-N87 human gastric carcinoma xenografts.

    • NCI-H522 human non-small cell lung carcinoma xenografts.

  • Treatment: A single intravenous dose of the vehicle, trastuzumab antibody, or ADC was administered at equimolar payload doses.

  • Efficacy Measurement: Tumor volumes were monitored three times a week.

  • Survival Analysis: A Kaplan-Meier survival plot was generated to assess the impact on survival.

Visualizing ADC Mechanisms and Workflows

Diagrams are provided to illustrate the key processes involved in ADC function and experimental design.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation DNA DNA Damage & Apoptosis Payload->DNA 5. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Xenograft Establishment of Tumor Xenograft Model TumorGrowth Tumor Growth to Pre-defined Size Xenograft->TumorGrowth Dosing Single IV Bolus Dose of ADC or Control TumorGrowth->Dosing TumorMeasurement Regular Monitoring of Tumor Volume Dosing->TumorMeasurement DataAnalysis Data Analysis & Efficacy Comparison TumorMeasurement->DataAnalysis

Caption: A typical experimental workflow for in vivo ADC efficacy studies.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Fmoc-Phe-Lys(Trt)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-Phe-Lys(Trt)-PAB-PNP. The following procedures for handling, storage, and disposal are based on the chemical properties of its constituent parts and established protocols for Solid-Phase Peptide Synthesis (SPPS).

Personal Protective Equipment (PPE)

When handling this compound and associated reagents, it is imperative to use appropriate personal protective equipment to ensure personal safety. The recommended PPE is summarized in the table below.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.Protects eyes from dust particles, chemical splashes, and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.Prevents skin contact with the chemical, which may cause irritation or allergic reactions.[1]
Body Protection A standard laboratory coat. For large-scale operations or significant spill risk, a chemical-resistant apron or suit is recommended.Protects against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Not typically required for small-scale handling in a well-ventilated area. A NIOSH-approved respirator is recommended if dust is generated or ventilation is inadequate.Prevents inhalation of fine powder, which may cause respiratory tract irritation.[1][2]

Operational Plan: Handling and Storage

Engineering Controls: All manipulations of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]

Handling Procedures:

  • Avoid the formation of dust and aerosols during handling.[1][4]

  • Ensure the substance does not come into contact with skin, eyes, or clothing.[1]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically 2-8°C to maintain chemical stability.[1]

  • Keep the container tightly sealed to prevent moisture ingress.[1]

  • This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

Experimental Protocol: General Procedure for Use in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the use of this compound in manual Fmoc-SPPS. This procedure should be adapted based on the specific requirements of the synthesis.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[5]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the resin's free amine. This step is typically performed twice.[6]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling of this compound:

    • Dissolve this compound and a suitable activating agent (e.g., HBTU, HATU) in DMF.[5][6]

    • Add a base such as N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Add the activated amino acid solution to the deprotected resin and agitate for the required coupling time (typically 1-2 hours).

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and side-chain protecting groups (like Trityl) are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers.[7] Caution: TFA is highly corrosive and must be handled with extreme care in a fume hood.

Disposal Plan

All waste generated from handling and using this compound must be considered chemical waste and disposed of in accordance with institutional, local, state, and federal regulations.[2][8]

Solid Waste:

  • Contaminated materials such as gloves, weighing paper, and disposable labware should be collected in a designated, clearly labeled, and sealed waste container.

  • Excess solid this compound should be disposed of as chemical waste.

Liquid Waste:

  • Solutions containing this compound, as well as solvents from washing steps (e.g., DMF, piperidine solutions), should be collected in a labeled, sealed, and appropriate chemical waste container.

  • Acidic waste from the cleavage step (containing TFA) should be collected in a separate, acid-resistant container.

  • Do not dispose of any chemical waste down the drain.

Decontamination:

  • For spills, contain the spill and clean the area with an appropriate absorbent material for liquids or by carefully sweeping up solids to avoid dust generation.[4]

  • The contaminated area should then be decontaminated. A 10% bleach solution can be effective for deactivating peptide-based waste.[8]

Workflow for Handling this compound

G cluster_prep Preparation cluster_synthesis Synthesis cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Solid Reagent prep_fume_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve cleanup_solid Collect Solid Waste prep_weigh->cleanup_solid Contaminated Materials synth_couple Couple to Resin/Peptide prep_dissolve->synth_couple Transfer Reagent synth_wash Wash Resin synth_couple->synth_wash synth_couple->cleanup_solid Contaminated Materials cleanup_liquid Collect Liquid Waste synth_wash->cleanup_liquid Collect Filtrate cleanup_dispose Dispose via EHS Protocols cleanup_solid->cleanup_dispose cleanup_liquid->cleanup_dispose cleanup_decon Decontaminate Work Area cleanup_decon->cleanup_dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-Phe-Lys(Trt)-PAB-PNP
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